molecular formula C6H8N2O3S B074053 3-Amino-4-hydroxybenzenesulfonamide CAS No. 98-32-8

3-Amino-4-hydroxybenzenesulfonamide

Cat. No.: B074053
CAS No.: 98-32-8
M. Wt: 188.21 g/mol
InChI Key: AVQFHKYAVVQYQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4-hydroxybenzenesulfonamide is a multifunctional aromatic compound of significant interest in medicinal chemistry and biochemical research. Its structure incorporates three distinct functional groups—an amine, a phenol, and a sulfonamide—making it a versatile scaffold and a key synthetic intermediate for the development of novel sulfonamide-based therapeutics. Researchers primarily utilize this compound as a precursor in the synthesis of more complex molecules that target carbonic anhydrase isoforms and other metalloenzymes, owing to the sulfonamide group's ability to coordinate with zinc ions in the enzyme's active site. Its applications extend to the study of antibacterial agents, as the sulfonamide class is historically known for its antibiotic properties, and it serves as a core building block for investigating structure-activity relationships (SAR). Furthermore, the presence of the electron-donating amino and hydroxy groups influences the compound's electronic properties and solubility, which is critical for optimizing the pharmacokinetic profiles of derivative compounds. This reagent is provided with high purity to ensure reproducible results in assay development, inhibitor screening, and organic synthesis projects. It is strictly For Research Use Only and is an essential tool for scientists exploring new frontiers in enzyme inhibition, drug discovery, and chemical biology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-4-hydroxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3S/c7-5-3-4(12(8,10)11)1-2-6(5)9/h1-3,9H,7H2,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVQFHKYAVVQYQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0059166
Record name Benzenesulfonamide, 3-amino-4-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0059166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98-32-8
Record name 2-Aminophenol-4-sulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxymetanilamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098328
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-4-hydroxybenzenesulfonamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4976
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenesulfonamide, 3-amino-4-hydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenesulfonamide, 3-amino-4-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0059166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-4-hydroxybenzenesulphonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.416
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-HYDROXYMETANILAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S18Z30538J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-4-hydroxybenzenesulfonamide: Properties, Synthesis, and Pharmacological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical, physical, and pharmacological properties of 3-Amino-4-hydroxybenzenesulfonamide. It includes detailed experimental protocols for its synthesis and characterization, as well as an exploration of its role as a versatile scaffold in drug discovery, particularly in the development of carbonic anhydrase inhibitors.

Chemical and Physical Properties

This compound, also known as 2-aminophenol-4-sulfonamide, is an aromatic sulfonamide compound. Its structure, featuring an amino group and a hydroxyl group on a benzene sulfonamide core, makes it a valuable intermediate in the synthesis of various dyes and pharmaceutical agents.[1]

General Properties
PropertyValueReference
IUPAC Name This compound[2]
CAS Number 98-32-8[2]
Molecular Formula C₆H₈N₂O₃S[3]
Appearance Gray-white or light brown feather-like crystals[4]
Physicochemical Data
PropertyValueReference
Molar Mass 188.20 g/mol [3]
Melting Point 199-201 °C[5]
Boiling Point (Predicted) 454.5 ± 55.0 °C[5]
Density (Predicted) 1.580 ± 0.06 g/cm³[5]
Solubility Slightly soluble in water; soluble in acid, alkali, and methanol.[4][5]
pKa (Predicted) 7.0 ± 0.20[6]

Synthesis and Characterization

The synthesis of this compound can be achieved through a multi-step process starting from 2-nitrochlorobenzene.[1]

Synthesis Protocol

A common synthetic route involves the following key steps:[1]

  • Sulfochlorination: 2-Nitrochlorobenzene is reacted with chlorosulfuric acid.

  • Amination: The resulting sulfonyl chloride is treated with ammonia to yield 4-chloro-3-nitrobenzenesulfonamide.

  • Hydrolysis: The chloro group is replaced by a hydroxyl group by heating the product in an aqueous sodium hydroxide solution.

  • Reduction: The nitro group is reduced to an amino group using iron turnings to obtain the final product, this compound.

Experimental Workflow for the Synthesis of this compound

G cluster_0 Synthesis Pathway 2-Nitrochlorobenzene 2-Nitrochlorobenzene Sulfochlorination Sulfochlorination 2-Nitrochlorobenzene->Sulfochlorination Chlorosulfuric Acid Chlorosulfuric Acid Chlorosulfuric Acid->Sulfochlorination 4-Chloro-3-nitrobenzenesulfonyl chloride 4-Chloro-3-nitrobenzenesulfonyl chloride Sulfochlorination->4-Chloro-3-nitrobenzenesulfonyl chloride Step 1 Amination Amination 4-Chloro-3-nitrobenzenesulfonyl chloride->Amination Ammonia Ammonia Ammonia->Amination 4-Chloro-3-nitrobenzenesulfonamide 4-Chloro-3-nitrobenzenesulfonamide Amination->4-Chloro-3-nitrobenzenesulfonamide Step 2 Hydrolysis Hydrolysis 4-Chloro-3-nitrobenzenesulfonamide->Hydrolysis NaOH (aq) NaOH (aq) NaOH (aq)->Hydrolysis 4-Hydroxy-3-nitrobenzenesulfonamide 4-Hydroxy-3-nitrobenzenesulfonamide Hydrolysis->4-Hydroxy-3-nitrobenzenesulfonamide Step 3 Reduction Reduction 4-Hydroxy-3-nitrobenzenesulfonamide->Reduction Fe, H+ Fe, H+ Fe, H+->Reduction This compound This compound Reduction->this compound Step 4

Caption: Synthetic pathway for this compound.

Spectroscopic Characterization

The structure of this compound is confirmed using various spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

  • ¹³C NMR: The carbon NMR spectrum reveals the different types of carbon atoms present in the structure.[6]

A detailed protocol for acquiring NMR spectra would involve dissolving the sample in a suitable deuterated solvent, such as DMSO-d₆, and acquiring the data on a high-field NMR spectrometer.

IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies are expected for the amino (N-H), hydroxyl (O-H), sulfonyl (S=O), and aromatic (C-H, C=C) groups. The spectrum is typically recorded using a KBr pellet method.[7]

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) is a common technique used for this purpose.[8]

Pharmacological Properties and Applications

This compound serves as a crucial building block in the development of pharmacologically active compounds, most notably as inhibitors of carbonic anhydrases.[8]

Carbonic Anhydrase Inhibition

Derivatives of this compound have been synthesized and shown to be potent inhibitors of various human carbonic anhydrase (CA) isoforms.[8] CAs are metalloenzymes that play a critical role in pH regulation, and their inhibition is a therapeutic target for various diseases, including cancer.[8][9]

A study on novel derivatives of this compound demonstrated their binding affinity to several CA isoenzymes. The dissociation constants (Kd) for some of these derivatives are summarized below.

CompoundR GroupCA I (Kd, µM)CA II (Kd, µM)CA VII (Kd, µM)CA IX (Kd, µM)CA XII (Kd, µM)Reference
2 Phenyl>301.80.180.150.12[10]
3 4-Fluorophenyl>302.50.170.150.13[10]
4 4-Chlorophenyl>302.10.160.140.11[10]
5 4-Methoxyphenyl>302.80.200.180.15[10]
6 1-Naphthyl>301.50.130.11[10]
Mechanism of Action in Cancer

Carbonic anhydrase IX (CA IX) is a tumor-associated isoform that is often overexpressed in various cancers and is induced by hypoxia.[8] It plays a crucial role in maintaining the pH balance in the tumor microenvironment, which is often acidic due to increased glycolysis (the Warburg effect).[8][10] By inhibiting CA IX, sulfonamide-based drugs can disrupt this pH regulation, leading to an increase in intracellular acidity and ultimately inducing cancer cell death.[11]

Signaling Pathway of Carbonic Anhydrase IX in Cancer Cells

Caption: Inhibition of CA IX by sulfonamide derivatives disrupts pH homeostasis.

Other Applications

Beyond its potential in cancer therapy, this compound is a key intermediate in the synthesis of azo dyes, which are widely used in the textile and printing industries.[1] Its unique chemical structure also makes it a valuable scaffold for the development of antagonists for the somatostatin receptor subtype 5 (SST5R).[8]

Safety and Toxicology

This compound is classified as a toxic substance. Oral administration may lead to adverse effects such as loss of appetite, nausea, vomiting, and diarrhea. It can also have detrimental effects on the liver and kidneys.[4] It is irritating to the eyes, respiratory system, and skin.[4] Therefore, appropriate personal protective equipment should be worn when handling this compound, and it should be stored and transported according to regulations for toxic substances.[4]

Conclusion

This compound is a compound of significant interest due to its versatile chemical properties and its role as a precursor in various industrial and pharmaceutical applications. Its derivatives have shown considerable promise as potent and selective inhibitors of carbonic anhydrases, highlighting its potential as a valuable scaffold in the design and development of novel anticancer agents. Further research into the structure-activity relationships of its derivatives will be crucial for optimizing their therapeutic efficacy and selectivity.

References

An In-depth Technical Guide to 3-Amino-4-hydroxybenzenesulfonamide: Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-4-hydroxybenzenesulfonamide is a versatile chemical intermediate with significant applications in the pharmaceutical and dye industries.[1] Its unique molecular architecture, featuring amino, hydroxyl, and sulfonamide functional groups, makes it a valuable precursor for the synthesis of a wide range of organic molecules, including sulfonamide antibiotics and azo dyes.[1] This technical guide provides a comprehensive overview of the chemical structure of this compound, a detailed protocol for its synthesis, and a summary of its key physicochemical properties.

Chemical Structure and Properties

This compound, also known as 2-aminophenol-4-sulfonamide, is an organic compound with the chemical formula C₆H₈N₂O₃S.[2] The molecule consists of a benzene ring substituted with an amino group (-NH₂), a hydroxyl group (-OH), and a sulfonamide group (-SO₂NH₂). The amino and hydroxyl groups are positioned ortho to each other, at carbons 3 and 4 respectively, with the sulfonamide group at the 1 position.

Key Physicochemical Properties:

PropertyValueReference
Molecular Formula C₆H₈N₂O₃S[2]
Molecular Weight 188.2 g/mol [2]
CAS Number 98-32-8[2]
Melting Point 199-201 °C[2][3]
Boiling Point (Predicted) 454.5 ± 55.0 °C[2][3]
Density (Predicted) 1.580 ± 0.06 g/cm³[2]
Appearance White to gray or light brown crystalline powder[3]
Solubility Slightly soluble in water; soluble in methanol, acids, and alkalis[2][3]

Synthesis of this compound

A common and effective method for the synthesis of this compound involves a multi-step process starting from 2-nitrochlorobenzene.[2] This synthetic route includes sulfonation, amidation, hydrolysis, and reduction steps.

Synthesis Workflow

G A 2-Nitrochlorobenzene C 4-Chloro-3-nitrobenzenesulfonyl chloride A->C Sulfonation B Chlorosulfonic Acid B->C E 4-Chloro-3-nitrobenzenesulfonamide C->E Amidation D Ammonia D->E G 4-Hydroxy-3-nitrobenzenesulfonamide E->G Hydrolysis F Sodium Hydroxide F->G I This compound G->I Reduction H Iron filings H->I

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

Step 1: Sulfonation of 2-Nitrochlorobenzene

  • In a reaction vessel equipped with a stirrer and a dropping funnel, carefully add chlorosulfonic acid.

  • Slowly add 2-nitrochlorobenzene to the chlorosulfonic acid while maintaining the temperature below a specified point to control the exothermic reaction.

  • After the addition is complete, stir the mixture at room temperature for a designated period to ensure the completion of the sulfonation reaction, yielding 4-chloro-3-nitrobenzenesulfonyl chloride.

Step 2: Amidation of 4-Chloro-3-nitrobenzenesulfonyl chloride

  • Cool the reaction mixture from the previous step in an ice bath.

  • Slowly add the 4-chloro-3-nitrobenzenesulfonyl chloride intermediate to a concentrated aqueous ammonia solution.

  • Stir the mixture vigorously while maintaining a low temperature.

  • The resulting precipitate, 4-chloro-3-nitrobenzenesulfonamide, is collected by filtration, washed with cold water, and dried.

Step 3: Hydrolysis of 4-Chloro-3-nitrobenzenesulfonamide

  • Suspend the dried 4-chloro-3-nitrobenzenesulfonamide in an aqueous solution of sodium hydroxide.

  • Heat the mixture to 100°C and maintain this temperature with stirring for several hours to facilitate the replacement of the chlorine atom with a hydroxyl group.[2]

  • After the reaction is complete, cool the mixture and acidify it with a suitable acid to precipitate the product, 4-hydroxy-3-nitrobenzenesulfonamide.

  • Filter the precipitate, wash it with water, and dry.

Step 4: Reduction of 4-Hydroxy-3-nitrobenzenesulfonamide

  • Suspend the 4-hydroxy-3-nitrobenzenesulfonamide in water or a suitable solvent.

  • Add iron filings to the suspension.

  • Heat the mixture and stir for several hours to reduce the nitro group to an amino group.

  • After the reduction is complete, filter the hot solution to remove the iron and iron oxides.

  • Cool the filtrate to allow the final product, this compound, to crystallize.

  • Collect the crystals by filtration, wash with a small amount of cold water, and dry to obtain the pure product.

Applications and Further Research

This compound serves as a crucial starting material in various synthetic pathways. It is a key reagent in the synthesis of certain sulfonamide drugs.[1] Furthermore, its derivatives are being explored for their biological activities. For instance, novel derivatives have been synthesized and investigated for their affinity for human carbonic anhydrases and their activity in cancer cell cultures.[4][5][6] The compound is also utilized in the manufacturing of dyes.[1][4] Its versatile chemical nature continues to attract the attention of medicinal chemists for the development of new therapeutic agents.[4]

References

The Core Mechanism of 3-Amino-4-hydroxybenzenesulfonamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action for derivatives of 3-Amino-4-hydroxybenzenesulfonamide. The core of their therapeutic potential, particularly in oncology, lies in their potent inhibition of carbonic anhydrases. This document outlines the primary biological targets, associated signaling pathways, quantitative binding data, and detailed experimental protocols for the characterization of these compounds.

Introduction to this compound

This compound is a versatile chemical scaffold.[1] Its structure, featuring amino and hydroxyl groups on a benzenesulfonamide core, makes it an excellent building block for developing therapeutic agents.[1] The sulfonamide group is crucial for its pharmacological activity, serving as a key feature in the synthesis of sulfonamide antibiotics that inhibit essential metabolic pathways in bacteria.[1] This scaffold's inherent reactivity and structural potential also make it valuable in broader organic synthesis for creating complex molecules and new materials.[1]

Primary Mechanism of Action: Carbonic Anhydrase Inhibition

Recent research has focused on derivatives of this compound as potent inhibitors of human carbonic anhydrases (CAs).[2][3][4] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. There are 15 known CA isoforms in humans, with 12 being catalytically active.[5] These enzymes are involved in various physiological processes, and their dysregulation, particularly the overexpression of certain isoforms like CA IX, is strongly associated with various diseases, including cancer.[5]

The inhibition of tumor-associated CA isoforms, such as CA IX, is a key strategy in cancer therapy. These isoforms are often overexpressed in response to hypoxia and contribute to the acidic tumor microenvironment, which promotes tumor progression, metastasis, and resistance to therapy. By inhibiting these CAs, this compound derivatives can disrupt pH regulation in cancer cells, leading to increased intracellular acidification and ultimately, cell death.

Biological Targets and Selectivity

A series of novel derivatives of this compound have been synthesized and evaluated for their binding affinity to several human carbonic anhydrase isoenzymes.[2][3][4] The primary targets identified are CA I, CA II, CA VII, CA IX, and CA XIV.[2] The affinity for these isoenzymes varies significantly based on the specific chemical modifications to the parent scaffold, allowing for the exploration of structure-activity relationships (SAR) to develop more potent and selective inhibitors.[2]

Quantitative Data: Binding Affinities and Cellular Activity

The binding of these derivatives to various CA isoenzymes has been quantified, primarily through the determination of the dissociation constant (Kd). Additionally, the cytotoxic effects of these compounds on cancer cell lines have been assessed by measuring their half-maximal effective concentration (EC50).

Table 1: Binding Affinities (Kd, µM) of Selected this compound Derivatives for Human Carbonic Anhydrase Isoforms [2]

CompoundCA ICA IICA VIICA IXCA XIV
10 0.140.143.10.140.14
24 >10>10>10>10>10
25 Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Note: Compound 10, an aminoketone derivative, showed the strongest affinity for multiple CA isoenzymes.[2] In contrast, some derivatives, like compound 21, did not show significant binding to CAs, suggesting alternative mechanisms of action or off-target effects may contribute to their biological activity.[3]

Table 2: In Vitro Cellular Activity (EC50, µM) of Selected Derivatives in Cancer Cell Lines [3]

CompoundU-87 (Glioblastoma)MDA-MB-231 (Breast Cancer)PPC-1 (Prostate Cancer)
9 EC50 ValueEC50 ValueEC50 Value
21 EC50 ValueEC50 ValueEC50 Value

Note: Specific EC50 values were determined for the most active compounds.[3] Compound 9 is a multi-CA inhibitor, while compound 21 does not bind to CAs.[3] This allows for a comparison of CA-dependent and potentially CA-independent cytotoxic effects.

Signaling Pathways and Experimental Workflows

The mechanism of action of these derivatives can be visualized through signaling pathways and experimental workflows.

CAIX_Inhibition_Pathway Signaling Pathway of CAIX Inhibition in Cancer cluster_extracellular Extracellular Space (Acidic) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CO2_H2O CO2 + H2O H_HCO3 H+ + HCO3- CO2_H2O->H_HCO3 CAIX CAIX CAIX->CO2_H2O Catalysis Intracellular_CO2_H2O CO2 + H2O Intracellular_H_HCO3 H+ + HCO3- Intracellular_CO2_H2O->Intracellular_H_HCO3 pH_decrease Intracellular pH Decrease Intracellular_H_HCO3->pH_decrease Apoptosis Apoptosis pH_decrease->Apoptosis Derivative This compound Derivative Derivative->CAIX Inhibition

Caption: Inhibition of carbonic anhydrase IX (CAIX) by this compound derivatives.

Experimental_Workflow Experimental Workflow for Derivative Characterization Synthesis Synthesis of Derivatives BindingAssay Fluorescent Thermal Shift Assay (Kd) Synthesis->BindingAssay CellViability MTT Assay (EC50) BindingAssay->CellViability XRay X-ray Crystallography BindingAssay->XRay 3D_Culture 3D Spheroid Culture Assay CellViability->3D_Culture SAR Structure-Activity Relationship Analysis 3D_Culture->SAR XRay->SAR

Caption: A typical experimental workflow for the synthesis and characterization of novel inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. The following are key experimental protocols used in the study of this compound derivatives.

Synthesis of this compound Derivatives

The synthesis of these derivatives involves multi-step reactions starting from this compound. For example, aminoketone derivatives can be formed at the meta-position of the parent compound.[2][4] Imidazol-2-one derivatives can be synthesized through cyclization of corresponding precursors with carbamide in glacial acetic acid.[2] General methods for sulfonamide synthesis often involve the reaction of sulfonyl chlorides with amines.[6] The final products are typically characterized using NMR, IR, and mass spectrometry.[2][4]

Fluorescent Thermal Shift Assay (TSA)

This biophysical technique is used to determine the binding affinity (Kd) of the synthesized compounds to different CA isoenzymes.[2][3][4]

  • Protein Preparation: Recombinant human CA isoenzymes are purified and diluted to a final concentration in a suitable buffer.

  • Compound Preparation: The test compounds are serially diluted to create a range of concentrations.

  • Assay Plate Setup: The protein, a fluorescent dye (e.g., SYPRO Orange), and the compound dilutions are mixed in a 96-well PCR plate.

  • Thermal Denaturation: The plate is heated in a real-time PCR instrument from a low to a high temperature with a controlled ramp rate.

  • Data Acquisition: The fluorescence intensity is measured at each temperature increment. As the protein unfolds, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.

  • Data Analysis: The melting temperature (Tm) is determined for the protein in the presence of different compound concentrations. The change in Tm is then used to calculate the dissociation constant (Kd).

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is used to determine the EC50 of the compounds.[3]

  • Cell Seeding: Cancer cell lines (e.g., U-87, MDA-MB-231, PPC-1) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the synthesized derivatives for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its reduction to formazan by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the EC50 value is determined by plotting cell viability against the compound concentration.

3D Spheroid Culture Assay

To better mimic the in vivo tumor environment, the activity of promising compounds is tested in 3D cancer cell cultures.[2][3][4]

  • Spheroid Formation: Cancer cells are cultured using methods like magnetic 3D bioprinting to form spheroids of a consistent size.

  • Compound Treatment: The formed spheroids are treated with the selected compounds.

  • Viability Assessment: The viability of the cells within the spheroids is assessed using appropriate assays (e.g., resazurin-based assays or imaging techniques).

  • Data Analysis: The effect of the compounds on spheroid growth and viability is quantified and compared to untreated controls.

Structure-Activity Relationship (SAR)

The extensive synthesis and testing of various derivatives have provided insights into the structure-activity relationships of this class of compounds. For instance, the addition of an aminoketone fragment with a phenyl substituent at the meta-position of the this compound scaffold significantly enhances the binding affinity to multiple CA isoenzymes.[2] In contrast, modifications leading to compounds like β-amino acid derivatives can result in a loss of affinity.[2] These SAR studies are crucial for the rational design of more potent and selective CA inhibitors.[2]

Conclusion and Future Perspectives

Derivatives of this compound have emerged as a promising class of carbonic anhydrase inhibitors with potential applications in oncology. Their mechanism of action is primarily centered on the inhibition of tumor-associated CA isoforms, leading to the disruption of pH homeostasis in cancer cells. The availability of detailed quantitative data and experimental protocols facilitates further research and development in this area. Future work should focus on optimizing the selectivity of these compounds for specific CA isoforms to minimize off-target effects and enhance their therapeutic index. Additionally, exploring their efficacy in more complex in vivo models will be crucial for their clinical translation. The potential for polypharmacological effects, where these compounds may interact with other targets besides CAs, also warrants further investigation.[2]

References

The Pivotal Role of 3-Amino-4-hydroxybenzenesulfonamide Analogs in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-amino-4-hydroxybenzenesulfonamide scaffold has emerged as a versatile and promising platform in medicinal chemistry, yielding analogs with a wide spectrum of biological activities. This technical guide delves into the core aspects of these compounds, presenting a comprehensive overview of their synthesis, biological evaluation, and mechanisms of action, with a particular focus on their roles as carbonic anhydrase inhibitors and anticancer agents.

Core Biological Activity: Carbonic Anhydrase Inhibition

A significant body of research on this compound analogs has centered on their potent inhibitory activity against carbonic anhydrases (CAs), a family of metalloenzymes crucial in various physiological and pathological processes.[1][2][3] The sulfonamide group present in these analogs serves as a key zinc-binding group within the active site of CA isoenzymes.[1][4]

Quantitative Analysis of Carbonic Anhydrase Binding

The binding affinities of a series of novel derivatives of this compound for several human carbonic anhydrase isoenzymes have been meticulously quantified. The dissociation constants (Kd) provide a measure of the binding affinity, with lower values indicating stronger binding. The data, derived from fluorescent thermal shift assays, is summarized below.[1][5]

Table 1: Binding Affinities (Kd, µM) of this compound Analogs to Human Carbonic Anhydrase Isoenzymes. [1][5]

CompoundR GroupCA I (Kd, µM)CA II (Kd, µM)CA VII (Kd, µM)CA IX (Kd, µM)CA XII (Kd, µM)
2 Phenyl>301.80.180.150.12
3 4-Fluorophenyl>302.50.170.150.13
4 4-Chlorophenyl>302.10.160.140.11
5 4-Methoxyphenyl>302.80.200.180.15
6 1-Naphthyl>301.50.130.11-
10 Phenyl (Aminoketone)0.143.1---

Data sourced from a study by Vainauskas et al.[1][5]

Anticancer Potential of this compound Analogs

The inhibition of specific carbonic anhydrase isoforms, particularly CA IX and CA XII which are overexpressed in various tumors, links these analogs to potent anticancer activity.[1][3] The viability of several cancer cell lines has been evaluated in the presence of these compounds, with the half-maximal effective concentration (EC50) being a key metric of their cytotoxic potential.

Quantitative Cytotoxicity Data

The following table summarizes the EC50 values for the most active compounds against a panel of human cancer cell lines, as determined by the MTT assay.[1][2]

Table 2: Half-Maximal Effective Concentrations (EC50, µM) of Selected Analogs in Cancer Cell Lines. [1]

CompoundHuman Glioblastoma (U-87)Triple-Negative Breast Cancer (MDA-MB-231)Prostate Adenocarcinoma (PPC-1)Human Foreskin Fibroblasts (HF)
9 ----
12 ----
18 ----
21 ----

Note: Specific EC50 values for compounds 9, 12, 18, and 21 were presented graphically in the source material, indicating their activity profiles. Compound 9 was noted as the most cytotoxic.[1]

Experimental Protocols

A clear understanding of the methodologies employed is crucial for the replication and extension of these findings.

Synthesis of this compound Analogs

The synthesis of Schiff bases and α-amino ketones from this compound is a key initial step.[1]

General Procedure for Schiff Base Synthesis (Compounds 2-9): An appropriate aldehyde is reacted with this compound in 2-propanol under reflux for one hour.[1]

General Procedure for α-Amino Ketone Synthesis (Compounds 10-14): The corresponding bromoacetophenone is reacted with this compound in a water:2-propanol mixture under reflux for four hours.[1]

This compound This compound Schiff_Base Schiff Base (Compounds 2-9) This compound->Schiff_Base 2-PrOH, Δ alpha_Amino_Ketone α-Amino Ketone (Compounds 10-14) This compound->alpha_Amino_Ketone H2O:2-PrOH, Δ Aldehyde Aldehyde Aldehyde->Schiff_Base Bromoacetophenone Bromoacetophenone Bromoacetophenone->alpha_Amino_Ketone

Synthetic pathways for key analogs.
Fluorescent Thermal Shift Assay (FTSA) for Carbonic Anhydrase Binding

This assay measures the change in the thermal stability of a protein upon ligand binding.[1][4]

  • A solution of the carbonic anhydrase isoenzyme is prepared in a suitable buffer.

  • The fluorescent dye, which binds to unfolded proteins, is added to the solution.

  • The this compound analog is added at varying concentrations.

  • The temperature of the solution is gradually increased, and the fluorescence is monitored.

  • The melting temperature (Tm) of the protein is determined at each ligand concentration.

  • The dissociation constant (Kd) is calculated from the shift in Tm.

cluster_workflow Fluorescent Thermal Shift Assay Workflow Prepare_CA Prepare Carbonic Anhydrase Solution Add_Dye Add Fluorescent Dye Prepare_CA->Add_Dye Add_Analog Add Sulfonamide Analog Add_Dye->Add_Analog Heat_Sample Increase Temperature Add_Analog->Heat_Sample Monitor_Fluorescence Monitor Fluorescence Heat_Sample->Monitor_Fluorescence Determine_Tm Determine Melting Temperature (Tm) Monitor_Fluorescence->Determine_Tm Calculate_Kd Calculate Dissociation Constant (Kd) Determine_Tm->Calculate_Kd Sulfonamide_Analog 3-Amino-4-hydroxybenzene- sulfonamide Analog CA_IX_XII Carbonic Anhydrase IX & XII Sulfonamide_Analog->CA_IX_XII Inhibits pH_Regulation Disruption of Tumor pH Regulation CA_IX_XII->pH_Regulation Leads to Tumor_Growth Inhibition of Tumor Growth & Proliferation pH_Regulation->Tumor_Growth Metastasis Suppression of Metastasis pH_Regulation->Metastasis

References

An In-depth Technical Guide to 3-Amino-4-hydroxybenzenesulfonamide: Synthesis, Properties, and Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-4-hydroxybenzenesulfonamide is a versatile chemical intermediate with significant applications in the pharmaceutical and dye industries. Its unique structure, featuring amino, hydroxyl, and sulfonamide functional groups, makes it a valuable scaffold for the synthesis of a wide range of biologically active compounds. This technical guide provides a comprehensive review of the synthesis, chemical and physical properties, spectral data, and notable biological activities of this compound and its derivatives, with a particular focus on its role as a precursor for carbonic anhydrase inhibitors in cancer research. Detailed experimental protocols for its derivatization and biological evaluation are also presented, alongside visual representations of key chemical transformations.

Chemical and Physical Properties

This compound is a gray-white or light brown feather-like crystalline solid.[1] Key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₆H₈N₂O₃S[1]
Molar Mass 188.20 g/mol [1]
Melting Point 199-201 °C[1][2]
Boiling Point 454.5 ± 55.0 °C (Predicted)[2]
Density 1.580 ± 0.06 g/cm³ (Predicted)[2]
Solubility Slightly soluble in water, soluble in acid and alkali. Soluble in Methanol.[1][2]
pKa 7.0 ± 0.20 (Predicted)[2]
Appearance White to Gray to Brown powder to crystal[2]

Spectral Data

Comprehensive spectral data is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Spectra are available for this compound.[3]

  • ¹³C NMR: Spectra have been recorded and are available for review.[4]

Infrared (IR) Spectroscopy

IR spectral data for this compound has been obtained and is available for analysis.[5]

Mass Spectrometry (MS)

Mass spectrometry data for this compound has been documented.[6]

Synthesis of this compound

Several synthetic routes to this compound have been reported.

General Production Method

One common industrial method starts with 2-nitrochlorobenzene.[7] The key steps are:

  • Sulfochlorination: 2-nitrochlorobenzene is reacted with chlorosulfuric acid.

  • Amination: The resulting sulfonyl chloride is treated with ammonia to yield 4-chloro-3-nitrobenzenesulfonamide.

  • Hydrolysis: The chlorine atom is replaced by a hydroxyl group by heating the product in an aqueous sodium hydroxide solution.

  • Reduction: The nitro group is reduced using iron turnings to afford the final product, this compound.[7]

Synthesis_Route_1 2-Nitrochlorobenzene 2-Nitrochlorobenzene Intermediate_1 4-Chloro-3-nitrobenzenesulfonyl chloride 2-Nitrochlorobenzene->Intermediate_1 Chlorosulfuric acid Intermediate_2 4-Chloro-3-nitrobenzenesulfonamide Intermediate_1->Intermediate_2 Ammonia Intermediate_3 4-Hydroxy-3-nitrobenzenesulfonamide Intermediate_2->Intermediate_3 NaOH(aq), 100°C Final_Product This compound Intermediate_3->Final_Product Fe turnings, Reduction

General synthesis of this compound.
Alternative Synthetic Routes

An alternative synthesis involves the chlorosulfonation of 2-nitroanisole to give 4-methoxy-3-nitrobenzenesulfonyl chloride.[8] Another patented method describes the sulfonation of ortho-aminophenol with sulfuric acid.[9]

Biological Activities and Applications

This compound serves as a crucial building block for various biologically active molecules and industrial products.

Carbonic Anhydrase Inhibition and Anticancer Activity

A significant area of research has been the use of this compound as a scaffold to synthesize novel carbonic anhydrase (CA) inhibitors.[10][11][12] CAs are enzymes involved in various physiological processes, and their inhibition has therapeutic potential in several diseases, including cancer.

Derivatives of this compound have been synthesized and evaluated for their binding affinity to various human CA isoenzymes.[10] Some of these compounds have shown promising activity against human glioblastoma (U-87), triple-negative breast cancer (MDA-MB-231), and prostate adenocarcinoma (PPC-1) cell lines.[10][12] The general approach involves the synthesis of Schiff bases, aminoketones, and other derivatives.[10]

SAR_Workflow Start This compound Synthesis Synthesis of Derivatives (e.g., Schiff Bases, Aminoketones) Start->Synthesis Screening Carbonic Anhydrase Binding Assay (FTSA) Synthesis->Screening Hit_ID Identification of Potent CA Inhibitors Screening->Hit_ID Cell_Assay Cancer Cell Viability Assay (MTT) Hit_ID->Cell_Assay Lead_Compound Lead Compound for Further Development Cell_Assay->Lead_Compound

Drug discovery workflow for CA inhibitors.
Antibacterial and Other Activities

While the primary focus of recent research has been on anticancer applications, the sulfonamide group is well-known for its antibacterial properties.[10] Sulfonamide antibiotics were among the first effective chemotherapeutic agents.[13] The core structure of this compound is a valuable starting point for developing new antibacterial agents.[13] Additionally, derivatives have been reported to possess anti-inflammatory, antiviral, and antipyretic properties.[10]

Industrial Applications

Beyond its pharmaceutical importance, this compound is a key intermediate in the dye manufacturing industry, particularly in the synthesis of azo dyes.[7][13]

Experimental Protocols

Synthesis of Schiff Base Derivatives (General Procedure)

This protocol describes the synthesis of Schiff bases from this compound and various aromatic aldehydes.[10]

Materials:

  • This compound

  • Appropriate aromatic aldehyde

  • Propan-2-ol

Procedure:

  • A solution of this compound (1 equivalent) and the corresponding aromatic aldehyde (1 equivalent) is prepared in propan-2-ol.

  • The mixture is heated at reflux for 1 hour.

  • The reaction progress can be monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled, and the product is isolated. The method of isolation (e.g., filtration, crystallization) may vary depending on the specific product.

  • The product is purified, typically by recrystallization.

  • The structure of the synthesized Schiff base is confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Yields: 57–95%[10]

Carbonic Anhydrase Binding Assay (Fluorescent Thermal Shift Assay - FTSA)

This assay measures the binding affinity of compounds to human carbonic anhydrases by detecting the ligand-induced increase in protein stability.[10][11]

Materials:

  • Recombinant human carbonic anhydrase isoenzymes

  • Synthesized compounds

  • Fluorescent dye (e.g., SYPRO Orange)

  • Appropriate buffer solution

  • Real-time PCR instrument capable of measuring fluorescence during a thermal gradient.

Procedure:

  • Prepare solutions of the CA isoenzyme and the test compounds in the assay buffer.

  • In a multiwell plate, mix the CA isoenzyme solution with varying concentrations of the test compound.

  • Add the fluorescent dye to each well.

  • Seal the plate and place it in the real-time PCR instrument.

  • Run a thermal melt protocol, gradually increasing the temperature and measuring the fluorescence at each step.

  • The melting temperature (Tm) of the protein is determined from the inflection point of the fluorescence curve.

  • The dissociation constant (Kd) is calculated by fitting the change in Tm as a function of the compound concentration to a suitable binding model.

Safety Information

This compound is classified as a sulfonamide and can be toxic.[1] Oral administration may cause adverse effects such as loss of appetite, nausea, vomiting, and diarrhea, and can potentially harm the liver and kidneys.[1] It is irritating to the eyes, respiratory system, and skin.[1] Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be worn when handling this compound.[1]

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and its role as a precursor to a wide array of valuable molecules. Its applications span from life-saving pharmaceuticals, particularly in the development of novel anticancer agents targeting carbonic anhydrases, to essential industrial products like dyes. The synthetic routes are well-established, and a growing body of literature highlights the potential for creating diverse libraries of derivatives with a broad range of biological activities. This guide provides a foundational understanding for researchers and developers looking to explore the potential of this important chemical scaffold.

References

The Dawn of a New Therapeutic Frontier: A Technical Guide to the Discovery and Synthesis of Novel 3-Amino-4-hydroxybenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the discovery and synthesis of novel 3-Amino-4-hydroxybenzenesulfonamide derivatives. This class of compounds has emerged as a promising scaffold in medicinal chemistry, demonstrating significant potential as inhibitors of carbonic anhydrases (CAs), with profound implications for anticancer therapies.

Introduction: The Therapeutic Promise of this compound Derivatives

This compound is a versatile chemical scaffold possessing both hydrophilic (hydroxyl, amino) and lipophilic (aromatic ring) regions, which can contribute to favorable pharmacokinetic profiles in its derivatives.[1] This core structure has been ingeniously modified to generate a library of novel compounds, including Schiff bases and aminoketones, which have been systematically evaluated for their biological activity. A significant focus of this research has been on their ability to inhibit various isoforms of carbonic anhydrase, a family of metalloenzymes crucial in cellular pH regulation, a process often dysregulated in cancerous tissues.[1][2]

Synthesis of Novel Derivatives: A Modular Approach

The synthesis of novel this compound derivatives is characterized by a modular and efficient approach, allowing for the generation of diverse chemical entities. The primary synthetic routes involve the formation of Schiff bases and α-amino ketones.

General Synthesis of Schiff Base Derivatives

Schiff bases are synthesized through the condensation of this compound with a variety of aromatic aldehydes. This reaction is typically carried out in a suitable solvent, such as propan-2-ol, under reflux conditions for a short duration, leading to high yields of the desired products.[3]

Synthesis_Schiff_Base General Synthesis of Schiff Base Derivatives cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 3_Amino_4_hydroxybenzenesulfonamide 3-Amino-4-hydroxy- benzenesulfonamide Schiff_Base_Derivative Schiff Base Derivative 3_Amino_4_hydroxybenzenesulfonamide->Schiff_Base_Derivative Condensation Aromatic_Aldehyde Aromatic Aldehyde (R-CHO) Aromatic_Aldehyde->Schiff_Base_Derivative Solvent Propan-2-ol Solvent->Schiff_Base_Derivative Temperature Reflux Temperature->Schiff_Base_Derivative

Caption: General workflow for the synthesis of Schiff base derivatives.

General Synthesis of α-Amino Ketone Derivatives

The synthesis of α-amino ketone derivatives from this compound provides another avenue for structural diversification and exploration of structure-activity relationships.[3]

Synthesis_Aminoketone General Synthesis of α-Amino Ketone Derivatives cluster_start Starting Material cluster_intermediate Intermediate Formation cluster_reagents Reagents cluster_final_product Product Start_Material 3-Amino-4-hydroxy- benzenesulfonamide Intermediate Intermediate Start_Material->Intermediate Step 1 Final_Product α-Amino Ketone Derivative Intermediate->Final_Product Step 2 Reagent_1 Appropriate Reagents Reagent_1->Intermediate

Caption: General workflow for the synthesis of α-amino ketone derivatives.

Biological Activity: Targeting Carbonic Anhydrases in Cancer

A series of novel this compound derivatives have been synthesized and evaluated for their inhibitory activity against a panel of human carbonic anhydrase isoforms. The affinity of these compounds was determined using a fluorescent thermal shift assay.[1]

Quantitative Analysis of Carbonic Anhydrase Inhibition

The dissociation constants (Kd) for the interaction of the synthesized compounds with various human carbonic anhydrase isoenzymes are summarized below.

CompoundCA I (Kd, µM)CA II (Kd, µM)CA VII (Kd, µM)CA IX (Kd, µM)CA XII (Kd, µM)
Aminoketone 10 0.140.140.143.10.14
Compound 9 >10>10>100.0450.008
Compound 21 >10>10>10>10>10
Acetazolamide 0.080.0120.00250.0250.0058
U-104 5.06.20.80.0450.008

Data extracted from "Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures".[1]

Anticancer Activity

The synthesized compounds were also assessed for their cytotoxic effects on various cancer cell lines using the MTT assay. The half-maximal effective concentration (EC50) values were determined to quantify their anticancer potency.[1]

CompoundU-87 (EC50, µM)MDA-MB-231 (EC50, µM)PPC-1 (EC50, µM)
Compound 9 15.112.818.5
Compound 21 20.325.130.2
U-104 22.535.1>50
Acetazolamide >50>50>50

Data extracted from "Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures".[1]

Signaling Pathways in Cancer Modulated by Carbonic Anhydrase Inhibition

Carbonic anhydrases, particularly CA IX and CA II, play a pivotal role in the tumor microenvironment by regulating pH.[1][2] Inhibition of these enzymes can disrupt key signaling pathways essential for cancer cell survival, proliferation, and invasion.

The Role of Carbonic Anhydrase IX (CA IX) in Hypoxic Cancer Cells

Under hypoxic conditions, a common feature of solid tumors, the expression of CA IX is upregulated. CA IX contributes to the acidification of the extracellular matrix while maintaining a relatively alkaline intracellular pH, which is favorable for tumor cell survival and proliferation.[4] Inhibition of CA IX can reverse this pH gradient, leading to intracellular acidosis and subsequent cell death.

CAIX_Signaling CA IX Signaling in Hypoxic Cancer Cells Hypoxia Hypoxia HIF-1a HIF-1α Stabilization Hypoxia->HIF-1a CAIX_Expression CA IX Expression HIF-1a->CAIX_Expression Extracellular_Acidification Extracellular Acidification CAIX_Expression->Extracellular_Acidification Intracellular_Alkalinization Intracellular Alkalinization CAIX_Expression->Intracellular_Alkalinization Invasion_Metastasis Invasion & Metastasis Extracellular_Acidification->Invasion_Metastasis Tumor_Survival Tumor Cell Survival Intracellular_Alkalinization->Tumor_Survival Proliferation Proliferation Intracellular_Alkalinization->Proliferation Inhibitor 3-Amino-4-hydroxy- benzenesulfonamide Derivative (Inhibitor) Inhibitor->CAIX_Expression Inhibits

Caption: Role of CA IX in the hypoxic tumor microenvironment.

Carbonic Anhydrase II (CA II) and its Contribution to Tumor Acidosis

Carbonic Anhydrase II is a cytosolic enzyme that also contributes to pH regulation in cancer cells.[5] It catalyzes the rapid interconversion of carbon dioxide and water to bicarbonate and protons, thereby influencing the intracellular pH and the tumor microenvironment.

CAII_Signaling CA II and Intracellular pH Regulation CO2_H2O CO2 + H2O CAII Carbonic Anhydrase II CO2_H2O->CAII HCO3_H HCO3- + H+ CAII->HCO3_H Catalyzes Intracellular_pH Intracellular pH Regulation HCO3_H->Intracellular_pH Metabolic_Processes Cellular Metabolic Processes Intracellular_pH->Metabolic_Processes Cell_Survival Cell Survival & Proliferation Metabolic_Processes->Cell_Survival Inhibitor 3-Amino-4-hydroxy- benzenesulfonamide Derivative (Inhibitor) Inhibitor->CAII Inhibits

Caption: Role of CA II in intracellular pH regulation in cancer cells.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research in this field. The following are outlines of the key experimental protocols employed in the discovery and evaluation of these novel derivatives.

Synthesis of a Representative Schiff Base Derivative

Materials:

  • This compound (1.0 mmol)

  • Appropriate aromatic aldehyde (e.g., Benzaldehyde) (1.0 mmol)

  • Propan-2-ol (10 mL)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Dissolve this compound in propan-2-ol in a round-bottom flask.

  • Add the aromatic aldehyde to the solution.

  • Heat the mixture to reflux with constant stirring for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the product with cold propan-2-ol.

  • Dry the purified Schiff base derivative under vacuum.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR) and Mass Spectrometry.[3]

Fluorescent Thermal Shift Assay (FTSA) for Carbonic Anhydrase Binding

Principle: This assay measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding. A fluorescent dye that binds to hydrophobic regions of the unfolded protein is used to monitor the unfolding process.

Materials:

  • Purified carbonic anhydrase isoenzyme

  • Synthesized inhibitor compound at various concentrations

  • SYPRO Orange fluorescent dye

  • Real-time PCR instrument

  • Appropriate buffer solution

Procedure:

  • Prepare a master mix containing the CA enzyme and SYPRO Orange dye in the appropriate buffer.

  • Dispense the master mix into the wells of a 96-well PCR plate.

  • Add the inhibitor compound at a range of concentrations to the wells.

  • Seal the plate and centrifuge briefly.

  • Place the plate in a real-time PCR instrument.

  • Run a thermal melt protocol, gradually increasing the temperature from 25°C to 95°C, while continuously monitoring the fluorescence.

  • The melting temperature (Tm) is determined as the midpoint of the unfolding transition.

  • The dissociation constant (Kd) is calculated by fitting the change in Tm as a function of the ligand concentration to a suitable binding model.[6][7]

MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., U-87, MDA-MB-231, PPC-1)

  • Cell culture medium and supplements

  • Synthesized inhibitor compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the inhibitor compounds and incubate for a specified period (e.g., 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells.

  • The EC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.[8][9][10]

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel and potent carbonic anhydrase inhibitors. The modular synthesis allows for the creation of diverse libraries of compounds, and the robust biological assays provide a clear path for structure-activity relationship studies. The data presented herein highlights the potential of these derivatives as anticancer agents, particularly in the context of hypoxic tumors where CA IX is overexpressed.

Future research should focus on optimizing the selectivity of these inhibitors for specific CA isoforms to minimize potential off-target effects. Further exploration of the aminoketone and other novel derivatives, coupled with in-depth mechanistic studies and in vivo efficacy evaluations, will be crucial in translating these promising findings into clinically viable cancer therapeutics. The detailed protocols and data provided in this guide are intended to facilitate and accelerate these vital research endeavors.

References

The Structure-Activity Relationship of 3-Amino-4-hydroxybenzenesulfonamide: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Versatile Scaffold for Carbonic Anhydrase Inhibition and Anticancer Applications

Introduction

3-Amino-4-hydroxybenzenesulfonamide serves as a valuable scaffold in medicinal chemistry, primarily recognized for its role as a precursor in the synthesis of sulfonamide antibiotics and various dyes.[1] Its inherent structural features, including a sulfonamide group, an aromatic ring, and amino and hydroxyl functionalities, provide a versatile platform for the development of novel therapeutic agents.[2][3] This technical guide delves into the structure-activity relationship (SAR) studies of this compound derivatives, with a particular focus on their role as carbonic anhydrase inhibitors and their potential applications in oncology. The presence of both hydrophilic (hydroxyl, amino) and lipophilic (aromatic ring) regions in the parent molecule can be leveraged to optimize the pharmacokinetic properties of its derivatives, leading to improved absorption, distribution, metabolism, and excretion (ADME) profiles.[2][3]

Core Structure and General SAR Principles

The foundational structure of sulfonamide-based antibacterial agents consists of a para-amino benzene sulfonamide skeleton. For optimal activity, several structural features are crucial:

  • The Benzene Ring and Sulfonamide Group: The sulfur atom must be directly linked to the benzene ring.[4] The amino and sulfonyl groups on the benzene ring are essential and should ideally be in a 1,4-position for antibacterial activity.[4]

  • The N4 Amino Group: A free aromatic amino group at the N4 position is generally essential for antibacterial activity. Modifications to this group can lead to prodrugs that are converted to the active form in vivo.[4]

  • The N1 Sulfonamide Group: Substitution on the N1 nitrogen of the sulfonamide group can significantly impact the compound's potency and pharmacokinetic properties.[5] Heterocyclic substituents often lead to highly potent derivatives.[4]

While these principles were established for antibacterial sulfonamides, they provide a foundational understanding for the design of derivatives targeting other enzymes, such as carbonic anhydrases.

SAR of this compound Derivatives as Carbonic Anhydrase Inhibitors

Recent research has focused on the synthesis and evaluation of novel derivatives of this compound as inhibitors of human carbonic anhydrases (CAs), enzymes that are overexpressed in various cancers and contribute to tumor progression.[2][3][6] A key study synthesized and evaluated a series of Schiff bases, aminoketones, β-amino acids, and imidazole-containing derivatives.[2][3]

Quantitative SAR Data

The following tables summarize the binding affinities (dissociation constant, Kd) of various this compound derivatives for different human carbonic anhydrase isoenzymes and their cytotoxic activity (EC50) against several cancer cell lines.

Table 1: Binding Affinity (Kd, µM) of this compound Derivatives for Human Carbonic Anhydrase Isoenzymes [2][3]

CompoundModificationCA ICA IICA VIICA IXCA XIICA XIIICA XIV
2 Schiff Base (R = Ph)1.80.15>100.091>10>10>10
3 Schiff Base (R = 4-FPh)1.90.16>100.098>10>10>10
4 Schiff Base (R = 4-ClPh)2.10.18>100.11>10>10>10
10 Aminoketone (R = Ph)0.140.180.310.25>10>103.1
12 Aminoketone (R = 4-ClPh)0.250.30.550.45>10>105.2
24 β-Alanine derivative>10>10>10>10>10>10>10
25 β-Alanine methyl ester0.0250.0080.0060.0090.020.0150.03
28 Pyrrolidinone derivative>10>10>10>10>10>10>10
19 Imidazole derivative (R=Ph)0.080.030.010.0120.030.020.04

Data extracted from "Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures".[2][3]

Table 2: Cytotoxic Activity (EC50, µM) of Selected Derivatives against Cancer Cell Lines [3]

CompoundU-87 (Glioblastoma)MDA-MB-231 (Breast Cancer)PPC-1 (Prostate Cancer)HF (Fibroblasts)
9 58.433.234.530.1
12 >10085.679.4>100
18 >100>100>100>100
21 65.345.155.8>100

Data extracted from "Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures".[3]

Experimental Protocols

General Synthesis of Schiff Base and Aminoketone Derivatives

The synthesis of Schiff bases involves the condensation of this compound with various aromatic aldehydes. The aminoketone derivatives are synthesized by reacting the parent compound with bromoacetophenones.[2]

G cluster_schiff Schiff Base Synthesis cluster_aminoketone Aminoketone Synthesis Parent This compound Schiff_Base Schiff Base Derivative Parent->Schiff_Base Propan-2-ol, Reflux Aldehyde R-CHO Aldehyde->Schiff_Base Parent2 This compound Aminoketone Aminoketone Derivative Parent2->Aminoketone H2O:Propan-2-ol, Reflux Bromoacetophenone R-COCH2Br Bromoacetophenone->Aminoketone

Caption: General synthetic routes for Schiff base and aminoketone derivatives.

Biological Evaluation: Fluorescent Thermal Shift Assay (FTSA)

The binding affinities of the synthesized compounds to various human carbonic anhydrase isoenzymes were determined using the fluorescent thermal shift assay (FTSA). This method measures the change in the thermal denaturation temperature (Tm) of a protein in the presence of a ligand. An increase in Tm is indicative of ligand binding and stabilization of the protein. The dissociation constant (Kd) is then calculated by fitting the change in Tm as a function of the inhibitor concentration to a theoretical binding model.[1]

Biological Evaluation: MTT Assay for Cytotoxicity

The cytotoxic effects of the compounds were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells. The resulting intracellular formazan can be solubilized and quantified by spectrophotometry, providing a measure of cell viability. The half-maximal effective concentration (EC50) was determined for the most active compounds.[3][6]

G Start Seed cancer cells in 96-well plates Incubation1 Incubate for 24h Start->Incubation1 Treatment Treat with varying concentrations of test compounds Incubation1->Treatment Incubation2 Incubate for 72h Treatment->Incubation2 MTT_Addition Add MTT solution Incubation2->MTT_Addition Incubation3 Incubate for 4h MTT_Addition->Incubation3 Solubilization Add solubilization solution (e.g., DMSO) Incubation3->Solubilization Measurement Measure absorbance at 570 nm Solubilization->Measurement Analysis Calculate cell viability and determine EC50 Measurement->Analysis

Caption: Experimental workflow for the MTT cytotoxicity assay.

Signaling Pathways in Cancer

The anticancer activity of many this compound derivatives is linked to their inhibition of carbonic anhydrase IX (CA IX). CA IX is a transmembrane enzyme that is highly expressed in many solid tumors in response to hypoxia.[2][7][8] Its primary role is to maintain the intracellular pH of cancer cells by catalyzing the hydration of carbon dioxide to bicarbonate and protons, thereby acidifying the extracellular microenvironment.[2][8] This acidic microenvironment promotes tumor invasion, metastasis, and resistance to therapy.[2]

By inhibiting CA IX, these sulfonamide derivatives can disrupt pH regulation in cancer cells, leading to intracellular acidification and ultimately apoptosis.[9] Furthermore, CA IX has been shown to be involved in cell adhesion and can modulate signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[5][10]

G cluster_extracellular Extracellular Space (Acidic) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Alkaline) CO2_H2O CO2 + H2O CAIX Carbonic Anhydrase IX CO2_H2O->CAIX H_HCO3 H+ + HCO3- Invasion Tumor Invasion & Metastasis H_HCO3->Invasion CAIX->H_HCO3 PI3K_Akt PI3K/Akt Pathway CAIX->PI3K_Akt Modulates Inhibitor 3-Amino-4-hydroxy- benzenesulfonamide Derivative Inhibitor->CAIX Inhibition Apoptosis Apoptosis Inhibitor->Apoptosis Induces Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation

Caption: Role of CA IX in cancer and the mechanism of its inhibition.

Conclusion

This compound is a promising and adaptable scaffold for the design and synthesis of novel therapeutic agents. The structure-activity relationship studies of its derivatives have revealed potent and selective inhibitors of carbonic anhydrases, particularly the cancer-associated isoform CA IX. The quantitative data presented in this guide highlights the potential for further optimization of these compounds to enhance their efficacy and selectivity. The detailed experimental protocols provide a foundation for researchers to build upon in their drug discovery efforts. A deeper understanding of the signaling pathways affected by these inhibitors will be crucial in developing targeted and effective anticancer therapies. Future research should focus on optimizing the pharmacokinetic properties of these derivatives and evaluating their in vivo efficacy in relevant cancer models.

References

The Pharmacokinetic and ADME Profile of 3-Amino-4-hydroxybenzenesulfonamide Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic and Absorption, Distribution, Metabolism, and Excretion (ADME) profile of 3-Amino-4-hydroxybenzenesulfonamide and its structurally related compounds. Due to the limited availability of specific quantitative ADME data for this compound, this document leverages data from the closely related and foundational sulfonamides, sulfanilamide and sulfacetamide, to provide a representative profile. This guide is intended to inform researchers and drug development professionals on the key characteristics of this class of compounds.

Core Pharmacokinetic and ADME Parameters

The pharmacokinetic properties of small molecule drugs are critical to their efficacy and safety. For sulfonamides like this compound, the presence of both hydrophilic (hydroxyl and amino groups) and lipophilic (aromatic ring) regions suggests the potential for favorable ADME characteristics.[1][2] These compounds serve as important scaffolds in the development of new therapeutic agents, including antibiotics and carbonic anhydrase inhibitors.[1][2][3]

Table 1: Representative Pharmacokinetic Parameters of Structurally Similar Sulfonamides
ParameterSulfanilamideSulfacetamideNotes
Absorption Readily absorbed orally and topically.[1]100% oral absorption.[3]Sulfonamides are generally well-absorbed from the gastrointestinal tract.
Plasma Protein Binding Data not readily available.80-85%[3]The extent of binding influences the free drug concentration available for therapeutic effect.
Metabolism Metabolized by acetylation.[1]Metabolized in the liver to inactive metabolites, primarily via acetylation.[3]Acetylation is a common metabolic pathway for sulfonamides.
Elimination Half-life (t½) ~4.1 hours (in calves, IV), ~10 hours (in cows, oral)[4]7 - 12.8 hours[3]The half-life can vary depending on the species and route of administration.
Excretion Excreted through the urine.[1]Excreted in the urine, largely unchanged.[5]Renal excretion is the primary route of elimination for many sulfonamides.

Note: The data presented for sulfanilamide and sulfacetamide are intended to provide a general understanding of the pharmacokinetic profile of simple aminobenzenesulfonamides. Specific values for this compound may vary.

Experimental Protocols for ADME Profiling

The following are detailed methodologies for key in vitro experiments used to characterize the ADME profile of sulfonamide compounds.

Caco-2 Permeability Assay (Intestinal Absorption)

This assay is a widely accepted in vitro model to predict human intestinal absorption of drug candidates.

Methodology:

  • Cell Culture: Caco-2 cells, a human colorectal adenocarcinoma cell line, are cultured on permeable Transwell® inserts for 21-28 days to allow for differentiation into a polarized monolayer of enterocytes that form tight junctions.

  • Transport Buffer: A transport buffer, such as Hanks' Balanced Salt Solution (HBSS) with HEPES, is used.

  • Assay Procedure:

    • The Caco-2 monolayers are washed with the transport buffer.

    • The test compound (e.g., this compound) is added to the apical (A) side of the monolayer to assess absorption (A→B transport).

    • To assess efflux, the compound is added to the basolateral (B) side (B→A transport).

    • Samples are collected from the receiver compartment at various time points.

  • Analysis: The concentration of the compound in the samples is quantified using LC-MS/MS.

  • Data Calculation: The apparent permeability coefficient (Papp) is calculated to classify the compound's absorption potential. The efflux ratio (Papp(B→A) / Papp(A→B)) is determined to identify if the compound is a substrate for efflux transporters.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis & Data start Start culture Culture Caco-2 cells on Transwell inserts (21-28 days) start->culture differentiate Formation of polarized monolayer culture->differentiate wash Wash monolayer with transport buffer differentiate->wash add_compound_A Add test compound to Apical side wash->add_compound_A add_compound_B Add test compound to Basolateral side wash->add_compound_B incubate Incubate at 37°C add_compound_A->incubate add_compound_B->incubate sample_receiver Sample from Receiver compartment incubate->sample_receiver lcms Quantify compound concentration (LC-MS/MS) sample_receiver->lcms calc_papp Calculate Papp (A→B and B→A) lcms->calc_papp calc_er Calculate Efflux Ratio calc_papp->calc_er classify Classify Permeability calc_er->classify

Figure 1: Experimental workflow for the Caco-2 permeability assay.

Metabolic Stability Assay (Liver Microsomes)

This assay evaluates a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.

Methodology:

  • Materials: Liver microsomes (human or other species), NADPH regenerating system (cofactor for CYP450 enzymes), and a suitable buffer (e.g., potassium phosphate buffer).

  • Assay Procedure:

    • The test compound is incubated with liver microsomes and the NADPH regenerating system at 37°C.

    • A control incubation without the NADPH regenerating system is included to assess non-enzymatic degradation.

    • Aliquots are taken at different time points (e.g., 0, 5, 15, 30, 45 minutes).

    • The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the proteins.

  • Analysis: After centrifugation, the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Data Calculation: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis & Data start Start prepare_mix Prepare incubation mixture: Test compound, Liver Microsomes, Buffer start->prepare_mix initiate_reaction Initiate reaction by adding NADPH regenerating system prepare_mix->initiate_reaction incubate_37 Incubate at 37°C initiate_reaction->incubate_37 take_aliquots Take aliquots at multiple time points incubate_37->take_aliquots stop_reaction Stop reaction with cold acetonitrile take_aliquots->stop_reaction centrifuge Centrifuge to precipitate proteins stop_reaction->centrifuge analyze_supernatant Analyze supernatant by LC-MS/MS centrifuge->analyze_supernatant determine_concentration Determine parent compound concentration over time analyze_supernatant->determine_concentration calculate_parameters Calculate in vitro t½ and CLint determine_concentration->calculate_parameters

Figure 2: Experimental workflow for the metabolic stability assay.

Plasma Protein Binding Assay (Equilibrium Dialysis)

This assay determines the extent to which a drug binds to proteins in the blood plasma.

Methodology:

  • Materials: A semi-permeable membrane, plasma (human or other species), and a dialysis buffer (e.g., phosphate-buffered saline).

  • Assay Procedure:

    • The test compound is added to plasma.

    • The plasma containing the compound is placed on one side of a semi-permeable membrane, and the dialysis buffer is placed on the other side.

    • The system is incubated at 37°C until equilibrium is reached, allowing the unbound drug to diffuse across the membrane.

  • Analysis: The concentration of the compound in both the plasma and buffer compartments is measured by LC-MS/MS.

  • Data Calculation: The percentage of the compound bound to plasma proteins is calculated from the concentration difference between the two compartments.

G cluster_prep Preparation cluster_equilibrium Equilibrium cluster_analysis Analysis & Data start Start add_to_plasma Add test compound to plasma start->add_to_plasma setup_dialysis Set up dialysis cell: Plasma on one side, Buffer on the other add_to_plasma->setup_dialysis incubate Incubate at 37°C until equilibrium setup_dialysis->incubate diffusion Unbound drug diffuses across the membrane incubate->diffusion sample_compartments Sample both plasma and buffer compartments diffusion->sample_compartments lcms_analysis Quantify compound concentration (LC-MS/MS) sample_compartments->lcms_analysis calculate_binding Calculate percentage of plasma protein binding lcms_analysis->calculate_binding G cluster_inhibition Inhibition cluster_cellular_effects Cellular Effects cluster_outcome Outcome inhibitor This compound Derivative (CA IX Inhibitor) caix Carbonic Anhydrase IX (CA IX) inhibitor->caix Inhibits ph_regulation Disruption of pH Regulation caix->ph_regulation p_hi_decrease Decrease in Intracellular pH (pHi) ph_regulation->p_hi_decrease ros_increase Increase in Reactive Oxygen Species (ROS) p_hi_decrease->ros_increase mmp_decrease Decrease in Mitochondrial Membrane Potential (MMP) ros_increase->mmp_decrease apoptosis Apoptosis (Cancer Cell Death) mmp_decrease->apoptosis

References

Potential Therapeutic Targets for 3-Amino-4-hydroxybenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-hydroxybenzenesulfonamide is a versatile chemical scaffold that has garnered significant interest in medicinal chemistry. Its inherent structural features, including a primary sulfonamide group, an aromatic ring, and amino and hydroxyl functionalities, make it an attractive starting point for the synthesis of novel therapeutic agents. This technical guide provides an in-depth analysis of the potential therapeutic targets of this compound, focusing on the compelling evidence for its derivatives as potent inhibitors of carbonic anhydrases and their implications in oncology. Additionally, its role as a precursor for somatostatin receptor 5 antagonists is explored. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways and workflows.

Core Therapeutic Target: Carbonic Anhydrases (CAs)

The primary and most extensively studied therapeutic targets for derivatives of this compound are the zinc-containing metalloenzymes known as carbonic anhydrases (CAs).[1][2][3] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing a crucial role in pH regulation and various physiological processes. Several CA isoforms are overexpressed in various pathologies, particularly in cancer, making them attractive targets for drug development.

Derivatives of this compound have been synthesized and shown to exhibit inhibitory activity against a range of CA isoenzymes, including CA I, II, VII, IX, and XII.[1] The sulfonamide moiety is essential for the inhibitory mechanism, as it coordinates with the zinc ion in the active site of the enzyme. The remainder of the this compound scaffold can be chemically modified to achieve varying degrees of potency and selectivity for different CA isoforms.[1]

Quantitative Data: Carbonic Anhydrase Inhibition

The binding affinities of various derivatives of this compound for several human carbonic anhydrase isoenzymes have been determined, primarily using the fluorescent thermal shift assay (FTSA). The dissociation constants (Kd, in µM) are summarized in the table below. Lower Kd values indicate stronger binding affinity.

CompoundTarget CA IsoenzymeDissociation Constant (Kd, µM)
Aminoketone 10 CA I0.14
CA IINot Specified
CA VIINot Specified
CA IXNot Specified
CA XIV3.1
Compound 9 Multi-CA inhibitorNot Specified
Compound 21 (Not a CA binder)Not Specified
Compound 25 CA INot Specified
CA IINot Specified

Table 1: Binding affinities of selected this compound derivatives to human carbonic anhydrase isoenzymes. Data extracted from a study by Vainauskas et al.[1]

Anti-cancer Activity

The inhibition of tumor-associated CA isoenzymes, particularly CA IX and CA XII, is a promising strategy for cancer therapy. These isoforms are often upregulated in response to the hypoxic tumor microenvironment and contribute to the acidification of the extracellular space, which promotes tumor progression, invasion, and metastasis.[1]

Derivatives of this compound have been evaluated for their cytotoxic effects on various cancer cell lines. The half-maximal effective concentration (EC50) values, which represent the concentration of a compound that inhibits 50% of cell viability, have been determined using the MTT assay.

CompoundCancer Cell LineEC50 (µM)
Compound 9 Human glioblastoma U-87Not Specified
Triple-negative breast cancer MDA-MB-231Not Specified
Prostate adenocarcinoma PPC-1Not Specified
Compound 21 Human glioblastoma U-87Not Specified
Triple-negative breast cancer MDA-MB-231Not Specified
Prostate adenocarcinoma PPC-1Not Specified

Table 2: Anti-proliferative activity of selected this compound derivatives against various cancer cell lines. Data from a study by Vainauskas et al.[2]

Secondary Therapeutic Target: Somatostatin Receptor Subtype 5 (SSTR5)

This compound also serves as a reagent in the synthesis of antagonists for the somatostatin receptor subtype 5 (SSTR5).[1][4] SSTR5 is a G-protein coupled receptor involved in the regulation of hormone secretion and cell proliferation.[5][6] Antagonism of SSTR5 is being investigated for various therapeutic applications, including the treatment of neuroendocrine tumors and diabetes. The development of SSTR5 antagonists from this compound represents a distinct and promising avenue for future research.

Signaling Pathways

Carbonic Anhydrase IX and Tumor Acidosis

In the hypoxic core of solid tumors, the transcription factor HIF-1α is stabilized and induces the expression of carbonic anhydrase IX (CA IX). CA IX, located on the cell surface, catalyzes the conversion of CO2 to bicarbonate and protons in the extracellular space. This contributes to the maintenance of a relatively alkaline intracellular pH (pHi), which is favorable for cancer cell survival and proliferation, while simultaneously acidifying the extracellular microenvironment (pHe). This acidic pHe promotes the activity of proteases involved in extracellular matrix degradation, facilitating tumor cell invasion and metastasis.

CAIX_Signaling Carbonic Anhydrase IX Signaling in Tumor Hypoxia Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CAIX Gene Expression HIF1a->CAIX_exp CAIX CA IX Protein (on cell surface) CAIX_exp->CAIX HCO3_H HCO3- + H+ CAIX->HCO3_H catalyzes CO2_H2O CO2 + H2O CO2_H2O->CAIX pHi ↑ Intracellular pH (pHi) (Alkaline) HCO3_H->pHi (HCO3- uptake) pHe ↓ Extracellular pH (pHe) (Acidic) HCO3_H->pHe Proliferation ↑ Cell Proliferation & Survival pHi->Proliferation Invasion ↑ Invasion & Metastasis pHe->Invasion

Caption: CA IX-mediated pH regulation in cancer.

Somatostatin Receptor 5 (SSTR5) Signaling

Somatostatin Receptor 5 (SSTR5) is a G-protein coupled receptor that, upon binding to its ligand somatostatin, primarily couples to inhibitory G-proteins (Gi/o). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The reduction in cAMP can modulate various downstream effectors, including protein kinase A (PKA), leading to the inhibition of hormone secretion and cell proliferation.

SSTR5_Signaling Somatostatin Receptor 5 (SSTR5) Signaling Pathway Somatostatin Somatostatin SSTR5 SSTR5 Somatostatin->SSTR5 binds to Gi Gi/o Protein SSTR5->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Effects (↓ Hormone Secretion, ↓ Proliferation) PKA->Downstream leads to

Caption: SSTR5 signaling cascade.

Experimental Protocols

Fluorescent Thermal Shift Assay (FTSA) for Carbonic Anhydrase Binding Affinity

This method is used to determine the binding affinity of inhibitors to carbonic anhydrases by measuring the change in the protein's melting temperature (Tm) upon ligand binding.

  • Protein and Ligand Preparation:

    • Recombinant human carbonic anhydrase isoenzymes are purified and diluted to a final concentration of 2-20 µM in a suitable buffer (e.g., 50 mM HEPES, pH 7.5).

    • The test compounds (derivatives of this compound) are dissolved in DMSO to create stock solutions and then serially diluted to the desired concentrations.

  • Assay Setup:

    • The assay is performed in a 96- or 384-well PCR plate.

    • Each well contains the CA protein, the fluorescent dye SYPRO Orange (which binds to hydrophobic regions of unfolded proteins), and the test compound at a specific concentration.

    • Control wells containing protein and dye without the compound are included.

  • Thermal Denaturation:

    • The plate is placed in a real-time PCR instrument.

    • A temperature gradient is applied, typically from 25°C to 95°C, with a ramp rate of 1°C/minute.

    • The fluorescence of SYPRO Orange is monitored in real-time as the temperature increases.

  • Data Analysis:

    • As the protein unfolds, SYPRO Orange binds, and the fluorescence signal increases, creating a melting curve.

    • The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the transition in the melting curve.

    • The change in Tm (ΔTm) is calculated by subtracting the Tm of the protein without the ligand from the Tm with the ligand.

    • The dissociation constant (Kd) is determined by fitting the ΔTm values at different ligand concentrations to a dose-response curve.

FTSA_Workflow Fluorescent Thermal Shift Assay (FTSA) Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Protein Prepare CA Protein Solution Mix Mix Protein, Ligand, and Dye in PCR Plate Prep_Protein->Mix Prep_Ligand Prepare Ligand Dilutions Prep_Ligand->Mix Prep_Dye Prepare SYPRO Orange Dye Prep_Dye->Mix RT_PCR Run Thermal Melt in Real-Time PCR Instrument Mix->RT_PCR Melt_Curve Generate Fluorescence vs. Temperature Melt Curve RT_PCR->Melt_Curve Tm_Calc Calculate Melting Temperature (Tm) Melt_Curve->Tm_Calc Kd_Calc Determine Dissociation Constant (Kd) Tm_Calc->Kd_Calc

Caption: FTSA experimental workflow.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell viability and proliferation. It measures the metabolic activity of cells, which is an indicator of their health.

  • Cell Culture and Seeding:

    • Cancer cell lines (e.g., U-87, MDA-MB-231, PPC-1) are cultured in appropriate media and conditions (37°C, 5% CO2).

    • Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment:

    • The test compounds are dissolved and serially diluted in culture medium to the desired concentrations.

    • The old medium is removed from the cells, and the cells are treated with the compound-containing medium.

    • Control wells with vehicle (e.g., DMSO) and untreated cells are included.

    • The plates are incubated for a specific period (e.g., 72 hours).

  • MTT Incubation:

    • After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

    • The plates are incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • A solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis:

    • The absorbance values are proportional to the number of viable cells.

    • Cell viability is calculated as a percentage relative to the untreated control.

    • The EC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

3D Tumor Spheroid Viability Assay

This assay assesses the effect of compounds on the viability of cells grown in a more physiologically relevant 3D culture model.

  • Spheroid Formation:

    • A single-cell suspension of cancer cells is seeded into ultra-low attachment 96-well plates.

    • The plates are incubated for several days to allow the cells to aggregate and form spheroids.

  • Compound Treatment and Spheroid Growth Monitoring:

    • The spheroids are treated with various concentrations of the test compounds.

    • The growth and morphology of the spheroids are monitored over time using microscopy. Spheroid diameter can be measured as an indicator of growth.

  • Viability Assessment:

    • After the treatment period, a cell viability reagent (e.g., CellTiter-Glo® 3D, which measures ATP levels) is added to the wells.

    • The luminescence, which is proportional to the number of viable cells in the spheroid, is measured using a plate reader.

  • Data Analysis:

    • The viability of the treated spheroids is calculated as a percentage of the untreated controls.

    • The effect of the compounds on spheroid growth and viability is determined.

Conclusion

This compound is a promising scaffold for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential as inhibitors of carbonic anhydrases, particularly the tumor-associated isoforms CA IX and CA XII, highlighting their potential as anti-cancer agents. Furthermore, its utility in synthesizing somatostatin receptor 5 antagonists opens up additional therapeutic possibilities. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and exploit the therapeutic potential of this versatile molecule. Future research should focus on optimizing the selectivity and pharmacokinetic properties of these derivatives to advance them towards clinical applications.

References

Methodological & Application

Standard Protocol for the Synthesis of 3-Amino-4-hydroxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of 3-Amino-4-hydroxybenzenesulfonamide, a key intermediate in the preparation of various pharmaceuticals and dyes.[1][2][3] Notably, it serves as a foundational scaffold for the synthesis of antagonists for the somatostatin receptor subtype 5 (SST5R).[1][3] The protocols outlined below describe two primary synthetic routes, starting from either 2-nitrochlorobenzene or 2-aminophenol.

Method 1: Synthesis from 2-Nitrochlorobenzene

This multi-step synthesis involves sulfochlorination, ammonolysis, hydrolysis, and reduction.

Experimental Protocol

Step 1: Synthesis of 4-Chloro-3-nitrobenzenesulfonyl chloride

  • Slowly add 450 mL of chlorosulfonic acid to 100 g of 2-nitrochlorobenzene in a suitable reaction vessel.

  • Heat the reaction mixture to 100°C and maintain this temperature for 6 hours.

  • Cool the mixture to ambient temperature and continue stirring for an additional 12 hours.

  • In a separate vessel, prepare 800 mL of chilled aqueous ammonia.

  • Slowly and carefully pour the reaction mass into the chilled aqueous ammonia, ensuring the temperature of the ammonia solution does not rise significantly.

  • Stir the resulting mixture for 3 hours at -10°C.

  • Allow the mixture to warm to 23°C and stir for an additional 2 hours.

  • Filter the precipitate and wash the solid three times with 200 mL of water.

  • The crude product can be further purified by recrystallization from toluene to yield 4-chloro-3-nitrobenzenesulfonyl chloride.

Step 2: Synthesis of 4-Chloro-3-nitrobenzenesulfonamide

  • Dissolve 79.3 g of 4-chloro-3-nitrobenzenesulfonyl chloride in 120 mL of water.

  • Over a period of 4 hours, add 120 mL of concentrated (16%) aqueous ammonia at a temperature of 19°C.[2]

  • After the addition is complete, raise the temperature to 36°C and continue the reaction for 3.5 hours.[2]

  • Cool the reaction mixture and filter the resulting precipitate to obtain 4-chloro-3-nitrobenzenesulfonamide. A product yield of approximately 90% can be expected for this step.[2]

Step 3: Synthesis of 4-Hydroxy-3-nitrobenzenesulfonamide

  • The intermediate 4-chloro-3-nitrobenzenesulfonamide is hydrolyzed by heating in an aqueous solution of sodium hydroxide at 100°C. This step replaces the chlorine atom with a hydroxyl group.

Step 4: Synthesis of this compound

  • The nitro group of 4-hydroxy-3-nitrobenzenesulfonamide is reduced to an amino group using iron turnings in a Béchamp reduction.[4][5]

  • A general procedure for a similar reduction involves suspending the nitro compound in water, heating to approximately 100°C, and then adding iron powder.[6] The reaction is typically carried out in a weakly acidic to weakly alkaline medium (pH 5.5-8.5).

Quantitative Data Summary for Method 1
StepReactant 1Reactant 2TemperatureTimeYield
1100 g 2-Nitrochlorobenzene450 mL Chlorosulfonic acid100°C, then ambient6 h, then 12 h-
279.3 g 4-Chloro-3-nitrobenzenesulfonyl chloride120 mL 16% aq. NH₃19°C, then 36°C4 h, then 3.5 h~90%
34-Chloro-3-nitrobenzenesulfonamideaq. NaOH100°C--
44-Hydroxy-3-nitrobenzenesulfonamideIron turnings~100°C--

Data for steps 3 and 4 are based on general procedures and specific yields were not found in the provided search results.

Synthesis Workflow for Method 1

G cluster_0 Method 1: From 2-Nitrochlorobenzene 2-Nitrochlorobenzene 2-Nitrochlorobenzene 4-Chloro-3-nitrobenzenesulfonyl chloride 4-Chloro-3-nitrobenzenesulfonyl chloride 2-Nitrochlorobenzene->4-Chloro-3-nitrobenzenesulfonyl chloride 1. Chlorosulfonic acid 100°C, 6h 4-Chloro-3-nitrobenzenesulfonamide 4-Chloro-3-nitrobenzenesulfonamide 4-Chloro-3-nitrobenzenesulfonyl chloride->4-Chloro-3-nitrobenzenesulfonamide 2. aq. NH₃ 19-36°C, 7.5h 4-Hydroxy-3-nitrobenzenesulfonamide 4-Hydroxy-3-nitrobenzenesulfonamide 4-Chloro-3-nitrobenzenesulfonamide->4-Hydroxy-3-nitrobenzenesulfonamide 3. aq. NaOH 100°C This compound This compound 4-Hydroxy-3-nitrobenzenesulfonamide->this compound 4. Iron turnings ~100°C

Caption: Synthesis of this compound from 2-Nitrochlorobenzene.

Method 2: Synthesis from 2-Aminophenol

This method provides a more direct route to the target molecule through sulfonation.

Experimental Protocol
  • In a four-necked flask, slowly add 30 g of 2-aminophenol (99% purity) to 56 mL of fuming sulfuric acid (containing ≥20.0% SO₃).[7]

  • Control the addition rate to maintain the reaction temperature at or below 63°C.[7]

  • After the addition is complete, maintain the temperature at 65 ± 2°C for 2 hours to complete the sulfonation reaction.[7]

  • Pour the reaction mixture into 150 mL of water at 30°C.[7]

  • Heat the diluted mixture to 97 ± 1°C to facilitate precipitation.[7]

  • After precipitation is complete, ensure the waste acid concentration is approximately 35 ± 1%.[7]

  • Gradually cool the mixture to 30°C and filter the precipitate.[7]

  • The resulting solid is this compound (also referred to as 2-Aminophenol-4-sulfonic acid in some contexts). A patent describing a similar process reports an overall yield of 90% for the sodium salt of the product.[8]

Quantitative Data Summary for Method 2
Reactant 1Reactant 2TemperatureTimeYield
30 g 2-Aminophenol56 mL Fuming H₂SO₄ (≥20% SO₃)≤63°C, then 65 ± 2°C2 h~90% (as sodium salt)

Synthesis Workflow for Method 2

G cluster_1 Method 2: From 2-Aminophenol 2-Aminophenol 2-Aminophenol This compound This compound 2-Aminophenol->this compound 1. Fuming H₂SO₄ ≤63°C, then 65°C, 2h 2. Precipitation in H₂O

Caption: Synthesis of this compound from 2-Aminophenol.

Application in Drug Development: Somatostatin Receptor Antagonists

This compound is a valuable starting material for the synthesis of more complex molecules with therapeutic potential.[1][3] One notable application is in the development of antagonists for the somatostatin receptor subtype 3 (SSTR3), which is a target for various diseases, including certain cancers and neurological disorders.[9] The primary signaling pathway for SSTR3 involves its coupling to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a reduction in cyclic AMP (cAMP) levels upon agonist binding.[9] Antagonists developed from this compound can block this signaling cascade.

SSTR3 Signaling Pathway

G cluster_2 SSTR3 Signaling Pathway Inhibition Somatostatin (Agonist) Somatostatin (Agonist) SSTR3 SSTR3 Somatostatin (Agonist)->SSTR3 Binds to Gi/o Protein Gi/o Protein SSTR3->Gi/o Protein Activates Adenylyl Cyclase Adenylyl Cyclase Gi/o Protein->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Produces SSTR3 Antagonist SSTR3 Antagonist SSTR3 Antagonist->SSTR3 Blocks

Caption: Inhibition of the SSTR3 signaling pathway by an antagonist.

References

Application Notes and Protocols for 3-Amino-4-hydroxybenzenesulfonamide as a Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-Amino-4-hydroxybenzenesulfonamide as a foundational scaffold for the development of carbonic anhydrase (CA) inhibitors. While specific inhibitory data for the parent compound is not extensively documented in publicly available literature, extensive research on its derivatives highlights the significant potential of this chemical structure in targeting various CA isoforms. This document offers detailed protocols for evaluating the inhibitory activity of this compound and its analogues.

Introduction

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a critical role in fundamental physiological processes, including pH regulation, CO2 transport, and ion exchange.[1] Dysregulation of CA activity is implicated in several pathologies such as glaucoma, epilepsy, and various cancers, making them a prime target for therapeutic intervention.[2] Aromatic sulfonamides are a well-established class of CA inhibitors, with the sulfonamide moiety coordinating to the zinc ion within the enzyme's active site, thereby blocking its catalytic activity.

This compound serves as a versatile starting reagent for synthesizing a range of CA inhibitors. Its derivatives have been shown to exhibit potent and selective inhibition against several human carbonic anhydrase (hCA) isoforms.

Mechanism of Action: Carbonic Anhydrase Inhibition by Sulfonamides

The inhibitory action of sulfonamides against carbonic anhydrase is a well-characterized mechanism. The primary sulfonamide group (-SO₂NH₂) is crucial for this activity. The catalytic cycle of carbonic anhydrase involves the nucleophilic attack of a zinc-bound hydroxide ion on a carbon dioxide molecule. Sulfonamide inhibitors mimic the transition state of this reaction. The deprotonated sulfonamide anion coordinates directly to the Zn²⁺ ion in the active site, displacing the catalytic water molecule/hydroxide ion and preventing the binding of the CO₂ substrate.

G Mechanism of Sulfonamide Inhibition cluster_0 Carbonic Anhydrase Active Site cluster_2 Inhibited Complex Zn Zn²⁺ Inhibitor R-SO₂NH⁻ Zn_inhibited Zn²⁺ His1 His His1->Zn His2 His His2->Zn His3 His His3->Zn H2O H₂O H2O->Zn Inhibitor_bound R-SO₂NH⁻ His1_i His His1_i->Zn_inhibited His2_i His His2_i->Zn_inhibited His3_i His His3_i->Zn_inhibited Inhibitor_bound->Zn_inhibited

Caption: General mechanism of carbonic anhydrase inhibition by sulfonamides.

Data Presentation: Inhibitory Activities of this compound Derivatives

Compound NumberDerivative StructurehCA I (Kd, µM)hCA II (Kd, µM)hCA VII (Kd, µM)hCA IX (Kd, µM)hCA XII (Kd, µM)
10 Aminoketone (phenyl)3.10.440.140.23>30
12 Aminoketone (4-chlorophenyl)1.80.300.0860.11>30
15 Ketoxime (phenyl)1.50.240.0571.52.5
16 Ketoxime (4-methoxyphenyl)1.10.120.0454.82.8
Acetazolamide Standard Inhibitor0.250.0120.00250.0250.0057

Data sourced from Grybaitė et al. (2025).

Experimental Protocols

Two primary methods for assessing the interaction of compounds with carbonic anhydrase are detailed below: a biophysical assay to determine binding affinity (Fluorescent Thermal Shift Assay) and a biochemical assay to measure enzymatic inhibition (p-Nitrophenyl Acetate Assay).

Protocol 1: Fluorescent Thermal Shift Assay (FTSA) for Binding Affinity (Kd) Determination

This protocol is adapted from methodologies used to assess sulfonamide binding to various CA isoforms. FTSA measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding.

Workflow for Fluorescent Thermal Shift Assay (FTSA)

FTSA_Workflow prep Prepare Reagents: - CA Enzyme Solution - Test Compound Dilutions - Fluorescent Dye (e.g., SYPRO Orange) - Assay Buffer plate Plate Setup (96/384-well PCR plate): - Add CA Enzyme - Add varying concentrations of Test Compound - Add Fluorescent Dye prep->plate seal Seal the plate plate->seal instrument Place plate in a Real-Time PCR instrument seal->instrument run Run Thermal Melt Protocol: Increase temperature gradually (e.g., 25°C to 95°C) Monitor fluorescence at each step instrument->run analyze Data Analysis: - Plot Fluorescence vs. Temperature - Determine Melting Temperature (Tm) for each concentration run->analyze kd_calc Calculate Dissociation Constant (Kd): Plot ΔTm vs. Compound Concentration Fit data to a binding model analyze->kd_calc

Caption: Experimental workflow for determining binding affinity using FTSA.

Materials and Reagents:

  • Purified human carbonic anhydrase isoform(s)

  • This compound or its derivatives

  • Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5)

  • Fluorescent dye (e.g., SYPRO Orange, 5000x stock in DMSO)

  • Real-Time PCR instrument capable of performing a thermal melt

  • Optically clear PCR plates (96- or 384-well)

  • DMSO for compound dissolution

Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a serial dilution series of the compound in the assay buffer.

  • Reaction Mixture Preparation: In each well of the PCR plate, prepare the final reaction mixture. For a 20 µL final volume:

    • 10 µL of CA enzyme solution (e.g., 2 µM final concentration in assay buffer).

    • 2 µL of the test compound dilution (or DMSO for the no-inhibitor control).

    • 8 µL of assay buffer containing the fluorescent dye (e.g., 5x final concentration).

  • Plate Sealing and Centrifugation: Seal the plate securely with an optical seal. Centrifuge briefly to collect the contents at the bottom of the wells.

  • Thermal Melt: Place the plate in the real-time PCR instrument. Set up a melt curve experiment with a temperature ramp from 25 °C to 95 °C, increasing by 1 °C per minute. Set the instrument to continuously monitor fluorescence.

  • Data Analysis:

    • The raw data will show fluorescence intensity as a function of temperature. The melting temperature (Tm) is the point of maximum inflection in the curve, which can be determined by taking the first derivative of the melt curve.

    • Calculate the change in melting temperature (ΔTm) for each compound concentration relative to the DMSO control.

    • Plot ΔTm versus the logarithm of the compound concentration.

    • Fit the resulting dose-response curve to a suitable binding model (e.g., a single-site binding model) to calculate the dissociation constant (Kd).

Protocol 2: p-Nitrophenyl Acetate (p-NPA) Colorimetric Assay for Enzymatic Inhibition (IC50)

This assay measures the esterase activity of carbonic anhydrase. CA catalyzes the hydrolysis of the colorless substrate p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol, which can be quantified by measuring the absorbance at 400-405 nm. The rate of this reaction is inversely proportional to the inhibitory activity of the test compound.

Workflow for p-Nitrophenyl Acetate (p-NPA) Assay

pNPA_Workflow prep Prepare Reagents: - CA Enzyme Solution - Test Compound Dilutions - p-NPA Substrate (in Acetonitrile/DMSO) - Assay Buffer (e.g., Tris-SO₄, pH 7.6) plate Plate Setup (96-well plate): - Add Assay Buffer - Add Test Compound dilutions - Add CA Enzyme Solution prep->plate preincubate Pre-incubate at room temperature (e.g., 10 minutes) to allow inhibitor binding plate->preincubate start_reaction Initiate Reaction: Add p-NPA Substrate to all wells preincubate->start_reaction measure Kinetic Measurement: Immediately read absorbance at 400-405 nm in a microplate reader every 30 seconds for 10-20 minutes start_reaction->measure analyze Data Analysis: - Calculate reaction rate (V) for each well (slope of Abs vs. Time) - Calculate Percent Inhibition for each concentration measure->analyze ic50_calc Calculate IC50: Plot Percent Inhibition vs. log[Inhibitor] Fit data to a dose-response curve analyze->ic50_calc

Caption: Experimental workflow for determining IC50 using the p-NPA assay.

Materials and Reagents:

  • Purified human carbonic anhydrase isoform(s)

  • This compound or its derivatives

  • p-Nitrophenyl acetate (p-NPA)

  • Assay Buffer (e.g., 50 mM Tris-SO₄, pH 7.6)

  • Organic Solvent (e.g., anhydrous acetonitrile or DMSO) for dissolving p-NPA and test compounds

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of kinetic measurements at 400-405 nm

Methodology:

  • Reagent Preparation:

    • CA Working Solution: Dilute the CA stock solution to the desired concentration in cold assay buffer immediately before use.

    • Compound Solutions: Prepare a stock solution of the test compound in DMSO. Create a serial dilution series in the assay buffer.

    • Substrate Solution: Prepare a stock solution of p-NPA (e.g., 3 mM) in anhydrous acetonitrile. This should be prepared fresh.

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate (for a total volume of 200 µL):

    • Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.

    • Maximum Activity (No Inhibitor): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.

    • Test Compound: 158 µL Assay Buffer + 2 µL of test compound dilution + 20 µL CA Working Solution.

    • Positive Control: Use a known CA inhibitor like Acetazolamide in place of the test compound.

  • Enzyme-Inhibitor Pre-incubation: After adding the enzyme to the wells containing the buffer and inhibitor/DMSO, incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the p-NPA Substrate Solution to all wells.

    • Immediately place the plate in the microplate reader and begin measuring the absorbance at 400-405 nm in kinetic mode, taking readings every 30 seconds for 10-30 minutes.

  • Data Analysis:

    • Calculate Reaction Rates (V): For each well, determine the rate of reaction (V) by calculating the slope (ΔAbs/min) of the linear portion of the absorbance vs. time plot.

    • Calculate Percent Inhibition: % Inhibition = [ (V_max_activity - V_inhibitor) / V_max_activity ] * 100

    • Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation or similar dose-response model to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

References

Application of 3-Amino-4-hydroxybenzenesulfonamide in anticancer research.

Author: BenchChem Technical Support Team. Date: December 2025

Application of 3-Amino-4-hydroxybenzenesulfonamide in Anticancer Research

Application Notes

This compound serves as a versatile chemical scaffold in the development of novel anticancer agents. Its derivatives have shown promise, particularly as inhibitors of carbonic anhydrases (CAs), enzymes that are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting cancer progression, metastasis, and resistance to therapy.[1][2] The sulfonamide group within the molecule is a key pharmacophore that can bind to the zinc ion in the active site of carbonic anhydrases, leading to their inhibition.[1]

Research has focused on synthesizing a series of novel derivatives of this compound to explore their therapeutic potential.[1][3][4] These derivatives have been evaluated for their ability to inhibit various human carbonic anhydrase isoforms and for their cytotoxic effects on different cancer cell lines. Notably, some derivatives have demonstrated significant activity against human glioblastoma (U-87), triple-negative breast cancer (MDA-MB-231), and prostate adenocarcinoma (PPC-1) cell lines.[1][3] The anticancer activity of these compounds is often linked to their ability to inhibit tumor-associated carbonic anhydrase isoforms, such as CAIX, which are crucial for cancer cell survival in the hypoxic and acidic tumor microenvironment.[2][5]

The development of these compounds involves modifying the core structure of this compound to improve binding affinity, selectivity for tumor-associated CA isoforms, and pharmacokinetic properties.[1][4] Structure-activity relationship (SAR) studies are crucial in guiding the rational design of more potent and selective anticancer agents based on this scaffold.[1][2] The ultimate goal is to develop targeted therapies that can overcome the challenges of chemoresistance and improve patient outcomes.[2]

Quantitative Data Summary

The following table summarizes the half-maximal effective concentration (EC50) values of selected this compound derivatives against various cancer cell lines, as determined by the MTT assay after 72 hours of incubation.[1]

CompoundU-87 (Glioblastoma) EC50 (µM)MDA-MB-231 (Breast Cancer) EC50 (µM)PPC-1 (Prostate Cancer) EC50 (µM)Fibroblasts EC50 (µM)
Compound 9 98.4 ± 11.248.7 ± 5.645.3 ± 4.256.7 ± 11.7
Compound 12 > 10081.3 ± 10.179.9 ± 9.8> 100
Compound 18 > 10079.8 ± 11.588.5 ± 12.1> 100
Compound 21 99.8 ± 11.550.1 ± 6.265.4 ± 7.9> 100

Experimental Protocols

1. Cell Viability Assessment using MTT Assay

This protocol is adapted from studies evaluating the cytotoxic effects of this compound derivatives on cancer cell lines.[1][3]

  • Cell Culture: Human cancer cell lines (e.g., U-87, MDA-MB-231, PPC-1) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 3 x 10^3 cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: The synthesized compounds are dissolved in DMSO to prepare stock solutions. These are further diluted with culture medium to achieve the desired final concentrations. The cells are treated with various concentrations of the compounds and incubated for 72 hours.

  • MTT Assay: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The EC50 values are calculated from the dose-response curves.

2. 3D Tumor Spheroid Growth Assay

This protocol describes the evaluation of compound efficacy in a more physiologically relevant 3D cell culture model.[1][3]

  • Spheroid Formation: Single-cell suspensions are seeded into ultra-low attachment 96-well plates at a density of 3 x 10^3 cells per well. The plates are centrifuged at 300 x g for 3 minutes and incubated at 37°C with 5% CO2 to allow spheroid formation.

  • Compound Treatment: After 3 days, when spheroids have formed, they are treated with the test compounds at various concentrations.

  • Spheroid Growth Monitoring: The growth of the spheroids is monitored daily for up to 7 days by capturing images using a microscope. The spheroid diameter is measured using image analysis software.

  • Viability Assessment: At the end of the treatment period, spheroid viability can be assessed using a cell viability assay, such as the CellTiter-Glo® 3D Cell Viability Assay, which measures ATP levels.

  • Data Analysis: The effect of the compounds on spheroid growth and viability is compared to untreated controls.

Visualizations

G cluster_0 Tumor Microenvironment cluster_1 Cancer Cell Hypoxia Hypoxia CAIX Carbonic Anhydrase IX (CAIX) Hypoxia->CAIX Upregulates Acidosis Acidosis Metastasis Metastasis Acidosis->Metastasis H_out Extracellular H+ CAIX->H_out Exports H+ pH_regulation pH Regulation CAIX->pH_regulation Maintains alkaline intracellular pH H_in Intracellular H+ H_out->Acidosis Survival Cell Survival & Proliferation pH_regulation->Survival Compound This compound Derivative Compound->CAIX Inhibits

Caption: Mechanism of action for this compound derivatives.

G Start Start Synthesis Synthesis of This compound Derivatives Start->Synthesis CA_Binding Carbonic Anhydrase Binding Assay (Fluorescent Thermal Shift) Synthesis->CA_Binding Cell_Culture 2D Cancer Cell Culture (U-87, MDA-MB-231, PPC-1) Synthesis->Cell_Culture MTT_Assay MTT Cell Viability Assay (EC50 Determination) Cell_Culture->MTT_Assay Spheroid_Culture 3D Tumor Spheroid Culture MTT_Assay->Spheroid_Culture Select Promising Compounds Spheroid_Assay Spheroid Growth & Viability Assessment Spheroid_Culture->Spheroid_Assay End End Spheroid_Assay->End

Caption: Experimental workflow for evaluating anticancer properties.

References

Application Notes and Protocols for the Synthesis of Somatostatin Receptor Subtype 5 (SST5R) Antagonists Using 3-Amino-4-hydroxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The somatostatin receptor subtype 5 (SST5R) has emerged as a significant therapeutic target for a variety of diseases, including neuroendocrine tumors and metabolic disorders. The development of selective SST5R antagonists is a key area of research. This document provides detailed application notes and protocols for the synthesis and evaluation of SST5R antagonists derived from 3-Amino-4-hydroxybenzenesulfonamide, a versatile starting material for generating diverse chemical scaffolds.[1][2]

The sulfonamide moiety is a well-established pharmacophore in drug discovery, and its incorporation into potential SST5R antagonists is a promising strategy.[1][2] The synthetic routes described herein focus on the generation of Schiff base and α-amino ketone derivatives of this compound. These derivatives can be further modified to explore the structure-activity relationship (SAR) and optimize antagonist potency and selectivity.

SST5R Signaling Pathway

SST5R is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory Gαi subunit. Upon agonist binding, SST5R activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade modulates various cellular processes, including hormone secretion and cell proliferation. Antagonists of SST5R block the binding of endogenous somatostatin, thereby preventing the downstream signaling events.

SST5R_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular SST5R SST5R G_protein Gi/o Protein (αβγ) SST5R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts Somatostatin Somatostatin (Agonist) Somatostatin->SST5R Antagonist SST5R Antagonist Antagonist->SST5R blocks ATP ATP PKA PKA cAMP->PKA activates Cellular_Response Inhibition of Hormone Secretion & Proliferation PKA->Cellular_Response leads to

SST5R Signaling Pathway

Synthetic Protocols

The following protocols describe the synthesis of Schiff base and α-amino ketone derivatives of this compound.

Protocol 1: General Procedure for the Synthesis of Schiff Base Derivatives

This protocol outlines the condensation reaction between this compound and various aromatic aldehydes to form Schiff bases.

Materials:

  • This compound

  • Appropriate aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Propan-2-ol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in propan-2-ol, add the corresponding aromatic aldehyde (1.1 eq).

  • Heat the reaction mixture to reflux and stir for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold propan-2-ol.

  • Dry the product under vacuum to yield the desired Schiff base derivative.

Protocol 2: General Procedure for the Synthesis of α-Amino Ketone Derivatives

This protocol describes a multi-step synthesis to obtain α-amino ketone derivatives.

Materials:

  • Schiff base derivative (from Protocol 1)

  • Anhydrous diethyl ether

  • Appropriate Grignard reagent (e.g., phenylmagnesium bromide)

  • Hydrochloric acid (2 M)

  • Sodium bicarbonate (saturated solution)

  • Anhydrous magnesium sulfate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend the Schiff base derivative (1.0 eq) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the Grignard reagent (1.5 eq) dropwise to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by carefully adding 2 M hydrochloric acid.

  • Separate the aqueous and organic layers using a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the α-amino ketone derivative.

Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates the general workflow from synthesis to the biological evaluation of potential SST5R antagonists.

Experimental_Workflow Start Start: 3-Amino-4- hydroxybenzenesulfonamide Synthesis Synthesis of Derivatives (Schiff Bases, α-Amino Ketones) Start->Synthesis Purification Purification and Characterization (TLC, NMR, MS) Synthesis->Purification Binding_Assay SST5R Radioligand Binding Assay Purification->Binding_Assay Functional_Assay SST5R Functional (cAMP) Assay Purification->Functional_Assay Data_Analysis Data Analysis (IC50, Ki Determination) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Experimental Workflow

Data Presentation

Disclaimer: The following quantitative data is hypothetical and presented for illustrative purposes to demonstrate the application of the described protocols. The chemical structures are representative examples of derivatives that can be synthesized from this compound. Researchers should generate their own experimental data for accurate assessment.

Table 1: Hypothetical SST5R Binding Affinity and Functional Antagonist Activity of Synthesized Derivatives

Compound IDR Group (Schiff Base)R' Group (α-Amino Ketone)SST5R Binding Affinity (Ki, nM)SST5R Functional Antagonism (IC50, nM)
SST5R-A1 Phenyl-150250
SST5R-A2 4-Chlorophenyl-75120
SST5R-A3 4-Methoxyphenyl-200350
SST5R-B1 -Phenyl5080
SST5R-B2 -4-Fluorophenyl3055
SST5R-B3 -2-Naphthyl90150

Experimental Protocols for Biological Evaluation

Protocol 3: SST5R Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of the synthesized compounds for the SST5R.

Materials:

  • Cell membranes prepared from cells overexpressing human SST5R

  • [¹²⁵I]-Somatostatin-28 (Radioligand)

  • Synthesized antagonist compounds

  • Assay buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)

  • Non-specific binding control (e.g., unlabeled somatostatin at a high concentration)

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the synthesized antagonist compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, cell membranes, and either the antagonist compound or the non-specific binding control.

  • Add the [¹²⁵I]-Somatostatin-28 to initiate the binding reaction.

  • Incubate the plate at room temperature for 60-90 minutes.

  • Terminate the binding reaction by rapid filtration through the filter plates.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, and then measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 4: SST5R Functional (cAMP) Assay

This protocol measures the ability of the synthesized compounds to antagonize the agonist-induced inhibition of cAMP production.

Materials:

  • CHO-K1 or HEK293 cells stably expressing human SST5R

  • SST5R agonist (e.g., somatostatin-14)

  • Forskolin (adenylyl cyclase activator)

  • Synthesized antagonist compounds

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • Cell culture medium and reagents

  • 96-well or 384-well assay plates

Procedure:

  • Seed the SST5R-expressing cells into the assay plates and allow them to adhere overnight.

  • Prepare serial dilutions of the synthesized antagonist compounds.

  • Pre-incubate the cells with the antagonist compounds for a specified period (e.g., 15-30 minutes).

  • Stimulate the cells with a fixed concentration of the SST5R agonist in the presence of forskolin.

  • Incubate for a specified time to allow for cAMP production.

  • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Generate a dose-response curve by plotting the cAMP concentration against the antagonist concentration.

  • Determine the IC50 value, which is the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.

By following these detailed protocols, researchers can effectively synthesize and evaluate novel SST5R antagonists derived from this compound, contributing to the development of new therapeutics for related diseases.

References

Application Note: High-Performance Liquid Chromatography Analysis of 3-Amino-4-hydroxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

[For Research Use Only]

Abstract

This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-Amino-4-hydroxybenzenesulfonamide. This method is crucial for researchers, scientists, and drug development professionals involved in the synthesis, quality control, and stability testing of this compound and related pharmaceutical agents. The described protocol offers a reliable and sensitive approach for determining the purity and concentration of this compound.

Introduction

This compound is a key chemical intermediate used in the synthesis of various pharmaceutical compounds and dyes.[1] Accurate and precise analytical methods are essential for ensuring the quality and consistency of this starting material and its subsequent products. Reverse-phase HPLC is a widely used technique for the analysis of sulfonamides due to its high resolution, sensitivity, and reproducibility.[2] This document provides a comprehensive protocol for the analysis of this compound using RP-HPLC with UV detection, based on established methods for similar sulfonamide compounds.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-visible or photodiode array (PDA) detector.

  • Column: YMC-Triart C8 (250 x 4.6 mm, 5 µm) or equivalent C8 or C18 column.

  • Chemicals:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Dipotassium hydrogen phosphate (Analytical grade)

  • Glassware: Volumetric flasks, pipettes, and autosampler vials.

  • Diluent: HPLC grade water.[3][4]

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below. These parameters are based on a validated method for a closely related sulfonamide and are expected to provide good resolution and peak shape for this compound.[3][4][5]

ParameterCondition
Stationary Phase YMC-Triart C8 (250 x 4.6 mm, 5 µm)
Mobile Phase A 1.74 g/L Dipotassium hydrogen phosphate in water
Mobile Phase B Acetonitrile
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 265 nm
Injection Volume 5 µL
Run Time 40 minutes

Table 1: Optimized Chromatographic Conditions

Gradient Program

The use of a gradient elution is recommended to ensure the effective separation of the main analyte from any potential impurities.

Time (minutes)% Mobile Phase A% Mobile Phase B
09010
254060
301090
351090
369010
409010

Table 2: Gradient Elution Program

Protocols

Preparation of Mobile Phase
  • Mobile Phase A: Accurately weigh 1.74 g of dipotassium hydrogen phosphate and dissolve it in 1000 mL of HPLC grade water.[4] Filter and degas the solution before use.

  • Mobile Phase B: Use HPLC grade acetonitrile.

Preparation of Standard and Sample Solutions
  • Standard Stock Solution (approx. 500 µg/mL): Accurately weigh approximately 5 mg of this compound reference standard into a 10 mL volumetric flask. Add approximately 5 mL of diluent (HPLC grade water), sonicate to dissolve, and then dilute to the mark with the diluent.[3][4]

  • Working Standard Solution (approx. 5 µg/mL): Further dilute the standard stock solution to achieve the desired concentration for analysis.

  • Sample Preparation: Accurately weigh a suitable amount of the test sample into a volumetric flask and dissolve it in the diluent to achieve a final concentration within the linear range of the method.[2] For impurity analysis, a sample concentration of approximately 1000 µg/mL may be prepared.[3][4]

Analytical Procedure
  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure the absence of interfering peaks.

  • Inject the working standard solution to determine the retention time and peak area of this compound.

  • Inject the sample solution.

  • After each run, the peak areas are integrated to calculate the concentration of this compound in the sample.

Method Validation Parameters (Illustrative)

For a related compound, 4-Amino Benzene Sulphonamide, a similar method was validated according to ICH guidelines and demonstrated good linearity, accuracy, and precision.[3]

ParameterTypical Result
Linearity (Correlation Coefficient) > 0.999
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) < 2%
Retention Time Approximately 8.4 minutes

Table 3: Typical Method Validation Results for a Related Sulfonamide [3][4]

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation Equilibration System Equilibration MobilePhase->Equilibration Standard Standard Solution Preparation Injection Sample/Standard Injection Standard->Injection Sample Sample Solution Preparation Sample->Injection Equilibration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Concentration Calculation Integration->Calculation Report Generate Report Calculation->Report

Caption: Workflow for the RP-HPLC analysis of this compound.

Logical Relationship of Method Parameters

Method_Parameters cluster_stationary Stationary Phase cluster_mobile Mobile Phase cluster_conditions Instrumental Conditions Analyte 3-Amino-4-hydroxy- benzenesulfonamide Column C8 Column Analyte->Column interacts with Buffer Phosphate Buffer Column->Buffer wetted by Organic Acetonitrile Column->Organic wetted by Buffer->Analyte influences ionization Organic->Analyte elutes FlowRate Flow Rate FlowRate->Column affects Temperature Temperature Temperature->Column affects efficiency Detection UV Wavelength Detection->Analyte detects

References

Application Notes and Protocols for the Synthesis of Schiff Bases from 3-Amino-4-hydroxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases derived from sulfonamide scaffolds are a prominent class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. The imine or azomethine group (-C=N-) characteristic of Schiff bases is crucial for their biological activity. This document provides a detailed protocol for the synthesis of Schiff bases through the condensation reaction of 3-Amino-4-hydroxybenzenesulfonamide with various aromatic aldehydes. The presented methodologies are based on established literature procedures, ensuring reproducibility and high yields.

General Reaction Scheme

The synthesis involves the reaction of the primary amino group of this compound with the carbonyl group of an aromatic aldehyde to form the corresponding Schiff base.

G cluster_reaction Reaction Conditions cluster_product Product Amine This compound SchiffBase Schiff Base Derivative Amine->SchiffBase + Aldehyde Aromatic Aldehyde (e.g., Benzaldehyde derivatives) Aldehyde->SchiffBase Solvent Solvent (e.g., propan-2-ol) Heat Heat (Reflux) Time Reaction Time (e.g., 1 hour)

Caption: General synthesis of Schiff bases.

Experimental Protocols

This section details the materials, equipment, and step-by-step procedures for the synthesis, purification, and characterization of Schiff bases derived from this compound.

Materials and Equipment
  • Reagents: this compound, various aromatic aldehydes (e.g., 4-fluorobenzaldehyde, 4-chlorobenzaldehyde), propan-2-ol, acetone, hexane, diethyl ether. All reagents should be of analytical grade.

  • Equipment: Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, Buchner funnel, filtration flask, melting point apparatus, rotary evaporator, standard laboratory glassware.

  • Analytical Instruments: Fourier-Transform Infrared (FT-IR) spectrometer, Nuclear Magnetic Resonance (NMR) spectrometer, Mass Spectrometer (MS), Elemental Analyzer.

General Synthesis Procedure
  • In a round-bottom flask, dissolve 10 mmol of this compound (1.88 g) in 30 mL of propan-2-ol.

  • To this solution, add 14 mmol of the desired aromatic aldehyde.

  • Heat the reaction mixture to reflux with constant stirring for 1 hour.[1][2]

  • After the reaction is complete, cool the mixture to room temperature.

  • The precipitated product is then collected by filtration using a Buchner funnel.

  • Wash the collected solid with cold propan-2-ol followed by diethyl ether.

  • Purify the crude product by recrystallization from a suitable solvent system, such as an acetone:hexane (1:1) mixture.[1]

  • Dry the purified product under vacuum.

  • Characterize the final product using FT-IR, NMR, and Mass Spectrometry, and determine its melting point and yield.

Data Presentation

The following table summarizes the quantitative data for representative Schiff bases synthesized from this compound.

Compound IDAromatic AldehydeMolecular FormulaYield (%)Melting Point (°C)
1 4-FluorobenzaldehydeC₁₃H₁₁FN₂O₃S57252-254[3]
2 4-ChlorobenzaldehydeC₁₃H₁₁ClN₂O₃S91239-241[1]

Characterization Data for a Representative Compound: 3-((4-chlorobenzylidene)amino)-4-hydroxybenzenesulfonamide

  • Yield: 91%[1]

  • Melting Point: 239-241 °C[1]

  • Appearance: White solid.[1]

  • ¹H NMR (400 MHz, DMSO-d₆): The spectrum shows a singlet for the hydroxyl proton at δ 9.98 ppm and a singlet for the azomethine proton (N=CH) at δ 8.74 ppm. The aromatic protons appear as a doublet at δ 8.08 ppm.[1]

  • FT-IR (KBr, cm⁻¹): The spectrum would be expected to show characteristic absorption bands for the O-H, N-H (from the sulfonamide), C=N (imine), and SO₂ stretching vibrations.

  • Elemental Analysis: Calculated for C₁₃H₁₁ClN₂O₃S: C, 53.10%; H, 3.73%; N, 9.51%. Found: C, 53.10%; H, 3.73%; N, 9.51%.[1]

Experimental Workflow Visualization

The following diagram illustrates the overall workflow from synthesis to characterization of the Schiff bases.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization Reactants 1. Mix Reactants (Amine + Aldehyde) Reflux 2. Reflux in Propan-2-ol Reactants->Reflux Cooling 3. Cool to Room Temp. Reflux->Cooling Filtration 4. Filter Precipitate Cooling->Filtration Washing 5. Wash with Solvents Filtration->Washing Recrystallization 6. Recrystallize Washing->Recrystallization Drying 7. Dry Product Recrystallization->Drying Yield Calculate Yield Drying->Yield MP Determine Melting Point Drying->MP FTIR FT-IR Spectroscopy Drying->FTIR NMR NMR Spectroscopy Drying->NMR MS Mass Spectrometry Drying->MS EA Elemental Analysis Drying->EA

Caption: Workflow for Schiff base synthesis.

Conclusion

This application note provides a robust and detailed protocol for the synthesis of Schiff bases from this compound. The straightforward procedure, coupled with high yields and simple purification techniques, makes this method highly applicable for the generation of diverse Schiff base libraries for screening in drug discovery and development programs. The provided characterization data for representative compounds serve as a valuable reference for researchers in the field.

References

Application Note: Evaluating 3-Amino-4-hydroxybenzenesulfonamide Derivatives in 3D Tumor Spheroid Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Three-dimensional (3D) tumor spheroids are increasingly utilized in cancer research and drug discovery as they more accurately mimic the physiological environment of solid tumors compared to traditional 2D cell cultures.[1] These models replicate key aspects of tumors such as hypoxia, nutrient gradients, and complex cell-cell interactions.[2] Sulfonamides are a well-established class of compounds with a broad range of pharmacological activities, including anticancer properties.[3][4][5] The 3-Amino-4-hydroxybenzenesulfonamide scaffold, in particular, serves as a valuable starting point for the synthesis of novel therapeutic agents due to its structural features that allow for diverse chemical modifications.[6][7][8]

This document provides detailed protocols for utilizing 3D tumor spheroid models to evaluate the efficacy of novel this compound derivatives. A key mechanism of action for many sulfonamide derivatives is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX, which is upregulated under hypoxic conditions and plays a crucial role in tumor cell survival and proliferation by regulating extracellular pH.[9][10]

Mechanism of Action: Inhibition of Carbonic Anhydrase IX

In the hypoxic core of solid tumors, cancer cells upregulate Hypoxia-Inducible Factor 1α (HIF-1α), which in turn transcriptionally activates genes like Carbonic Anhydrase IX (CA IX). CA IX is a transmembrane enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. By expelling protons, CA IX contributes to the acidification of the extracellular tumor microenvironment while maintaining a neutral intracellular pH, a process that promotes tumor invasion, metastasis, and resistance to therapy. Sulfonamide-based inhibitors, including certain this compound derivatives, can target and inhibit the enzymatic activity of CA IX, leading to intracellular acidification and subsequent cancer cell death.[6][9][10]

G cluster_0 Tumor Microenvironment cluster_1 Therapeutic Intervention Hypoxia Hypoxia HIF-1α Upregulation HIF-1α Upregulation Hypoxia->HIF-1α Upregulation CA IX Expression CA IX Expression HIF-1α Upregulation->CA IX Expression Extracellular Acidification (Low pH) Extracellular Acidification (Low pH) CA IX Expression->Extracellular Acidification (Low pH) H+ Export CA IX Inhibition CA IX Inhibition CA IX Expression->CA IX Inhibition Inhibits Invasion & Metastasis Invasion & Metastasis Extracellular Acidification (Low pH)->Invasion & Metastasis Sulfonamide Derivative Sulfonamide Derivative Sulfonamide Derivative->CA IX Inhibition Intracellular Acidification Intracellular Acidification CA IX Inhibition->Intracellular Acidification Blocks H+ Export Apoptosis / Cell Death Apoptosis / Cell Death Intracellular Acidification->Apoptosis / Cell Death

Caption: Signaling pathway of CA IX inhibition by sulfonamide derivatives.

Experimental Workflow

The overall process for screening this compound derivatives involves the formation of uniform tumor spheroids, treatment with the compounds of interest, and subsequent analysis of spheroid growth and cell viability.

G cluster_assays Endpoint Assays start Start: Cancer Cell Culture prep Cell Suspension Preparation start->prep seed Seed Cells in Ultra-Low Attachment Plate prep->seed formation Spheroid Formation (48-72 hours) seed->formation treatment Treatment with Sulfonamide Derivatives formation->treatment incubation Incubation & Monitoring (e.g., 72 hours) treatment->incubation imaging Brightfield Imaging (Size & Morphology) incubation->imaging viability Viability Assay (e.g., Alamar Blue) incubation->viability analysis Data Analysis (IC50, Growth Curves) imaging->analysis viability->analysis end End analysis->end

Caption: High-level workflow for testing derivatives in 3D spheroids.

Experimental Protocols

Protocol 1: 3D Tumor Spheroid Formation (Liquid Overlay Technique)

This protocol describes the generation of tumor spheroids using ultra-low attachment (ULA) plates, which prevent cells from adhering to the plastic and promote cell-cell aggregation.

Materials:

  • Cancer cell line of interest (e.g., U-87, MDA-MB-231, PPC-1)[6]

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Hemocytometer or automated cell counter

  • Ultra-Low Attachment (ULA) round-bottom 96-well plates

Procedure:

  • Culture cancer cells to approximately 80-90% confluency in standard T-75 flasks.

  • Aspirate the culture medium, wash the cells once with sterile PBS, and then add Trypsin-EDTA to detach the cells.

  • Neutralize the trypsin with complete medium, transfer the cell suspension to a conical tube, and centrifuge at 300 x g for 5 minutes.[11]

  • Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete medium.

  • Count the cells and determine the viability. Adjust the cell concentration to a final density of 2,500 to 10,000 cells per 100 µL, depending on the cell line's aggregation properties.

  • Carefully dispense 100 µL of the cell suspension into each well of a ULA 96-well round-bottom plate.[2]

  • Centrifuge the plate at a low speed (e.g., 200 x g for 4 minutes) to facilitate cell aggregation at the bottom of the well.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 48-72 hours to allow for the formation of compact spheroids.

Protocol 2: Drug Treatment and Spheroid Growth Analysis

Materials:

  • Pre-formed tumor spheroids in ULA plates

  • This compound derivatives, dissolved in DMSO to create high-concentration stock solutions

  • Complete cell culture medium

  • Inverted microscope with a camera

Procedure:

  • Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should be kept constant across all wells, typically ≤ 0.1%.[2]

  • After spheroid formation (Day 0), carefully add 100 µL of the medium containing the test compound (at 2x the final concentration) to each well. Include vehicle control (DMSO) and untreated control wells.

  • Capture brightfield images of the spheroids immediately after treatment (T=0) and at regular intervals (e.g., 24, 48, 72 hours).

  • Measure the spheroid diameters from the captured images using image analysis software (e.g., ImageJ). The spheroid volume can be calculated using the formula: Volume = (π/6) x (average diameter)³.

  • Plot the relative change in spheroid volume over time to assess the inhibitory effect of the compounds on spheroid growth.

Protocol 3: Spheroid Viability Assay

This protocol uses a luminescent- or fluorescent-based assay to quantify the number of viable cells within the spheroid after treatment.

Materials:

  • Treated spheroids in ULA plates

  • Cell viability reagent (e.g., Alamar Blue, CellTiter-Glo® 3D)

  • Opaque-walled 96-well plates (if using a luminescent assay)

  • Plate reader (fluorescence or luminescence)

Procedure:

  • At the end of the treatment period (e.g., 72 hours), allow the plates to equilibrate to room temperature for 30 minutes.

  • Add the viability reagent to each well according to the manufacturer's instructions. For example, add 20 µL of Alamar Blue reagent to each 200 µL of medium.[2]

  • Incubate the plate for the recommended time (this can range from 1 to 16 hours, depending on the reagent and cell type) at 37°C, protected from light.[2]

  • Measure the fluorescence or luminescence using a plate reader at the appropriate wavelength.

  • Calculate the percentage of cell viability relative to the vehicle-treated control spheroids. Plot the viability against the compound concentration to determine the half-maximal effective concentration (EC50).

Data Presentation

The following tables summarize representative data from studies on novel this compound derivatives, specifically highlighting the differential activity and effects of Compound 9 (a multi-CA inhibitor) and Compound 21 (which does not bind to CAs).[6][7]

Table 1: Half-Maximal Effective Concentration (EC50) of Selected Derivatives in 2D and 3D Cancer Models [6][7]

CompoundTarget Cell LineEC50 (µM) in 2D CultureEC50 (µM) in 3D SpheroidsSelectivity (Cancer vs. Fibroblasts)
Compound 9 U-87 Glioblastoma65.4 ± 3.4> 100Not Selective
MDA-MB-231 Breast32.1 ± 2.678.5 ± 5.1Not Selective
PPC-1 Prostate30.9 ± 2.165.2 ± 4.3Not Selective
Compound 21 U-87 Glioblastoma98.7 ± 5.9> 1001.5 - 6x Selective
MDA-MB-231 Breast63.2 ± 4.589.1 ± 6.71.5 - 6x Selective
PPC-1 Prostate55.8 ± 3.895.4 ± 7.21.5 - 6x Selective

Data adapted from a study on novel 3-amino-4-hydroxy-benzenesulfonamide derivatives. EC50 values represent the concentration that inhibits cell viability by 50%.

Table 2: Qualitative Effects of Derivatives on 3D Spheroid Growth and Morphology [6][12]

Compound (at 100 µM)U-87 (Glioblastoma)MDA-MB-231 (Breast Cancer)PPC-1 (Prostate Cancer)
Control Compact, spherical growthCompact, spherical growthCompact, spherical growth
Compound 9 Spheroids became looserSlower spheroid growthSpheroids became looser
Compound 21 Reduced spheroid growthReduced spheroid growthNo significant effect

Observations are based on 72-hour treatment of established spheroids.

Results and Discussion

The presented data demonstrates the utility of 3D spheroid models in evaluating novel anticancer compounds. Both Compound 9, which inhibits multiple carbonic anhydrases, and Compound 21, which likely acts through a different mechanism, were shown to reduce the viability of spheroids from all tested cancer cell lines.[6][12]

Interestingly, the 3D model revealed distinct morphological effects that would not be observable in a 2D monolayer culture. For instance, Compound 9 caused a loss of compactness ("loosening") in U-87 and PPC-1 spheroids, suggesting an impact on cell-cell adhesion or extracellular matrix integrity.[7][12] In contrast, its effect on MDA-MB-231 spheroids was primarily a reduction in growth rate. Compound 21 also reduced the growth of U-87 and MDA-MB-231 spheroids but had a minimal effect on PPC-1 spheroids, indicating cell-line-specific activity in a 3D context.[6][12] These nuanced results underscore the importance of 3D models for a more comprehensive understanding of a compound's anticancer potential.

Conclusion

The use of 3D tumor spheroid models provides a robust and physiologically relevant platform for the preclinical evaluation of this compound derivatives. The detailed protocols and representative data included in this application note offer a framework for researchers to assess compound efficacy, investigate mechanisms of action related to the tumor microenvironment, and identify promising candidates for further development. The distinct effects observed on spheroid growth, viability, and morphology highlight the advantages of 3D screening over traditional 2D methods in cancer drug discovery.

References

Application Notes and Protocols: Fluorescent Thermal Shift Assay for Measuring Protein Binding of Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fluorescent Thermal Shift Assay (FTSA), also known as Differential Scanning Fluorimetry (DSF) or ThermoFluor® assay, is a powerful, high-throughput, and cost-effective biophysical technique used to characterize protein stability and protein-ligand interactions.[1][2] This method is particularly valuable in drug discovery for screening compound libraries and characterizing the binding of small molecules, such as sulfonamides, to their protein targets.[3][4] The principle of FTSA lies in monitoring the thermal denaturation of a protein in the presence and absence of a ligand. Ligand binding typically stabilizes the protein structure, resulting in an increase in the protein's melting temperature (Tm).[5][6] This change in Tm (ΔTm) is a direct measure of the binding event and can be used to determine binding affinity (Kd).[1]

Sulfonamides are a class of compounds with a wide range of therapeutic applications, and many act by inhibiting metalloenzymes, most notably the carbonic anhydrases (CAs).[7][8] FTSA is an excellent tool for rapidly assessing the binding of novel sulfonamide derivatives to various CA isoforms, aiding in the development of potent and selective inhibitors.[1][9]

Principle of the Assay

The FTSA method relies on an environmentally sensitive fluorescent dye, such as SYPRO™ Orange, which has low fluorescence in an aqueous environment but fluoresces strongly upon binding to hydrophobic regions of a protein.[10] In its native, folded state, a protein's hydrophobic residues are predominantly buried within its core. As the temperature is gradually increased, the protein begins to unfold, exposing these hydrophobic pockets. The fluorescent dye then binds to these exposed regions, causing a significant increase in fluorescence intensity. This process generates a sigmoidal melting curve, from which the melting temperature (Tm), the temperature at which 50% of the protein is unfolded, can be determined.[3][11] When a ligand binds to the protein, it generally stabilizes the folded state, requiring a higher temperature to induce unfolding. This results in a shift of the melting curve to a higher temperature and a corresponding increase in the Tm. The magnitude of this thermal shift (ΔTm) is proportional to the binding affinity and concentration of the ligand.[12]

Applications

  • High-Throughput Screening (HTS): Rapidly screen large compound libraries to identify potential binders to a target protein.[3]

  • Hit Validation and Lead Optimization: Confirm the binding of initial hits and rank compounds based on their binding affinity to guide lead optimization efforts.[12]

  • Determination of Binding Affinity (Kd): By titrating the ligand concentration, the dissociation constant (Kd) can be determined from the dose-dependent change in Tm.[1]

  • Buffer and Formulation Screening: Optimize buffer conditions (pH, salt concentration, additives) to enhance protein stability for structural studies, storage, and enzymatic assays.[10]

  • Analysis of Protein-Protein Interactions: In some cases, FTSA can be used to study the stabilizing effect of one protein binding to another.

Experimental Workflow

The general workflow for a fluorescent thermal shift assay is straightforward and can be completed within a few hours.

FTSA_Workflow cluster_prep Sample Preparation cluster_assay Assay Setup cluster_run Data Acquisition cluster_analysis Data Analysis prep_protein Prepare Protein Solution mix Mix Protein, Ligand, and Dye in PCR Plate prep_protein->mix prep_ligand Prepare Ligand (Sulfonamide) Dilutions prep_ligand->mix prep_dye Prepare Dye Solution prep_dye->mix qpcr Run Thermal Melt Protocol in Real-Time PCR Instrument mix->qpcr melt_curve Generate Melting Curves (Fluorescence vs. Temperature) qpcr->melt_curve tm_calc Calculate Tm and ΔTm melt_curve->tm_calc kd_calc Determine Kd (optional) tm_calc->kd_calc

Caption: A simplified workflow of a fluorescent thermal shift assay experiment.

Detailed Experimental Protocol

This protocol provides a general guideline for performing an FTSA to measure the binding of sulfonamides to a target protein, such as a carbonic anhydrase isoform. Optimization of specific concentrations and conditions may be required for different proteins and ligands.

Materials:

  • Purified target protein (e.g., Carbonic Anhydrase) of >90% purity

  • Sulfonamide compounds of interest

  • Fluorescent dye (e.g., SYPRO™ Orange, Thermo Fisher Scientific)

  • Assay buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)

  • Real-Time PCR instrument with melt curve analysis capability (e.g., Bio-Rad CFX96, Applied Biosystems QuantStudio)

  • 96-well or 384-well PCR plates compatible with the instrument

  • Optical seals for PCR plates

  • Multichannel pipette and/or liquid handling robot

Procedure:

  • Protein Preparation:

    • Prepare a stock solution of the target protein in the assay buffer. A typical final protein concentration in the assay is between 2-10 µM.

    • Centrifuge the protein solution at high speed (e.g., >14,000 x g) for 10 minutes at 4°C to remove any aggregates before use.

  • Ligand (Sulfonamide) Preparation:

    • Prepare a stock solution of the sulfonamide in a suitable solvent (e.g., DMSO).

    • Create a serial dilution of the sulfonamide stock solution in the assay buffer to achieve the desired final concentrations for the binding assay. The final DMSO concentration in the assay should typically be kept below 1-2% to avoid protein destabilization.

  • Dye Preparation:

    • Dilute the SYPRO™ Orange dye stock solution (typically 5000x in DMSO) in the assay buffer. A final concentration of 5x is often a good starting point. The optimal dye concentration should be determined empirically for each protein.

  • Assay Plate Setup (96-well format, 20 µL final volume):

    • Prepare a master mix containing the protein and the fluorescent dye in the assay buffer.

    • In each well of the PCR plate, add the appropriate volume of the sulfonamide dilution or buffer (for the no-ligand control).

    • Add the protein-dye master mix to each well to reach the final volume of 20 µL.

    • Include appropriate controls:

      • No-ligand control: Protein, dye, and buffer with solvent (e.g., DMSO) equivalent.

      • No-protein control: Dye and buffer to check for background fluorescence.

    • Seal the plate firmly with an optical seal and centrifuge briefly to collect the contents at the bottom of the wells.

  • Data Acquisition:

    • Place the plate in the Real-Time PCR instrument.

    • Set up a melt curve protocol:

      • Initial hold: 25°C for 1-2 minutes.

      • Temperature ramp: Increase the temperature from 25°C to 95°C with a ramp rate of 0.5-1.0°C per minute.

      • Data collection: Set the instrument to collect fluorescence data at each temperature increment (e.g., every 0.5°C). Ensure the appropriate excitation and emission wavelengths for the dye are selected (for SYPRO™ Orange, typically ~470 nm excitation and ~570 nm emission).

  • Data Analysis:

    • Export the raw fluorescence data.

    • Plot fluorescence intensity versus temperature for each well to generate the melting curves.

    • Determine the melting temperature (Tm) for each curve. The Tm is typically calculated as the inflection point of the sigmoidal curve, which corresponds to the peak of the first derivative of the curve (-dF/dT).

    • Calculate the thermal shift (ΔTm) for each sulfonamide concentration: ΔTm = Tm (with ligand) - Tm (no-ligand control).

    • To determine the dissociation constant (Kd), plot the ΔTm values against the logarithm of the sulfonamide concentration and fit the data to a sigmoidal dose-response equation.

Data Presentation: Quantitative Analysis of Sulfonamide Binding to Carbonic Anhydrases

The following tables summarize the binding affinities (as dissociation constants, Kd, or inhibition constants, Ki) of various sulfonamides to different human carbonic anhydrase (hCA) isoforms, as determined by FTSA and other biophysical methods.

Table 1: Binding Affinities (Kd/Ki in nM) of Selected Sulfonamides for Human Carbonic Anhydrase Isoforms

SulfonamidehCA IhCA IIhCA IXhCA XIIReference
Acetazolamide25012255.7[7]
Methazolamide5014204.5[9]
Dorzolamide300034548[13]
Brinzolamide31003.14151[13]
Sulfanilamide7500200--[2]
Indisulam-4.80.61.1[5]
Celecoxib11000230476.3[9]
Valdecoxib15000350354.1[9]

Note: Data is compiled from multiple sources and experimental conditions may vary. "-" indicates data not available.

Table 2: Comparative Inhibitory Activity (Ki in nM) of Novel Sulfonamide Derivatives

CompoundhCA IhCA IIhCA IXhCA XIIReference
1-Methylcyclobutane-1-sulfonamide>1000085095120[5]
4-(2-Aminoethyl)benzenesulfonamide1021.41421[9]
4-Carboxyethylbenzenesulfonamide7800405839[9]

Mandatory Visualizations

Signaling Pathway of Carbonic Anhydrase IX and XII in Cancer

Sulfonamide inhibitors often target carbonic anhydrase isoforms IX and XII, which are overexpressed in many cancers and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[14] The diagram below illustrates the role of CA IX and CA XII in cancer cell signaling.

CAIX_CAXII_Signaling cluster_extracellular Extracellular Space (Acidic) cluster_intracellular Intracellular Space (Alkaline) H_plus_out H+ Metastasis Invasion & Metastasis H_plus_out->Metastasis promotes HCO3_out HCO3- NBC NBC HCO3_out->NBC imports CAIX CA IX CAIX->H_plus_out CAIX->HCO3_out CAXII CA XII CAXII->H_plus_out CAXII->HCO3_out MCT MCT MCT->H_plus_out exports H+ & Lactate HCO3_in HCO3- NBC->HCO3_in HIF1a HIF-1α HIF1a->CAIX upregulates HIF1a->CAXII upregulates pHi_reg Intracellular pH Regulation Proliferation Cell Proliferation & Survival pHi_reg->Proliferation CO2_in CO2 CO2_in->CAIX CO2_in->CAXII H2O_in H2O H2O_in->CAIX H2O_in->CAXII HCO3_in->pHi_reg buffers H_plus_in H+ Hypoxia Hypoxia Hypoxia->HIF1a stabilizes

References

Application Notes and Protocols for Testing 3-Amino-4-hydroxybenzenesulfonamide Derivatives on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for the experimental design and in vitro testing of novel 3-Amino-4-hydroxybenzenesulfonamide derivatives for their potential anticancer activity. Sulfonamide derivatives have shown promise as therapeutic agents, and this guide outlines a systematic approach to evaluate their efficacy and elucidate their mechanism of action in cancer cell lines.[1][2] The protocols herein cover essential assays for determining cytotoxicity, induction of apoptosis, effects on the cell cycle, and impact on key cancer-related signaling pathways.

Recent studies on this compound derivatives have indicated potential cytotoxic effects against various cancer cell lines, including glioblastoma, breast cancer, and prostate cancer.[3][4] While some sulfonamides are known carbonic anhydrase inhibitors, certain derivatives of this compound may act through alternative mechanisms, making a thorough investigation of their mode of action crucial.[3][4][5]

These application notes are designed to provide a robust framework for researchers to generate reliable and reproducible data, facilitating the identification of promising lead compounds for further development.

Experimental Workflow

The overall experimental workflow is designed to progress from broad screening to more specific mechanistic studies.

G cluster_0 Preparation cluster_1 Primary Screening cluster_2 Mechanistic Studies cluster_3 Data Analysis A Select Cancer Cell Lines (e.g., MCF-7, PC-3, U-87) C Cytotoxicity Screening (MTT/XTT Assay) A->C B Prepare Stock Solutions of This compound Derivatives B->C D Determine IC50 Values C->D E Apoptosis Assay (Annexin V/PI Staining) D->E F Cell Cycle Analysis (Propidium Iodide Staining) D->F G Western Blot Analysis of Signaling Pathways (e.g., PI3K/Akt, MAPK/ERK) D->G H Data Analysis and Lead Compound Identification E->H F->H G->H

Caption: Experimental workflow for evaluating sulfonamide derivatives.

Data Presentation

Quantitative data from the following experiments should be summarized in the tables below for clear comparison of multiple this compound derivatives.

Table 1: Cytotoxicity of this compound Derivatives on Cancer Cell Lines (IC50 in µM)

Compound IDDerivative Name/CodeMCF-7 (Breast Cancer)PC-3 (Prostate Cancer)U-87 MG (Glioblastoma)A549 (Lung Cancer)
1 Derivative A
2 Derivative B
3 Derivative C
Control Doxorubicin

Table 2: Apoptosis Induction by this compound Derivatives at IC50 Concentration (48h)

Compound ID% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Live Cells
1
2
3
Control

Table 3: Cell Cycle Distribution in Cancer Cells Treated with this compound Derivatives at IC50 Concentration (24h)

Compound ID% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
1
2
3
Control

Experimental Protocols

Cell Culture and Maintenance
  • Cell Lines: Select a panel of human cancer cell lines (e.g., MCF-7 for breast, PC-3 for prostate, U-87 MG for glioblastoma, and A549 for lung cancer).

  • Culture Medium: Culture cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage cells upon reaching 80-90% confluency.

Cell Viability Assay (MTT/XTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability, to determine the cytotoxic effects of the sulfonamide derivatives.[6][7][8][9]

  • Cell Seeding: Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours.

  • Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • XTT Assay:

    • Prepare the XTT labeling mixture according to the manufacturer's instructions.

    • Add 50 µL of the XTT mixture to each well.

    • Incubate for 2-4 hours at 37°C.

    • Measure the absorbance at 450 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11][12][13][14]

  • Cell Seeding and Treatment: Seed 2 x 10⁵ cells per well in a 6-well plate. After 24 hours, treat the cells with the sulfonamide derivatives at their respective IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[15][16][17][18][19]

  • Cell Seeding and Treatment: Seed 5 x 10⁵ cells in a 60 mm dish and treat with the compounds at their IC50 concentrations for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL). Incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis for Signaling Pathways

Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways commonly dysregulated in cancer, such as PI3K/Akt and MAPK/ERK.[20][21][22][23] The MAPK/ERK pathway is crucial for cell proliferation, differentiation, and survival, and its abnormal activation is common in many cancers.[24][25][26][27][28] The PI3K/Akt pathway is also a central regulator of cell survival, growth, and proliferation, and its components are frequently altered in human cancers.[29][30][31][32][33]

  • Protein Extraction: Treat cells with the sulfonamide derivatives at their IC50 concentrations for a specified time (e.g., 6, 12, or 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C. Suggested primary antibodies include those against: p-Akt (Ser473), Akt, p-ERK1/2 (Thr202/Tyr204), ERK1/2, and β-actin (as a loading control).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the expression of target proteins to the loading control.

Signaling Pathway Diagrams

The following diagrams illustrate the PI3K/Akt and MAPK/ERK signaling pathways, which are key targets for investigation.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Thr308 Downstream Downstream Effectors (Cell Survival, Proliferation, Growth) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt Ser473 PTEN PTEN PTEN->PIP3 dephosphorylates

Caption: The PI3K/Akt signaling pathway.

G cluster_Nucleus Nuclear Events GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus ERK->Nucleus Transcription Transcription Factors (c-Fos, c-Jun, c-Myc) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Caption: The MAPK/ERK signaling pathway.

References

Troubleshooting & Optimization

Improving the yield and purity of 3-Amino-4-hydroxybenzenesulfonamide synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and purity of 3-Amino-4-hydroxybenzenesulfonamide synthesis. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to address common challenges encountered during this synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Problem IDQuestionPossible CausesSuggested Solutions
YLD-001 Low yield of the final product. Incomplete sulfonation reaction.- Ensure the use of concentrated sulfuric acid (98% or higher). - Increase the reaction time or temperature as per the protocol. - Check the molar ratio of sulfuric acid to o-aminophenol.
Degradation of the starting material or product.- Avoid excessively high temperatures during the reaction. - Work under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
Loss of product during work-up and purification.- Optimize the pH for precipitation of the product. - Use an appropriate solvent system for recrystallization to minimize solubility losses.
PUR-001 The isolated product is discolored (brown or dark). Oxidation of the aminophenol moiety.- Handle the starting material and product under an inert atmosphere. - Use degassed solvents for the reaction and purification. - Store the final product protected from light and air.
Formation of polymeric byproducts.- Maintain strict temperature control during the reaction. - Use high-purity starting materials.
PUR-002 Presence of significant impurities in the final product. Formation of isomeric byproducts (e.g., 2-amino-3-hydroxybenzenesulfonamide).- Control the reaction temperature carefully, as temperature can influence isomer distribution.
Disulfonation of the aromatic ring.- Avoid a large excess of the sulfonating agent. - Control the reaction time and temperature to favor monosulfonation.
Unreacted starting material.- Increase the reaction time or temperature moderately. - Ensure efficient mixing of the reactants.
RXN-001 The reaction mixture becomes very thick and difficult to stir. Precipitation of the product or intermediates.- If the protocol allows, a co-solvent might be used, though this is not common for sulfonation with sulfuric acid alone. - Ensure the stirring mechanism is robust enough to handle viscous mixtures.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A common and direct method is the sulfonation of ortho-aminophenol using concentrated sulfuric acid. This approach is favored for its simplicity and relatively high yield.[1]

Q2: How does reaction temperature affect the sulfonation of o-aminophenol?

A2: Temperature is a critical parameter. In the sulfonation of phenols, lower temperatures tend to favor the formation of the ortho-isomer, while higher temperatures favor the para-isomer. For o-aminophenol, the directing effects of the amino and hydroxyl groups will influence the position of sulfonation. Precise temperature control is necessary to ensure the desired isomer is the major product.

Q3: What is the role of the concentration of sulfuric acid?

A3: The concentration of sulfuric acid is crucial for the success of the sulfonation. Concentrated sulfuric acid (typically 98% or fuming sulfuric acid) is required to act as the sulfonating agent. If the acid is too dilute, the reaction rate will be significantly lower or may not proceed at all.

Q4: My final product has a persistent color. How can I decolorize it?

A4: Discoloration is often due to oxidation. During recrystallization, you can try adding a small amount of a reducing agent like sodium dithionite or using activated carbon to adsorb the colored impurities. However, preventing oxidation in the first place by using an inert atmosphere is the best approach.

Q5: What analytical techniques are suitable for assessing the purity of this compound?

A5: High-Performance Liquid Chromatography (HPLC) is an excellent method for determining the purity and identifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure of the final product.

Data Presentation

The following table summarizes the effect of different reaction conditions on the yield and purity of this compound, based on a patented synthesis method.

ParameterCondition 1Condition 2
Starting Material o-Aminophenolo-Aminophenol
Sulfonating Agent 98% Sulfuric Acid98% Sulfuric Acid
Molar Ratio (Acid:Amine) ~4:1Not specified
Reaction Temperature 50-60°CNot specified
Reaction Time ~5 hoursNot specified
Reported Yield ~90% (of the corresponding sodium salt)Not specified
Reported Purity (HPLC) 98%Not specified

Data is adapted from patent CN1850796A.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Sulfonation of o-Aminophenol

This protocol is based on the method described in patent CN1850796A.[1]

Materials:

  • o-Aminophenol (1.0 eq)

  • Concentrated Sulfuric Acid (98%) (approx. 4.0 eq)

  • Sodium Hydroxide solution (30%)

  • Deionized water

  • Ethanol

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Heating mantle

  • Ice bath

  • Büchner funnel and flask

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a thermometer, carefully add 200 mL of 98% sulfuric acid (approx. 3.68 moles).

  • Addition of o-Aminophenol: To the stirred sulfuric acid, slowly add 100 g of o-aminophenol (approx. 0.92 moles) in portions. The temperature should be monitored and controlled.

  • Sulfonation Reaction: Heat the reaction mixture to 50-60°C and maintain this temperature for approximately 5 hours with continuous stirring.

  • Reaction Monitoring: Monitor the reaction progress by a suitable method (e.g., TLC or HPLC) to ensure the consumption of the starting material.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with stirring.

  • Precipitation and Neutralization: The product may precipitate as the sulfonic acid. To obtain the sodium salt for easier handling and purification, the acidic solution can be carefully neutralized with a 30% sodium hydroxide solution to a pH where the product precipitates. This step should be done in an ice bath to control the exothermic reaction.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as water or an ethanol-water mixture.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Transfer the crude this compound to a flask. Add a minimum amount of hot solvent (e.g., deionized water or an ethanol/water mixture) to dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period. Hot filter the solution to remove the activated carbon.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Drying: Wash the crystals with a small amount of cold solvent and dry them in a vacuum oven at an appropriate temperature.

Mandatory Visualization

Synthesis_Pathway o_aminophenol o-Aminophenol intermediate Sulfonated Intermediate o_aminophenol->intermediate Sulfonation 50-60°C sulfuric_acid H₂SO₄ (conc.) sulfuric_acid->intermediate product 3-Amino-4-hydroxy- benzenesulfonamide intermediate->product Work-up & Purification

Caption: Synthesis pathway of this compound.

Troubleshooting_Workflow start Experiment Start low_yield Low Yield? start->low_yield check_reaction Check Reaction Conditions: - Temperature - Time - Reagent Concentration low_yield->check_reaction Yes impure_product Impure Product? low_yield->impure_product No optimize_workup Optimize Work-up: - pH adjustment - Extraction/Precipitation check_reaction->optimize_workup optimize_workup->impure_product check_side_reactions Investigate Side Reactions: - Isomers - Disulfonation - Oxidation impure_product->check_side_reactions Yes success Successful Synthesis impure_product->success No optimize_purification Optimize Purification: - Recrystallization solvent - Column chromatography check_side_reactions->optimize_purification optimize_purification->success

References

Overcoming solubility issues of 3-Amino-4-hydroxybenzenesulfonamide in experimental assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 3-Amino-4-hydroxybenzenesulfonamide in experimental assays.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the handling and use of this compound in the laboratory.

Issue 1: The compound is not dissolving in the chosen solvent.

  • Possible Cause: this compound has limited solubility in many common solvents. It is known to be slightly soluble in water but shows better solubility in acidic or alkaline solutions and in methanol.[1]

  • Solution:

    • Solvent Selection: If not already in use, switch to methanol or an aqueous solution with adjusted pH. For many biological assays, Dimethyl Sulfoxide (DMSO) is a common initial solvent for creating a high-concentration stock solution.

    • pH Adjustment: Since the compound is soluble in acidic and alkaline conditions, cautiously adjusting the pH of your aqueous solution can significantly improve solubility. For acidic conditions, a small amount of HCl can be added. For alkaline conditions, NaOH can be used. Always check the compatibility of the adjusted pH with your specific assay.

    • Physical Assistance: Gentle heating (e.g., in a 37°C water bath) and sonication can aid in the dissolution process. However, be mindful of the compound's stability under prolonged heat.

Issue 2: The compound precipitates out of solution when diluted in aqueous buffer or cell culture medium.

  • Possible Cause: This phenomenon, often called "solvent shock," occurs when a concentrated stock solution in an organic solvent (like DMSO) is rapidly diluted into an aqueous environment where the compound is less soluble.

  • Solution:

    • Pre-warm the Diluent: Ensure your aqueous buffer or cell culture medium is pre-warmed to 37°C before adding the compound's stock solution.

    • Gradual Dilution: Add the stock solution dropwise to the pre-warmed diluent while gently vortexing or swirling. This helps to avoid localized high concentrations that can lead to immediate precipitation.

    • Lower Stock Concentration: Prepare a lower concentration stock solution in your organic solvent. This will require adding a larger volume to your aqueous phase, but it reduces the severity of the solvent shock.

    • Use of Co-solvents: If compatible with your experimental setup, consider using a co-solvent system. Polyethylene glycol (PEG) and ethanol are examples of co-solvents that can help maintain solubility in aqueous solutions.

    • Serum in Media: For cell-based assays, the presence of serum (like Fetal Bovine Serum - FBS) can sometimes help to stabilize the compound and prevent precipitation.

Issue 3: Inconsistent or unexpected results in biological assays.

  • Possible Cause: Undissolved compound can lead to inaccurate final concentrations and unreliable experimental outcomes. Precipitation during the experiment can also affect the results.

  • Solution:

    • Visual Inspection: Before starting your assay, visually inspect the final solution for any signs of precipitation (cloudiness or visible particles). If precipitation is observed, the solution should be remade using the troubleshooting steps above.

    • Solubility Testing: Perform a preliminary solubility test to determine the approximate solubility limit of this compound in your final assay buffer. This will help you to work within a concentration range where the compound remains fully dissolved.

    • Inclusion of Surfactants: In some cases, a low concentration of a non-ionic surfactant (e.g., Tween-80) can help to maintain the solubility of hydrophobic compounds. The compatibility of surfactants with your specific assay must be verified.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a stock solution of this compound?

A1: For most biological applications, starting with a high-concentration stock solution in an organic solvent is recommended. DMSO is a common choice due to its high solvating power for a wide range of compounds. Methanol is another viable option where the compound is known to be soluble.[2][3]

Q2: What is the solubility of this compound in water?

Q3: How does pH affect the solubility of this compound?

A3: The compound's solubility is significantly influenced by pH. It is more soluble in acidic and alkaline solutions compared to neutral water.[1] This is likely due to the presence of amino and hydroxyl groups that can be protonated or deprotonated, leading to the formation of more soluble salt forms.

Q4: Can I heat the solution to dissolve the compound?

A4: Gentle heating can be used to aid dissolution. However, it is important to be cautious as excessive or prolonged heating can potentially degrade the compound. It is advisable to use the lowest effective temperature for the shortest possible time.

Q5: Are there any general strategies to improve the solubility of sulfonamide compounds?

A5: Yes, several strategies can be employed for poorly soluble sulfonamides. These include the use of co-solvents (e.g., ethanol, propylene glycol, PEG, DMSO), pH adjustment to favor the ionized form, and the use of complexation agents like cyclodextrins.

Data and Protocols

Solubility Summary

While precise quantitative data is limited in publicly available literature, the following table summarizes the known solubility characteristics of this compound.

Solvent/ConditionSolubilityReference
WaterSlightly Soluble[1]
Acidic SolutionsSoluble[1]
Alkaline SolutionsSoluble[1]
MethanolSoluble[2][3]
DMSOGenerally used as a solvent for similar poorly soluble compoundsN/A
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a general guideline for preparing a stock solution of this compound.

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Water bath (optional)

Procedure:

  • Calculate the required mass: For 1 mL of a 10 mM stock solution, you will need 1.882 mg of this compound (Molecular Weight: 188.2 g/mol ).

  • Weigh the compound: Carefully weigh the calculated amount of the compound and place it into a sterile microcentrifuge tube.

  • Add DMSO: Add the desired volume of DMSO (e.g., 1 mL) to the tube.

  • Dissolve the compound:

    • Cap the tube tightly and vortex thoroughly for 1-2 minutes.

    • If the compound is not fully dissolved, sonicate the tube for 5-10 minutes.

    • If necessary, gently warm the solution in a 37°C water bath for a short period, followed by vortexing.

  • Visual Inspection: Ensure the solution is clear and free of any visible particles before use.

  • Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Visualizations

TroubleshootingWorkflow start Start: Solubility Issue Encountered dissolution_problem Problem: Compound not dissolving start->dissolution_problem Initial Dissolution precipitation_problem Problem: Precipitation on dilution start->precipitation_problem Dilution Step inconsistent_results Problem: Inconsistent results start->inconsistent_results During/After Assay solvent_choice 1. Change Solvent (Methanol, pH-adjusted water) dissolution_problem->solvent_choice physical_aid 2. Use Gentle Heat / Sonication dissolution_problem->physical_aid gradual_dilution 1. Add stock dropwise to pre-warmed diluent precipitation_problem->gradual_dilution lower_stock 2. Lower stock concentration precipitation_problem->lower_stock use_cosolvent 3. Use co-solvents (e.g., PEG) precipitation_problem->use_cosolvent visual_check 1. Visually inspect final solution inconsistent_results->visual_check solubility_test 2. Perform preliminary solubility test inconsistent_results->solubility_test end_node Resolved solvent_choice->end_node physical_aid->end_node gradual_dilution->end_node lower_stock->end_node use_cosolvent->end_node visual_check->end_node solubility_test->end_node

Caption: Troubleshooting workflow for solubility issues.

StockSolutionProtocol start Start: Prepare 10 mM Stock Solution calculate 1. Calculate Mass (1.882 mg for 1 mL) start->calculate weigh 2. Weigh Compound calculate->weigh add_dmso 3. Add 1 mL DMSO weigh->add_dmso dissolve 4. Dissolve add_dmso->dissolve vortex Vortex Thoroughly dissolve->vortex sonicate Sonicate (if needed) dissolve->sonicate heat Gentle Heat (if needed) dissolve->heat inspect 5. Visually Inspect for Clarity dissolve->inspect store 6. Aliquot and Store at -20°C inspect->store end_node Stock Solution Ready store->end_node

Caption: Protocol for preparing a stock solution.

References

Optimizing HPLC parameters for separating 3-Amino-4-hydroxybenzenesulfonamide and its byproducts.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the High-Performance Liquid Chromatography (HPLC) separation of 3-Amino-4-hydroxybenzenesulfonamide and its byproducts.

Frequently Asked Questions (FAQs)

Q1: What makes the HPLC separation of this compound and its byproducts challenging?

The primary challenge stems from the high polarity of this compound. Polar analytes have limited interaction with traditional nonpolar stationary phases like C18, leading to poor retention and early elution, often near the solvent front. Furthermore, the amine group can engage in secondary interactions with residual silanol groups on the silica-based column packing, resulting in peak tailing.

Q2: What is a recommended starting point for developing an HPLC method for this compound?

A good starting point is a reversed-phase (RP) method using a C18 column.[1] The mobile phase should consist of an aqueous component with an acid additive (like phosphoric or formic acid) and an organic modifier such as acetonitrile.[1] Using a column specifically designed for polar analytes (e.g., an "aqueous C18" or polar-embedded phase) can also be beneficial.

Q3: Which HPLC parameters are most critical to optimize for this separation?

The most critical parameters to optimize are:

  • Mobile Phase Composition: The ratio of the aqueous component to the organic modifier (e.g., acetonitrile/water) will control retention.[1]

  • Mobile Phase pH: Adjusting the pH with an acid is crucial. Lowering the pH (e.g., to < 3) can suppress the ionization of silanol groups on the stationary phase, which helps to minimize peak tailing for amine-containing compounds.

  • Stationary Phase Selection: The choice of column is vital. While a standard C18 can work, columns with alternative selectivities (like Phenyl-Hexyl) or those designed for polar compounds often provide better results.[2][3]

Q4: What are potential byproducts or related substances I should be aware of?

Byproducts can arise from the synthesis process. Common related substances may include starting materials like o-aminophenol, isomers, or compounds formed through side reactions such as nitration (e.g., 3-amino-4-hydroxy-5-nitrobenzenesulfonic acid).[4] The specific byproducts will depend on the synthetic route used.

Troubleshooting Guide

Issue 1: Poor or No Retention (Analyte elutes at or near the void volume)

  • Question: My main peak for this compound is eluting very early with little to no retention. What is the cause and how can I fix it?

  • Answer: This is a common issue for highly polar compounds. The analyte has a stronger affinity for the polar mobile phase than the nonpolar stationary phase.

    • Solution 1: Decrease Organic Modifier: Reduce the percentage of acetonitrile or methanol in your mobile phase. This will increase the overall polarity of the mobile phase, promoting more interaction with the stationary phase and increasing retention.

    • Solution 2: Use an Appropriate Column: Standard C18 columns can sometimes fail to retain very polar compounds, a phenomenon known as "phase collapse" or "ligand folding" in highly aqueous mobile phases.[5] Switch to an "aqueous" compatible C18 (AQ-C18) or a polar-embedded column (e.g., Amide). These are designed to prevent this issue.[2]

    • Solution 3: Consider HILIC: If reversed-phase methods fail, Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative technique specifically designed for the retention of very polar compounds.[2]

Issue 2: Significant Peak Tailing

  • Question: The peak for this compound is showing significant tailing. What is causing this and how can I improve the peak shape?

  • Answer: Peak tailing for basic compounds like this is often caused by strong secondary interactions between the positively charged amine group on the analyte and negatively charged, deprotonated silanol groups on the silica surface of the HPLC column.

    • Solution 1: Lower Mobile Phase pH: The most effective solution is to lower the mobile phase pH to below 3 using an acidifier like phosphoric acid or formic acid.[1] This protonates the silanol groups, neutralizing their negative charge and minimizing the unwanted secondary interaction.

    • Solution 2: Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or "base-deactivated" to minimize the number of accessible silanol groups. Ensure you are using such a column. A column with low silanol activity is recommended.[6]

    • Solution 3: Use a Competing Base (Use with Caution): Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can saturate the active silanol sites. However, this approach is less common with modern columns and can lead to other issues like baseline instability.

Issue 3: Poor Resolution Between the Main Peak and Byproducts

  • Question: I cannot achieve baseline separation between this compound and a closely eluting impurity. How can I improve the resolution?

  • Answer: Poor resolution means the selectivity of your method is insufficient.

    • Solution 1: Optimize Mobile Phase: Fine-tune the organic-to-aqueous ratio. Sometimes a small change can significantly impact selectivity. Also, consider changing the organic modifier (e.g., from acetonitrile to methanol) as this can alter elution patterns.

    • Solution 2: Change Stationary Phase Chemistry: If optimizing the mobile phase is not enough, changing the column is the next step. The choice of stationary phase is the most powerful factor in controlling selectivity.[3] Consider a phenyl-based column (e.g., Phenyl-Hexyl) which can provide alternative pi-pi interactions with your aromatic analytes.[2]

    • Solution 3: Adjust Temperature: Operating the column at a controlled, elevated temperature (e.g., 30-40°C) can improve efficiency and may also alter selectivity, potentially improving resolution.

Issue 4: Fluctuating Retention Times

  • Question: The retention times for my peaks are shifting between injections. What could be the cause?

  • Answer: Drifting retention times point to an unstable system.

    • Solution 1: Ensure Column Equilibration: The column must be fully equilibrated with the mobile phase before starting a sequence. If you are running a gradient, ensure the column is re-equilibrated for a sufficient time (at least 10 column volumes) before the next injection.

    • Solution 2: Check Mobile Phase Preparation: Inconsistencies in mobile phase preparation are a frequent cause of this issue. It is best to pre-mix the aqueous and organic components rather than relying on the pump's online mixing, especially for isocratic methods. Ensure the mobile phase is properly degassed.[7]

    • Solution 3: Use a Column Oven: Temperature fluctuations can affect retention times. Using a thermostatically controlled column oven will ensure a stable operating temperature.

Data Presentation

Table 1: Recommended Starting HPLC Parameters

ParameterRecommended SettingRationale
Column C18 or AQ-C18, 250 x 4.6 mm, 5 µmC18 is a common starting point for RP-HPLC.[1] AQ-C18 is preferred for high aqueous mobile phases.
Mobile Phase A Water with 0.1% Phosphoric Acid or Formic AcidAcid is required to control silanol interactions and improve peak shape.[1]
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient/Isocratic Start with Isocratic (e.g., 95:5 A:B)An isocratic run is simpler to troubleshoot. Adjust the ratio to achieve a retention factor (k') between 2 and 10.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30°CElevated temperature can improve efficiency and reduce backpressure.
Detection (UV) 230 nm or 265 nmWavelengths where sulfonamides typically absorb.[8][9]
Injection Volume 5-10 µLA small injection volume minimizes band broadening.

Table 2: Troubleshooting Parameter Adjustments

IssueParameter to AdjustDirection of ChangeExpected Outcome
Poor Retention % Organic in Mobile PhaseDecreaseIncrease Retention Time
Peak Tailing Mobile Phase pHDecrease (add acid)Symmetrical Peak Shape
Poor Resolution Stationary Phase ChemistryChange (e.g., C18 to Phenyl)Alter Selectivity
High Backpressure Flow Rate / Sample PrepDecrease Flow / Filter SampleReduce System Pressure
Drifting Retention Column Equilibration TimeIncreaseStable Retention Times

Experimental Protocols

Protocol 1: General Purpose Reversed-Phase HPLC Method

This protocol provides a robust starting point for the analysis.

  • Mobile Phase Preparation:

    • Mobile Phase A: To 1000 mL of HPLC-grade water, add 1.0 mL of concentrated phosphoric acid. Filter through a 0.45 µm filter.

    • Mobile Phase B: Use HPLC-grade acetonitrile. Filter through a 0.45 µm filter.

    • Working Mobile Phase: Pre-mix Mobile Phase A and Mobile Phase B in the desired ratio (e.g., 95:5 v/v for a starting isocratic run). Degas the mixture by sonication or vacuum degassing before use.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 0.1 mg/mL.

    • Ensure the sample is fully dissolved.

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC System Setup and Execution:

    • Install a suitable reversed-phase column (e.g., C18, 250 x 4.6 mm, 5 µm).

    • Set the pump to deliver the working mobile phase at a flow rate of 1.0 mL/min.

    • Set the column oven temperature to 30°C.

    • Set the UV detector to the desired wavelength (e.g., 230 nm).

    • Purge the pump to ensure no air bubbles are in the system.

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject 10 µL of the prepared sample.

    • Acquire the data for a sufficient duration to allow all peaks of interest to elute.

Mandatory Visualizations

// Node Definitions start [label="Define Separation Goal\n(e.g., Impurity Profiling)", fillcolor="#F1F3F4", fontcolor="#202124"]; select_col [label="Select Initial Column\n(e.g., Aqueous C18)", fillcolor="#F1F3F4", fontcolor="#202124"]; select_mp [label="Select Mobile Phase\n(Acidified Water/ACN)", fillcolor="#F1F3F4", fontcolor="#202124"]; initial_run [label="Perform Initial Isocratic Run\n(e.g., 5% ACN)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; eval_retention [label="Evaluate Retention\n(k' between 2-10?)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; adjust_mp [label="Adjust % Organic\n(ACN concentration)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; eval_shape [label="Evaluate Peak Shape\n(Tailing Factor < 1.5?)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; adjust_ph [label="Adjust pH / Additive\n(e.g., 0.1% H3PO4)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; eval_res [label="Evaluate Resolution\n(Rs > 1.5?)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; optimize_fine [label="Fine Tune Parameters\n(Temp, Flow Rate, Gradient)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; change_col [label="Change Column Chemistry\n(e.g., Phenyl-Hexyl)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; final [label="Final Validated Method", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> select_col; select_col -> select_mp; select_mp -> initial_run; initial_run -> eval_retention; eval_retention -> adjust_mp [label="No"]; adjust_mp -> initial_run; eval_retention -> eval_shape [label="Yes"]; eval_shape -> adjust_ph [label="No"]; adjust_ph -> initial_run; eval_shape -> eval_res [label="Yes"]; eval_res -> optimize_fine [label="Yes"]; optimize_fine -> final; eval_res -> change_col [label="No"]; change_col -> select_mp; } end_dot Caption: Workflow for HPLC method development and optimization.

HPLC_Troubleshooting_Tree

References

Troubleshooting common problems in the derivatization of 3-Amino-4-hydroxybenzenesulfonamide.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the derivatization of 3-Amino-4-hydroxybenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common functional groups targeted for derivatization on this compound?

The primary reactive sites for derivatization on this compound are the amino (-NH₂) and hydroxyl (-OH) groups. The sulfonamide (-SO₂NH₂) group can also be modified, though this is less common. Derivatization reactions often aim to introduce new functional groups to alter the molecule's biological activity or physicochemical properties.

Q2: My this compound starting material has darkened in color. Can I still use it?

This compound can oxidize when exposed to air, leading to a darkening in color.[1] While slight discoloration may not significantly impact some reactions, it is best practice to use a pure, off-white starting material for optimal results and to avoid side reactions. If the material is significantly discolored, purification by recrystallization may be necessary.

Q3: What are the key safety precautions when working with this compound and its derivatives?

This compound and its derivatives are sulfonamides and should be handled with care.[1] They can be irritating to the eyes, respiratory system, and skin.[1] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood. Diazotization reactions, in particular, can produce unstable diazonium salts that may be explosive when isolated in a dry state.[2]

Troubleshooting Common Derivatization Problems

This section provides troubleshooting guidance for common issues encountered during the derivatization of this compound.

Acylation Reactions (e.g., using Acetic Anhydride or Acyl Chlorides)

Problem: Low or No Product Yield

Potential Cause Troubleshooting Step
Inactive Acylating Agent Acylating agents like acyl halides and anhydrides are moisture-sensitive.[3] Use a fresh bottle or a recently opened container of the acylating agent.
Insufficient Reagent Ensure you are using a slight excess (1.1-1.2 equivalents) of the acylating agent.[3][4]
Low Reactivity of Amine The electron-withdrawing sulfonamide group can reduce the nucleophilicity of the amino group. The addition of a non-nucleophilic base like pyridine or triethylamine can help to deprotonate the amine and increase its reactivity.[3]
Suboptimal Temperature The reaction may be too slow at room temperature. Gradually increase the temperature while monitoring the reaction progress by TLC or LC-MS.[3]
Incorrect Solvent Use an anhydrous aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile to ensure solubility of both reactants.[3]

Problem: Formation of Multiple Products

Potential Cause Troubleshooting Step
Di-acylation Both the amino and hydroxyl groups may have been acylated. Use a stoichiometric amount of the acylating agent and add it dropwise to the reaction mixture to control the reaction.[3]
Side Reactions Impurities in the starting material can lead to side reactions. Ensure the purity of your this compound.[4]

Troubleshooting Workflow for Low Yield in Acylation

G start Low Yield in Acylation check_reagents Check Acylating Agent (Freshness, Stoichiometry) start->check_reagents check_conditions Review Reaction Conditions (Solvent, Temperature, Base) check_reagents->check_conditions No Issue adjust_reagents Use Fresh Acylating Agent (1.1-1.2 eq.) check_reagents->adjust_reagents Issue Found check_sm Analyze Starting Material (Purity, Discoloration) check_conditions->check_sm Optimal adjust_conditions Optimize Conditions (Anhydrous Solvent, Add Base, Increase Temp.) check_conditions->adjust_conditions Suboptimal purify_sm Purify Starting Material (Recrystallization) check_sm->purify_sm Impure success Successful Derivatization check_sm->success Pure & Conditions Optimal (Consider other issues) rerun Re-run Reaction purify_sm->rerun adjust_reagents->rerun adjust_conditions->rerun rerun->success

Caption: Troubleshooting logic for low acylation yield.

Diazotization and Azo Coupling Reactions

Problem: Low Yield of Diazonium Salt or Azo Product

Potential Cause Troubleshooting Step
Incorrect Temperature Diazotization reactions must be carried out at low temperatures (typically 0-5 °C) to prevent the decomposition of the unstable diazonium salt.[2]
Suboptimal pH The reaction requires a strong acidic medium (e.g., HCl, H₂SO₄) to generate nitrous acid in situ from sodium nitrite.[5]
Decomposition of Diazonium Salt The diazonium salt can react with water to form the corresponding phenol.[2] Use the diazonium salt immediately in the subsequent coupling reaction without isolation.

Problem: Formation of Side Products

Potential Cause Troubleshooting Step
C-Coupling The diazonium salt can couple with unreacted starting material to form an azo compound.[6] This is more likely at higher pH or high concentrations of the diazonium salt. Maintain a low temperature and acidic conditions.
Formation of Tar-like Byproducts This can result from the decomposition of the diazonium salt.[2] Ensure the temperature is strictly controlled and the reaction is not exposed to light.

Experimental Workflow for Diazotization and Azo Coupling

G cluster_0 Diazotization cluster_1 Azo Coupling A Dissolve this compound in aq. acid (e.g., HCl) B Cool to 0-5 °C (Ice Bath) A->B C Add aq. NaNO₂ dropwise (Maintain Temp < 5 °C) B->C D Stir for 15-30 min at 0-5 °C C->D E Formation of Diazonium Salt Solution D->E H Slowly add Diazonium Salt Solution to Coupling Agent Solution E->H F Prepare Coupling Agent Solution (e.g., Phenol, Amine in aq. base) G Cool Coupling Agent Solution to 0-5 °C F->G G->H I Stir at 0-5 °C, then allow to warm to RT H->I J Isolate Azo Dye Product (Filtration/Extraction) I->J

Caption: General workflow for diazotization and azo coupling.

Purification and Characterization

Q4: How can I purify the derivatives of this compound?

Purification strategies depend on the properties of the derivative. Common methods include:

  • Recrystallization: Effective for crystalline solid products. A variety of solvent systems may need to be screened to find the optimal conditions.

  • Column Chromatography: Useful for purifying non-polar to moderately polar compounds that are difficult to crystallize. Silica gel is a common stationary phase.

  • Semi-preparative HPLC: Can be used for purifying more polar compounds or for achieving very high purity.

Q5: What are the key analytical techniques for characterizing the derivatized products?

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical structure of the product. For example, in an acylation reaction, the appearance of a new singlet in the ¹H NMR spectrum around 2 ppm would be characteristic of an acetyl group.[7]

  • Infrared (IR) Spectroscopy: Useful for identifying the presence of key functional groups. For instance, the formation of an amide bond during acylation will show a characteristic C=O stretch around 1670-1700 cm⁻¹.[7]

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the product.[8]

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized derivative.[7]

Experimental Protocols

General Protocol for N-Acylation of this compound
  • Preparation: In a round-bottom flask, dissolve 1 equivalent of this compound in an appropriate anhydrous aprotic solvent (e.g., DCM, THF). If the reaction requires a base, add 1.1 equivalents of a non-nucleophilic base (e.g., triethylamine, pyridine).

  • Reaction: Cool the mixture in an ice bath. Slowly add 1.1 equivalents of the acylating agent (e.g., acetyl chloride) dropwise to the stirred solution.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by adding water. If using an organic solvent like DCM, separate the organic layer. Wash the organic layer with dilute acid (e.g., 1M HCl) to remove any unreacted amine, followed by a wash with brine.[4]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

General Protocol for Diazotization of this compound
  • Preparation of Amine Salt Solution: Suspend 1 equivalent of this compound in a solution of a strong mineral acid (e.g., 2.5 equivalents of HCl in water).

  • Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Nitrosation: Dissolve 1 equivalent of sodium nitrite in a minimal amount of cold water. Add this solution dropwise to the cold amine salt suspension, ensuring the temperature remains below 5 °C.

  • Completion: Stir the reaction mixture at 0-5 °C for 15-30 minutes. The resulting solution contains the diazonium salt and should be used immediately for subsequent reactions.

References

How to enhance the stability of 3-Amino-4-hydroxybenzenesulfonamide in solution.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of 3-Amino-4-hydroxybenzenesulfonamide in solution. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is turning brown. What is causing this discoloration?

A1: The discoloration of your this compound solution is likely due to oxidation. The aminophenol structure is susceptible to oxidation, which can be initiated by exposure to atmospheric oxygen, light, and trace metal ions. This process forms colored quinone-imine species, which can further polymerize into dark-colored products.[1]

Q2: What are the primary factors that affect the stability of this compound in solution?

A2: The stability of this compound in solution is primarily influenced by the following factors:

  • pH: The rate of degradation can be pH-dependent. Generally, aminophenols are more susceptible to oxidation at higher (alkaline) pH.[1]

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.[1]

  • Light: Exposure to light, especially UV light, can promote photodegradation.[1]

  • Oxygen: The presence of dissolved oxygen is a key factor in the oxidative degradation of the aminophenol moiety.[1]

  • Metal Ions: Trace amounts of metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can catalyze oxidation.[1]

Q3: How can I prevent the degradation of my this compound solution?

A3: To enhance the stability of your solution, consider the following preventative measures:

  • Use an Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[1]

  • Protect from Light: Use amber-colored glassware or wrap your containers in aluminum foil to protect the solution from light.[1]

  • Control pH: Maintain the pH of the solution in a range where the compound is most stable, which typically is on the acidic side for aminophenols.

  • Control Temperature: Store solutions at reduced temperatures (e.g., 2-8 °C) to slow down degradation kinetics.

  • Use Antioxidants: Add antioxidants such as ascorbic acid, sodium metabisulfite, or butylated hydroxytoluene (BHT) to the solution to inhibit oxidative degradation.[1]

  • Use Chelating Agents: If metal ion contamination is suspected, consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions.

Q4: What are the likely degradation products of this compound?

A4: The degradation of this compound can proceed through several pathways, including oxidation of the aminophenol ring and hydrolysis of the sulfonamide group. Potential degradation products may include quinone-imines and sulfanilic acid derivatives.[2]

Troubleshooting Guides

Issue 1: Rapid Discoloration of the Solution Upon Preparation
  • Possible Cause: Immediate oxidation due to the presence of dissolved oxygen in the solvent and exposure to ambient light during preparation.

  • Solution:

    • Deoxygenate Solvent: Before dissolving the compound, sparge the solvent with an inert gas (nitrogen or argon) for at least 15-30 minutes to remove dissolved oxygen.[1]

    • Work Under Subdued Light: Prepare the solution in a dimly lit area or under yellow light to minimize photo-initiation of oxidation.

    • Use Freshly Prepared Solutions: For sensitive experiments, prepare the solution immediately before use.

Issue 2: Appearance of New Peaks in HPLC Chromatogram Over Time
  • Possible Cause: Chemical degradation of this compound into one or more new compounds.

  • Solution:

    • Perform Forced Degradation Studies: To identify the potential degradation products, conduct forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). This will help in understanding the degradation profile of the molecule.[3][4][5]

    • Develop a Stability-Indicating HPLC Method: Ensure your HPLC method is capable of separating the parent compound from all potential degradation products. This may require optimizing the mobile phase, column, and gradient.[6][7]

    • Monitor Stability: Analyze samples at regular intervals under your typical storage conditions to track the formation of degradation products.

Quantitative Data on Stability

Table 1: Effect of pH on the Degradation of an Aminophenol Derivative in Aqueous Solution at 25°C

pHHalf-life (t½) in hours (Illustrative)
3.0> 200
5.0150
7.072
9.024
11.0< 5

Table 2: Effect of Temperature on the Degradation of an Aminophenol Derivative in Aqueous Solution at pH 7.0

Temperature (°C)Degradation Rate Constant (k) in hr⁻¹ (Illustrative)
40.002
250.01
400.05
600.25

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways for this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of water and organic solvent).

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

    • Incubate at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature, protected from light, for 24 hours.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 105°C for 24 hours.

    • Also, heat a solution of the compound (1 mg/mL) at 60°C for 24 hours.

    • At specified time points, withdraw samples, dissolve/dilute in the mobile phase, and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solid sample and a 1 mg/mL solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Keep a control sample in the dark at the same temperature.

    • At specified time points, withdraw samples, dissolve/dilute in the mobile phase, and analyze by HPLC.[4]

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.

  • Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in water.

    • B: Acetonitrile.

  • Gradient Elution (Example):

    Time (min) % A % B
    0 95 5
    20 50 50
    25 5 95
    30 5 95
    31 95 5

    | 40 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where both the parent compound and potential degradation products have significant absorbance (a PDA detector is recommended for initial method development).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

degradation_pathway main This compound quinone_imine Quinone-imine Intermediate main->quinone_imine Oxidation (O2, light, metal ions) hydrolysis_product 4-Hydroxy-3-aminobenzenesulfonic acid main->hydrolysis_product Hydrolysis (Acid/Base) polymer Dark Colored Polymers quinone_imine->polymer Polymerization

Caption: Potential degradation pathways for this compound.

experimental_workflow start Start: Stability Study prep_solution Prepare Solution of This compound start->prep_solution stress_conditions Expose to Stress Conditions (pH, Temp, Light, Oxidizing Agent) prep_solution->stress_conditions acid Acid Hydrolysis stress_conditions->acid base Base Hydrolysis stress_conditions->base oxidation Oxidative Degradation stress_conditions->oxidation thermal Thermal Degradation stress_conditions->thermal photo Photodegradation stress_conditions->photo hplc_analysis Analyze by Stability-Indicating HPLC Method acid->hplc_analysis base->hplc_analysis oxidation->hplc_analysis thermal->hplc_analysis photo->hplc_analysis data_analysis Analyze Data: - Identify Degradation Products - Determine Degradation Rate hplc_analysis->data_analysis stabilize Implement Stabilization Strategy (e.g., add antioxidant, adjust pH) data_analysis->stabilize end End: Stable Formulation stabilize->end

Caption: Experimental workflow for stability testing and enhancement.

References

Identifying and minimizing side products in 3-Amino-4-hydroxybenzenesulfonamide reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 3-Amino-4-hydroxybenzenesulfonamide. The information is designed to help identify and minimize the formation of side products during two common synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The two main synthetic pathways are:

  • Sulfonation of ortho-aminophenol: This route involves the direct sulfonation of o-aminophenol using sulfuric acid.[1]

  • From 2-nitrochlorobenzene: This multi-step synthesis begins with the chlorosulfonation of 2-nitrochlorobenzene, followed by amination, hydrolysis, and reduction of the nitro group.[2]

Q2: What are the most common side products in the sulfonation of o-aminophenol?

A2: Common side products include isomeric monosulfonated products (sulfonation at different positions on the aromatic ring), polysulfonated products like phenol-2,4-disulfonic acid, and oxidation products such as colored quinone-like structures.[3] The formation of these byproducts is highly dependent on reaction conditions.[3]

Q3: What are the key challenges in the synthesis route starting from 2-nitrochlorobenzene?

A3: The main challenges include the hydrolysis of the intermediate 4-chloro-3-nitrobenzenesulfonyl chloride to the corresponding sulfonic acid, which reduces the yield.[4] Additionally, the reduction of the nitro group in the final step can sometimes be incomplete, leading to intermediates like phenylhydroxylamines, or result in other byproducts through N-O or C-N bond cleavage.[5][6]

Q4: How can I monitor the progress of these reactions and the formation of side products?

A4: High-Performance Liquid Chromatography (HPLC) is a powerful technique for monitoring the consumption of starting materials and the formation of the desired product and various side products.[1][3] Spectrophotometric methods can also be employed for the quantitative determination of aminophenol isomers.[7]

Q5: What are the recommended purification methods for this compound?

A5: Purification can be achieved through recrystallization. For instance, after the reduction of 4-hydroxy-3-nitrobenzenesulfonamide, the product can be precipitated by adjusting the pH and then recrystallized from water to achieve high purity.

Troubleshooting Guides

Synthesis Route 1: Sulfonation of o-Aminophenol
Problem ID Observed Issue Potential Cause(s) Recommended Solution(s)
SP-T01 Low yield of the desired 3-amino-4-hydroxybenzenesulfonic acid.- Incorrect reaction temperature favoring the formation of the thermodynamically more stable para-isomer.[3] - Incomplete reaction.- Maintain a low reaction temperature (e.g., 25-40°C) to favor the kinetically controlled ortho-sulfonation.[3] - Increase the reaction time and monitor for completion using HPLC.
SP-T02 Presence of significant amounts of di- and tri-sulfonated byproducts.- High concentration or large excess of the sulfonating agent (e.g., fuming sulfuric acid).[3] - High reaction temperature and prolonged reaction time.[3]- Use a controlled molar ratio of the sulfonating agent to o-aminophenol. - Optimize the reaction temperature and time to favor monosulfonation.
SP-T03 The final product has a dark color.- Oxidation of o-aminophenol by the concentrated sulfuric acid at elevated temperatures, leading to the formation of colored quinone-like structures.[3]- Maintain a low reaction temperature throughout the addition of sulfuric acid and the reaction period. - Consider performing the reaction under an inert atmosphere (e.g., nitrogen) to minimize oxidation.
Synthesis Route 2: From 2-Nitrochlorobenzene
Problem ID Observed Issue Potential Cause(s) Recommended Solution(s)
NCB-T01 Low yield of 4-chloro-3-nitrobenzenesulfonyl chloride in the chlorosulfonation step.- Hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid during workup.[4] - Decomposition at high temperatures.- During the workup, add the reaction mass slowly to a slurry of crushed ice and water to keep the temperature low and prevent the product from melting and hydrolyzing.[4] - Maintain the reaction temperature below 130°C to avoid decomposition.[4]
NCB-T02 Incomplete amination of 4-chloro-3-nitrobenzenesulfonyl chloride.- Insufficient concentration of ammonia. - Low reaction temperature or short reaction time.- Use a sufficient excess of concentrated aqueous ammonia. - Optimize the reaction temperature and time, monitoring the reaction progress by TLC or HPLC.
NCB-T03 Formation of diarylamine byproduct during amination.- The primary amine product can react further with the starting aryl chloride, especially with certain catalysts.[8]- Optimize the catalyst system if one is used. For uncatalyzed reactions, control the stoichiometry and reaction time to favor the formation of the primary amine.
NCB-T04 Incomplete reduction of the nitro group to an amino group.- Inefficient reducing agent or catalyst. - Insufficient amount of reducing agent. - Non-optimal reaction conditions (temperature, pressure, pH).- Select a suitable reducing agent (e.g., iron turnings in acidic medium, catalytic hydrogenation).[2] - Ensure a sufficient molar excess of the reducing agent. - Optimize reaction parameters and monitor for the disappearance of the nitro-intermediate.
NCB-T05 Presence of phenylhydroxylamine or other reduction byproducts.- The reduction of aromatic nitro compounds can be a stepwise process, and under certain conditions, the phenylhydroxylamine intermediate can be isolated.[5][6] - Side reactions such as N-O bond cleavage or C-N bond hydrogenolysis can occur.[5][6]- Choose a catalytic system and reaction conditions known to selectively reduce the nitro group to the amine without significant accumulation of intermediates. - Careful control of hydrogen pressure and temperature is crucial in catalytic hydrogenation.

Data Presentation: Influence of Reaction Parameters on Sulfonation of o-Aminophenol

Parameter Condition Expected Outcome on Product Distribution Reference
Temperature Low (e.g., 25-40°C)Favors kinetic control, major product is the ortho-isomer.[3]
High (e.g., 100-110°C)Favors thermodynamic control, major product is the para-isomer.[3]
Sulfonating Agent Concentration Concentrated H₂SO₄ (96-98%)Suitable for monosulfonation.[3]
Fuming H₂SO₄ (Oleum)More powerful, increases the risk of disulfonation.[3]
Molar Ratio (Sulfonating Agent:o-Aminophenol) Near StoichiometricMinimizes polysulfonation.
Large ExcessIncreases the formation of di- and tri-sulfonated products.[3]

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-4-hydroxybenzenesulfonic Acid via Sulfonation of o-Aminophenol

This protocol is adapted from a patented method and aims for high purity and yield.[1]

  • Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, add 200 ml of 98% sulfuric acid.

  • Addition of o-Aminophenol: Cool the sulfuric acid to below 10°C. Slowly add 109 g (1.0 mol) of o-aminophenol while maintaining the temperature between 50-60°C. The addition should be completed over approximately 2-3 hours.

  • Sulfonation Reaction: After the addition is complete, continue to stir the mixture at 50-60°C for about 5 hours.

  • Reaction Monitoring: Monitor the reaction progress by HPLC to ensure the content of o-aminophenol is less than 1%.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into 1000 mL of ice-water with vigorous stirring. The product will precipitate.

  • Purification: Filter the precipitate and wash with cold water until the filtrate is neutral. Dry the product under vacuum at 60-70°C. The expected yield is approximately 90% with a purity of over 98% as determined by HPLC.[1]

Protocol 2: Synthesis of this compound from 2-Nitrochlorobenzene

This protocol is a general representation based on established chemical transformations.[2]

Step 1: Chlorosulfonation of 2-Nitrochlorobenzene

  • In a suitable reactor, slowly add 157.5 g (1.0 mol) of 2-nitrochlorobenzene to 466 g (4.0 mol) of chlorosulfonic acid, maintaining the temperature below 30°C.

  • Gradually heat the mixture to 110-120°C and maintain for 2-3 hours until the evolution of HCl gas ceases.

  • Cool the reaction mixture to room temperature.

Step 2: Amination

  • Carefully and slowly pour the cooled reaction mixture from Step 1 into a well-stirred vessel containing 800 mL of concentrated aqueous ammonia, keeping the temperature below 10°C.

  • Stir the mixture for several hours, allowing it to slowly warm to room temperature.

  • Filter the precipitated solid, which is 4-chloro-3-nitrobenzenesulfonamide, and wash with cold water.

Step 3: Hydrolysis

  • Suspend the 4-chloro-3-nitrobenzenesulfonamide in a 10% aqueous sodium hydroxide solution.

  • Heat the mixture to 100°C and maintain for several hours until the hydrolysis is complete (monitor by TLC or HPLC).

  • Cool the reaction mixture and acidify with hydrochloric acid to precipitate the 4-hydroxy-3-nitrobenzenesulfonamide. Filter and wash the product.

Step 4: Reduction

  • Suspend the 4-hydroxy-3-nitrobenzenesulfonamide in water and add iron turnings.

  • Heat the mixture and add a small amount of acetic acid or hydrochloric acid to initiate the reduction.

  • Maintain the reaction at reflux for several hours until the reduction is complete.

  • Filter the hot solution to remove the iron sludge.

  • Cool the filtrate and adjust the pH to precipitate the this compound.

  • Filter the product, wash with cold water, and dry.

Visualizations

Synthesis_Workflow_o_Aminophenol o_aminophenol o-Aminophenol sulfonation Sulfonation o_aminophenol->sulfonation sulfuric_acid H₂SO₄ sulfuric_acid->sulfonation reaction_mixture Reaction Mixture sulfonation->reaction_mixture side_products Side Products: - Isomers - Polysulfonated - Oxidation Products sulfonation->side_products workup Work-up (Ice-water Quench) reaction_mixture->workup product 3-Amino-4-hydroxy- benzenesulfonic Acid workup->product

Caption: Workflow for the sulfonation of o-aminophenol.

Troubleshooting_Logic_Sulfonation start Start Experiment low_yield Low Yield? start->low_yield colored_product Colored Product? low_yield->colored_product No check_temp Check Temperature (Too High?) low_yield->check_temp Yes colored_product->check_temp Yes check_reagents Check Reagent Ratio (Excess Sulfonating Agent?) colored_product->check_reagents No check_temp->check_reagents No optimize_temp Lower & Control Temperature check_temp->optimize_temp Yes optimize_ratio Adjust Stoichiometry check_reagents->optimize_ratio Yes success Successful Synthesis check_reagents->success No optimize_temp->start optimize_ratio->start

Caption: Troubleshooting logic for sulfonation side products.

Synthesis_Pathway_2_Nitrochlorobenzene cluster_side_reactions Potential Side Reactions A 2-Nitrochlorobenzene B Chlorosulfonation (HSO₃Cl) A->B C 4-Chloro-3-nitrobenzenesulfonyl chloride B->C S1 Hydrolysis to Sulfonic Acid B->S1 D Amination (NH₃) C->D E 4-Chloro-3-nitrobenzenesulfonamide D->E F Hydrolysis (NaOH, then H⁺) E->F G 4-Hydroxy-3-nitrobenzenesulfonamide F->G H Reduction (e.g., Fe/HCl) G->H I This compound H->I S2 Incomplete Reduction H->S2

Caption: Synthesis pathway from 2-nitrochlorobenzene.

References

Technical Support Center: Purification of 3-Amino-4-hydroxybenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of novel 3-Amino-4-hydroxybenzenesulfonamide derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the recommended initial purification technique for crude this compound derivatives?

A1: For solid derivatives, recrystallization is often the most effective and economical first step. Given the polar nature of the this compound core, polar solvents are generally required. If the crude product is an oil or if recrystallization fails to remove impurities, column chromatography is the next logical step.

Q2: How do I choose an appropriate solvent for recrystallization?

A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For this compound and its derivatives, which are typically polar, consider solvents like ethanol, methanol, or mixtures of these alcohols with water. For Schiff base derivatives, propan-2-ol has been used successfully in their synthesis and can be a good starting point for recrystallization. It is advisable to perform small-scale solubility tests with a variety of solvents to determine the optimal one for your specific derivative.

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. To remedy this, try adding more solvent to fully dissolve the oil at the boiling point of the solvent. If that doesn't work, consider using a higher boiling point solvent or a different solvent system altogether. Slow cooling and scratching the inside of the flask with a glass rod can help induce crystallization.

Q4: What are the common stationary and mobile phases for column chromatography of these polar compounds?

A4: Standard silica gel is a common stationary phase for the purification of sulfonamides. However, due to the polar nature of this compound derivatives, they may adhere strongly to silica. In such cases, using a more polar mobile phase, such as a gradient of methanol in dichloromethane or ethyl acetate, is recommended. For particularly basic derivatives, adding a small amount of triethylamine or ammonia to the mobile phase can improve peak shape and reduce tailing. Alternatively, reversed-phase chromatography on a C18 column can be effective, using a mobile phase of water and acetonitrile or methanol, often with a pH modifier like formic acid or phosphoric acid.

Q5: When should I consider using preparative High-Performance Liquid Chromatography (HPLC)?

A5: Preparative HPLC is a high-resolution purification technique suitable for separating complex mixtures or for obtaining very high purity samples, especially for final purification steps. It is particularly useful when dealing with small quantities of material or when impurities are structurally very similar to the target compound. Both normal-phase and reversed-phase preparative HPLC can be employed for sulfonamide derivatives.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
Compound does not dissolve in hot solvent. Solvent is not polar enough.Try a more polar solvent (e.g., switch from ethanol to methanol) or use a solvent mixture (e.g., ethanol/water).
Compound precipitates too quickly upon cooling, trapping impurities. Solution is too concentrated or cooling is too rapid.Use more solvent to make a less saturated solution. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Low recovery of purified compound. Compound is too soluble in the cold solvent; premature crystallization during hot filtration.Ensure the solution is cooled sufficiently before filtration. Use a minimal amount of cold solvent to wash the crystals. For premature crystallization, pre-heat the filtration apparatus.
Colored impurities remain after recrystallization. Impurities have similar solubility profiles.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.
Column Chromatography
Problem Possible Cause Solution
Compound does not move from the origin (Rf = 0). Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For example, increase the percentage of methanol in a dichloromethane/methanol mixture.
Compound streaks on the column. Compound is interacting too strongly with the stationary phase (e.g., acidic silica with a basic compound); column is overloaded.Add a small amount of a modifier to the mobile phase (e.g., 1% triethylamine for basic compounds). Ensure the amount of crude material is appropriate for the column size.
Poor separation of closely eluting impurities. Insufficient resolution of the chromatographic system.Try a shallower solvent gradient or isocratic elution with a finely tuned solvent mixture. Consider switching to a different stationary phase (e.g., alumina or a bonded phase) or using reversed-phase chromatography.
Product elutes with the solvent front. Mobile phase is too polar.Start with a less polar mobile phase and gradually increase the polarity.

Experimental Protocols

General Recrystallization Protocol
  • Dissolution: In an Erlenmeyer flask, add the crude this compound derivative and a minimal amount of a suitable hot solvent (e.g., ethanol, propan-2-ol) to just dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven or desiccator.

General Column Chromatography Protocol (Silica Gel)
  • Stationary Phase: Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a level surface. Add a layer of sand on top.

  • Loading: Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.

  • Elution: Begin eluting with the initial mobile phase, gradually increasing the polarity as needed to move the compound down the column.

  • Fraction Collection: Collect fractions and monitor their composition by thin-layer chromatography (TLC).

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Representative Preparative HPLC Method for Sulfonamides

The following is an example of a reversed-phase HPLC method that can be adapted for the purification of this compound derivatives.

Parameter Condition
Column C18, 250 x 4.6 mm, 5-µm
Mobile Phase A: Water with 0.1% Phosphoric AcidB: Acetonitrile:Methanol (7:1 v/v)
Gradient Isocratic or Gradient (e.g., 30-70% B over 20 minutes)
Flow Rate 1 mL/min
Detection UV at 278 nm
Injection Volume Dependent on column size and sample concentration

Visualizations

Purification_Workflow crude Crude Product recrystallization Recrystallization crude->recrystallization Initial Purification analysis Purity Analysis (e.g., HPLC, NMR) recrystallization->analysis column_chromatography Column Chromatography column_chromatography->analysis prep_hplc Preparative HPLC prep_hplc->analysis pure_product Pure Product analysis->column_chromatography Inseparable Impurities analysis->prep_hplc Trace Impurities analysis->pure_product Purity > 98%

Caption: General purification workflow for this compound derivatives.

Troubleshooting_Decision_Tree start Purification Issue is_solid Is the crude product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes column_chrom Perform Column Chromatography is_solid->column_chrom No (Oil) oiling_out Does it 'oil out'? try_recrystallization->oiling_out change_solvent Change Recrystallization Solvent/System oiling_out->change_solvent Yes low_purity Is purity still low after recrystallization? oiling_out->low_purity No change_solvent->try_recrystallization low_purity->column_chrom Yes prep_hplc Consider Preparative HPLC low_purity->prep_hplc No (Minor Impurities) streaking Is there streaking on the column? column_chrom->streaking add_modifier Add Mobile Phase Modifier (e.g., TEA) streaking->add_modifier Yes poor_separation Still poor separation? streaking->poor_separation No add_modifier->column_chrom poor_separation->prep_hplc Yes

Caption: A decision tree for troubleshooting common purification challenges.

Technical Support Center: Modifying 3-Amino-4-hydroxybenzenesulfonamide for Enhanced Enzyme Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the modification of 3-Amino-4-hydroxybenzenesulfonamide and its derivatives to improve enzyme selectivity. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research endeavors.

Troubleshooting Guides

This section addresses common problems encountered during the synthesis, purification, and evaluation of this compound derivatives.

Problem 1: Low Yield or Failed Synthesis of Derivatives

Possible Cause Troubleshooting Steps Expected Outcome
Incomplete reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or increasing the temperature.Complete conversion of starting materials to the desired product.
Degradation of starting material or product Ensure all reagents and solvents are pure and dry. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if reactants are sensitive to air or moisture.Minimized side products and improved yield of the target compound.
Incorrect stoichiometry of reagents Carefully check the molecular weights and accurately measure the quantities of all reactants. A slight excess of one reagent may be necessary to drive the reaction to completion.Optimized reaction conditions leading to a higher yield.
Suboptimal reaction conditions (pH, solvent, temperature) Perform small-scale optimization experiments to screen different solvents, pH conditions, and temperatures.Identification of the ideal reaction conditions for the specific derivative being synthesized.

Problem 2: Difficulty in Purifying the Synthesized Compound

Possible Cause Troubleshooting Steps Expected Outcome
Co-elution of impurities during column chromatography Optimize the mobile phase composition. A shallower gradient or isocratic elution might improve separation. Consider using a different stationary phase (e.g., reverse-phase instead of normal-phase).Isolation of the pure compound, free from impurities.
Compound insolubility in the desired solvent Test a range of solvents to find one that provides good solubility for your compound while leaving impurities behind. Consider recrystallization from a suitable solvent system.A crystalline, pure product.
Oily product that does not crystallize Try triturating the oil with a non-polar solvent (e.g., hexane or diethyl ether) to induce crystallization. Seeding with a small crystal of the pure compound can also be effective.Solidification of the product, facilitating its isolation and purification.

Problem 3: Inconsistent or Unreliable Enzyme Inhibition Assay Results

Possible Cause Troubleshooting Steps Expected Outcome
Enzyme instability or inactivity Use a fresh batch of enzyme or test its activity with a known potent inhibitor (positive control). Ensure proper storage conditions for the enzyme.[1]Consistent and reproducible enzyme activity in control experiments.
Substrate or inhibitor insolubility in assay buffer Prepare stock solutions in an appropriate organic solvent (e.g., DMSO) and ensure the final concentration in the assay does not exceed the solvent's tolerance limit for the enzyme.[1]Clear assay solutions without precipitation, leading to accurate readings.
Interference from the compound (e.g., autofluorescence) Run a control experiment with the compound alone (without the enzyme or substrate) to check for background signal.[1]Accurate measurement of enzyme inhibition without confounding signals.
Incorrect assay conditions (pH, temperature, incubation time) Optimize assay conditions by testing a range of pH values, temperatures, and incubation times to ensure the assay is running under optimal and linear conditions.[1][2]A robust and reliable assay with a good signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: Why is achieving high selectivity a major challenge when modifying this compound?

A1: Achieving high selectivity is a common challenge in drug design, particularly with scaffolds like sulfonamides that can bind to a broad family of enzymes, such as carbonic anhydrases (CAs).[3][4] The high degree of structural similarity in the active sites of related enzymes makes it difficult to design compounds that can discriminate between them. Modifications to the this compound core must be carefully designed to exploit subtle differences in the amino acid residues of the target enzyme's binding pocket compared to off-target enzymes.

Q2: What are the key structural features of this compound that can be modified to improve selectivity?

A2: The primary sulfonamide group is crucial for binding to the zinc ion in the active site of many target enzymes, like carbonic anhydrases. Key modifications to improve selectivity often involve derivatization at the 3-amino group. Introducing different substituents at this position can create new interactions with specific amino acid residues outside the conserved active site, thereby enhancing selectivity for a particular isoenzyme.[4]

Q3: How can I quantitatively assess the selectivity of my modified compounds?

A3: Selectivity is typically assessed by determining the inhibitory potency (e.g., IC50 or Ki values) of your compound against the target enzyme and a panel of related, off-target enzymes. A selectivity index can then be calculated by taking the ratio of the IC50 (or Ki) for the off-target enzyme to the IC50 (or Ki) for the target enzyme. A higher selectivity index indicates greater selectivity.

Q4: What are some common off-target enzymes for this compound-based inhibitors?

A4: For inhibitors targeting carbonic anhydrases, common off-targets are other carbonic anhydrase isoenzymes. For instance, an inhibitor designed to be selective for the tumor-associated CAIX might also inhibit the ubiquitous CAI and CAII isoenzymes, leading to potential side effects.[4] It is crucial to profile inhibitors against a panel of relevant isoenzymes.

Data Presentation

The following table summarizes the binding affinities (Kd in µM) of some derivatives of this compound for various human carbonic anhydrase (hCA) isoenzymes. This data is illustrative of how modifications can influence selectivity.

CompoundModification at 3-amino positionhCA I (Kd, µM)hCA II (Kd, µM)hCA IX (Kd, µM)hCA XII (Kd, µM)
Parent Unmodified>10025.014.047.0
Derivative 1 N-phenylacetamide15.00.82.530.0
Derivative 2 N-(4-fluorophenyl)acetamide8.00.51.825.0
Derivative 3 N-(pyridin-4-yl)acetamide20.01.20.915.0

Data is hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Fluorescent Thermal Shift Assay (FTSA) for Measuring Binding Affinity

This protocol is used to determine the binding affinity (dissociation constant, Kd) of a compound to a target enzyme.

Materials:

  • Purified target enzyme

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Fluorescent dye (e.g., SYPRO Orange)

  • Real-time PCR instrument

Procedure:

  • Prepare a series of dilutions of the test compound in the assay buffer.

  • In a 96-well PCR plate, add the purified enzyme to each well at a final concentration of 2 µM.

  • Add the diluted test compound to the wells. Include a control with only DMSO.

  • Add the fluorescent dye to each well.

  • Seal the plate and centrifuge briefly.

  • Place the plate in a real-time PCR instrument and run a melt curve analysis, typically from 25 °C to 95 °C with a ramp rate of 1 °C/min.

  • The melting temperature (Tm) is determined from the peak of the first derivative of the fluorescence curve.

  • The change in melting temperature (ΔTm) is plotted against the logarithm of the compound concentration, and the data is fitted to a suitable binding model to calculate the Kd.

Protocol 2: Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for determining the IC50 value of an inhibitor.

Materials:

  • Target enzyme

  • Substrate for the enzyme

  • Test inhibitor stock solution (e.g., 10 mM in DMSO)

  • Assay buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test inhibitor in the assay buffer.

  • In a 96-well plate, add the assay buffer, enzyme, and the diluted inhibitor to each well. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Pre-incubate the enzyme and inhibitor for a specific time (e.g., 15 minutes) at a controlled temperature.

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Monitor the reaction progress by measuring the absorbance or fluorescence of the product at regular time intervals using a microplate reader.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a dose-response curve to determine the IC50 value.

Mandatory Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_screening Screening & Evaluation start Design Analogs of This compound synthesis Synthesize Derivatives start->synthesis purification Purify Compounds (e.g., Chromatography) synthesis->purification characterization Characterize Structure (NMR, MS) purification->characterization inhibition_assay Enzyme Inhibition Assay (Determine IC50) characterization->inhibition_assay selectivity_panel Selectivity Profiling (Panel of Related Enzymes) inhibition_assay->selectivity_panel binding_assay Binding Affinity Assay (e.g., FTSA - Determine Kd) selectivity_panel->binding_assay sar_analysis Structure-Activity Relationship (SAR) Analysis binding_assay->sar_analysis sar_analysis->start Iterative Design

Caption: A typical experimental workflow for modifying this compound to improve enzyme selectivity.

troubleshooting_logic start Poor Enzyme Selectivity Observed check_purity Is the compound pure? start->check_purity check_assay Is the assay reliable? check_purity->check_assay Yes repurify Re-purify the compound check_purity->repurify No check_structure Is the structure confirmed? check_assay->check_structure Yes optimize_assay Optimize assay conditions (pH, temp, concentrations) check_assay->optimize_assay No redesign Re-evaluate SAR and redesign analogs check_structure->redesign No proceed Proceed with further studies check_structure->proceed Yes redesign->proceed optimize_assay->check_assay repurify->check_purity recharacterize Re-characterize the compound (NMR, MS) recharacterize->check_structure

Caption: A troubleshooting decision tree for addressing poor enzyme selectivity in novel inhibitors.

References

Troubleshooting variability in MTT cell viability assays with sulfonamide compounds.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting variability in MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell viability assays when working with sulfonamide compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My MTT assay results show high variability between replicate wells treated with the same concentration of a sulfonamide compound. What are the potential causes?

High variability in MTT assays can stem from several factors, particularly when testing chemical compounds. Here are the most common culprits and solutions:

  • Uneven Cell Seeding: Inconsistent cell numbers across wells is a primary source of variability.[1][2]

    • Solution: Ensure your cell suspension is homogenous before and during plating. Gently swirl the suspension frequently or pipette up and down. After seeding, allow the plate to sit at room temperature for a short period before incubation to ensure even settling. For adherent cells, check for uniform attachment under a microscope before adding your compound.[2]

  • Edge Effects: Wells on the perimeter of a 96-well plate are prone to temperature and humidity fluctuations, leading to increased evaporation and inconsistent cell growth.[2][3]

    • Solution: Avoid using the outermost wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to maintain a humid environment across the plate.[2][3]

  • Compound Precipitation: Sulfonamides can sometimes precipitate out of solution at certain concentrations, especially in culture media.[4] These precipitates can interfere with absorbance readings.

    • Solution: Visually inspect your wells under a microscope for any signs of compound precipitation before adding the MTT reagent. If precipitation is observed, consider adjusting the solvent concentration or testing a lower concentration range of your compound.

  • Incomplete Formazan Solubilization: The purple formazan crystals must be fully dissolved to get an accurate reading.[5][6][7]

    • Solution: Ensure the formazan crystals are completely solubilized by vigorous pipetting or shaking the plate on an orbital shaker for at least 15 minutes before reading the absorbance.[8] Using a solubilization solution containing SDS can aid in this process.[5][7]

Q2: I'm observing a higher-than-expected cell viability (sometimes over 100% of the control) at certain concentrations of my sulfonamide. Is this a real effect?

While some compounds can induce cell proliferation at low concentrations, this result often indicates assay interference.[1][9] Here’s how to investigate:

  • Direct MTT Reduction by Compound: Your sulfonamide compound might be directly reducing the MTT reagent into formazan, independent of cellular metabolic activity.[9][10] This leads to a false-positive signal, making it seem like there are more viable cells.

    • Troubleshooting Step: Set up a "compound-only" control. In a cell-free 96-well plate, add your culture medium and the same concentrations of the sulfonamide compound used in your experiment. Add the MTT reagent and solubilization buffer following your standard protocol. If you observe a color change, your compound is interfering with the assay.[5][9][10]

  • Increased Metabolic Activity: The compound may be altering the metabolic state of the cells, causing an increase in mitochondrial reductase activity without a corresponding increase in cell number.[1][11]

    • Solution: Complement your MTT assay with a different viability assay that measures a distinct cellular parameter. A trypan blue exclusion assay or an LDH release assay (measuring membrane integrity) can confirm if cell numbers are genuinely increasing.[1][12]

Q3: The color in my wells looks different, or I see crystalline structures that are not the typical formazan needles after adding my sulfonamide. What is happening?

This strongly suggests an interaction between your compound and the assay components.

  • Compound Color Interference: If your sulfonamide solution has a color that overlaps with the 570 nm absorbance of formazan, it will artificially inflate the readings.[13]

    • Troubleshooting Step: Measure the absorbance spectrum of your compound in the culture medium to see if it absorbs light at or near 570 nm.[13] If it does, you will need to subtract the background absorbance from your compound-only control wells.[5][13]

  • Crystal Formation: Some sulfonamides are known to form crystals in aqueous solutions.[4] These are different from the formazan crystals and can scatter light, leading to inaccurate absorbance readings.

    • Solution: Observe the wells under a microscope. If you see crystals that are not the typical purple formazan, you may need to consider an alternative assay.

Q4: My results are inconsistent from one experiment to the next. How can I improve the reproducibility of my MTT assay?

Consistency is key for reliable data. Here are some best practices:

  • Standardize Reagent Preparation: Always use freshly prepared MTT solution, as it is light-sensitive and can degrade over time.[3][5] Ensure all other reagents are within their expiration dates and stored correctly.

  • Optimize Incubation Times: The incubation time for both the compound treatment and the MTT reagent should be optimized for your specific cell line and experimental conditions and kept consistent.[10][11]

  • Use Serum-Free Medium: During the MTT incubation step, switch to a serum-free medium. Serum components can interfere with the reduction of MTT and lead to variability.[5]

  • Consistent Pipetting: Calibrate your pipettes regularly and use consistent technique, especially when performing serial dilutions and adding reagents.[3]

Data Presentation: Key Experimental Parameters

For optimal and reproducible MTT assay results, careful optimization of several parameters is crucial.[11] The following table provides recommended ranges and considerations.

ParameterRecommended Range/ValueNotes & Considerations
Cell Seeding Density Varies by cell line (e.g., 1x10⁴ to 1.5x10⁵ cells/mL for solid tumors)Must be optimized to ensure cells are in the logarithmic growth phase during the assay.[14][15]
Sulfonamide Concentration 0.1 µM to 1000 µMDependent on the specific compound's potency. A wide range should be tested initially.[8][16]
Compound Incubation Time 24, 48, or 72 hoursThe duration should be sufficient to observe the compound's effect.[8][17]
MTT Reagent Concentration 0.5 mg/mL (stock of 5 mg/mL)The final concentration should be optimized for each cell line to avoid toxicity from the MTT itself.[10][18][19]
MTT Incubation Time 2 - 4 hoursShould be long enough for formazan crystal formation but short enough to avoid MTT toxicity.[5][18]
Absorbance Wavelength 570 - 590 nmA reference wavelength (e.g., 630 nm) can be used to subtract background absorbance.[8]

Experimental Protocols

Standard MTT Assay Protocol for Adherent Cells
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for attachment.[20]

  • Compound Treatment: Prepare serial dilutions of the sulfonamide compound in culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include untreated cells as a negative control.[8] Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[17]

  • MTT Addition: After incubation, carefully aspirate the medium. Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[5][18]

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[5][8]

  • Solubilization: Carefully remove the MTT solution. Add 150-200 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8][17]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8] Read the absorbance at 570-590 nm using a microplate reader.[8][18]

Protocol for Assessing Compound Interference (Cell-Free)
  • Plate Setup: In a 96-well plate, add the same volume of culture medium as used in the cell-based assay to each well.

  • Compound Addition: Add the same serial dilutions of your sulfonamide compound to the wells. Include wells with medium only as a blank.[10]

  • MTT Addition: Add 50 µL of MTT solution (5 mg/mL) to each well.

  • Incubation: Incubate the plate under the same conditions as your main experiment (e.g., 2-4 hours at 37°C).

  • Solubilization & Reading: Add the solubilization solution, shake the plate, and read the absorbance at 570-590 nm.[21] A significant absorbance value in the compound-containing wells compared to the blank indicates interference.

Visualizations

Diagrams of Workflows and Pathways

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout seed 1. Seed Cells in 96-well Plate incubate_attach 2. Incubate (24h) for Attachment seed->incubate_attach treat 3. Treat with Sulfonamide Compound incubate_attach->treat incubate_treat 4. Incubate (24-72h) treat->incubate_treat add_mtt 5. Add MTT Reagent incubate_treat->add_mtt incubate_mtt 6. Incubate (2-4h) add_mtt->incubate_mtt solubilize 7. Add Solubilizing Agent (e.g., DMSO) incubate_mtt->solubilize read 8. Read Absorbance (570 nm) solubilize->read

Caption: Standard workflow for an MTT cell viability assay with adherent cells.

Troubleshooting_Tree cluster_causes Potential Causes cluster_solutions Troubleshooting Steps cluster_outcomes Outcomes start High Variability or >100% Viability Observed cause1 Compound Interference? start->cause1 cause2 Inconsistent Cell Seeding? start->cause2 cause3 Incomplete Solubilization? start->cause3 sol1 Run Cell-Free Compound Control cause1->sol1 sol2 Review Seeding Protocol & Check for Edge Effects cause2->sol2 sol3 Increase Shaking Time & Check Solubilizer cause3->sol3 out1 Interference Confirmed: - Subtract background - Consider alternative assay sol1->out1 out2 Improved Consistency sol2->out2 out3 Accurate Readings sol3->out3

Caption: A decision tree for troubleshooting common issues in MTT assays.

Interference_Pathways cluster_cell Inside Viable Cell cluster_interference Potential Interference by Sulfonamide mtt_in MTT (Yellow) reductase Mitochondrial Reductases mtt_in->reductase formazan Formazan (Purple) reductase->formazan spectrophotometer Spectrophotometer Reading formazan->spectrophotometer Measures Viability sulfonamide Sulfonamide Compound direct_reduction Direct Chemical Reduction sulfonamide->direct_reduction absorbance_overlap Absorbance Overlap at 570nm sulfonamide->absorbance_overlap direct_reduction->formazan False Positive absorbance_overlap->spectrophotometer Inflated Reading

Caption: Mechanisms of sulfonamide interference in the MTT assay.

References

Method refinement for the synthesis of aminoketone derivatives of 3-Amino-4-hydroxybenzenesulfonamide.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of aminoketone derivatives of 3-Amino-4-hydroxybenzenesulfonamide. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for preparing aminoketone derivatives of this compound?

The most common method for synthesizing these derivatives is through the N-alkylation of this compound with a suitable α-haloacetophenone (e.g., 2-bromoacetophenone) derivative. The reaction typically proceeds via nucleophilic substitution, where the amino group of the sulfonamide attacks the electrophilic carbon of the α-haloacetophenone.

Q2: My reaction yield is very low. What are the potential causes and how can I improve it?

Low yields can be attributed to several factors. Incomplete reaction is a common issue. Ensure the reaction is running for a sufficient amount of time and at an appropriate temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended. Another potential cause is the degradation of starting materials or products. Ensure the quality of your starting materials and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. The choice of base and solvent can also significantly impact the yield.

Q3: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the likely side reactions?

Several side reactions can occur during the synthesis of aminoketone derivatives of this compound:

  • Di-alkylation: The secondary amine formed as the product can be more nucleophilic than the starting primary amine, leading to a second alkylation on the same nitrogen atom.

  • O-alkylation: The phenolic hydroxyl group can also act as a nucleophile and react with the α-haloacetophenone, resulting in the formation of an ether byproduct.

  • Hydrolysis of the α-haloacetophenone: If there is moisture in the reaction, the α-haloacetophenone can hydrolyze to the corresponding alcohol.

Q4: How can I minimize the formation of the di-alkylated side product?

To favor mono-alkylation, you can control the stoichiometry of the reactants. Using a slight excess of the this compound (e.g., 1.1 to 1.2 equivalents) relative to the α-haloacetophenone can help consume the alkylating agent before it reacts with the product. Additionally, adding the α-haloacetophenone slowly to the reaction mixture can help maintain a low concentration of the alkylating agent, further disfavoring di-alkylation.

Q5: What conditions will favor N-alkylation over O-alkylation?

Generally, N-alkylation is favored over O-alkylation in this type of reaction. However, to further ensure selectivity, the choice of solvent and base is crucial. Using a polar aprotic solvent like DMF or acetonitrile can favor N-alkylation. The basicity of the reaction medium should be carefully controlled. A mild base is often sufficient to facilitate the reaction without promoting O-alkylation.

Q6: What is the recommended method for purifying the final aminoketone derivative?

The primary purification method for these solid compounds is recrystallization. The choice of solvent for recrystallization is critical and may require some experimentation. A common approach is to use a solvent system where the compound is soluble at high temperatures but poorly soluble at low temperatures. Ethanol, methanol, or mixtures of ethanol and water are often good starting points. For more challenging purifications, column chromatography on silica gel may be necessary.

Experimental Protocols

General Procedure for the Synthesis of Aminoketone Derivatives of this compound

This protocol is a general guideline for the reaction of this compound with a substituted 2-bromoacetophenone.

Materials:

  • This compound

  • Substituted 2-bromoacetophenone derivative (e.g., 2-bromoacetophenone, 4'-chloro-2-bromoacetophenone)

  • Propan-2-ol (Isopropanol)

  • Deionized water

  • Sodium bicarbonate (optional, as a mild base)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 equivalent) in a 1:1 mixture of deionized water and propan-2-ol.

  • Reagent Addition: To this solution, add the substituted 2-bromoacetophenone derivative (1.05 equivalents). If a base is used, sodium bicarbonate (1.1 equivalents) can be added at this stage.

  • Reaction: Heat the reaction mixture to reflux (approximately 85-90 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature. The product may precipitate out of the solution upon cooling. If not, slowly add cold deionized water to induce precipitation.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol, or an ethanol/water mixture) to obtain the pure aminoketone derivative.

  • Characterization: Dry the purified product under vacuum and characterize by NMR, IR, and Mass Spectrometry.

Data Presentation

Table 1: Examples of Synthesized Aminoketone Derivatives of this compound

Compound IDR Group on AcetophenoneReported Yield
1 PhenylGood to Excellent
2 4-ChlorophenylGood to Excellent
3 4-BromophenylGood to Excellent
4 4-FluorophenylGood to Excellent
5 4-NitrophenylGood to Excellent

Note: Specific yield percentages are often dependent on the scale of the reaction and purification efficiency. The literature reports "good to excellent yields" for these compounds.

Troubleshooting Guide

Table 2: Troubleshooting Common Issues in the Synthesis

Symptom Possible Cause Recommended Solution
Low or no product formation Incomplete reaction- Increase reaction time and continue to monitor by TLC.- Ensure the reflux temperature is being maintained.- Use a mild base like sodium bicarbonate to facilitate the reaction.
Poor quality of starting materials- Check the purity of this compound and the 2-bromoacetophenone derivative.- Use freshly opened or purified reagents.
Multiple products observed on TLC Di-alkylation- Use a slight excess (1.1 eq) of this compound.- Add the 2-bromoacetophenone derivative dropwise to the reaction mixture.
O-alkylation- Ensure the reaction is not overly basic. A mild base like NaHCO₃ is preferred over strong bases.- Polar aprotic solvents can favor N-alkylation.
Hydrolysis of 2-bromoacetophenone- Use anhydrous solvents if possible, although the cited protocol uses water.- Ensure the reaction is protected from atmospheric moisture.
Difficulty in product purification Oily product- Try triturating the crude product with a non-polar solvent like hexane to induce solidification.- If recrystallization fails, consider purification by column chromatography.
Product insoluble in common recrystallization solvents- Screen a wider range of solvents or solvent mixtures (e.g., methanol, acetonitrile, ethyl acetate/hexane).

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis start Dissolve this compound in 1:1 Water/Propan-2-ol add_reagent Add Substituted 2-Bromoacetophenone start->add_reagent reflux Reflux for 4-6 hours add_reagent->reflux cool Cool to Room Temperature reflux->cool precipitate Induce Precipitation (add cold water if needed) cool->precipitate filtrate Vacuum Filtration precipitate->filtrate recrystallize Recrystallize from suitable solvent filtrate->recrystallize dry Dry under Vacuum recrystallize->dry characterize Characterize (NMR, MS, IR) dry->characterize

Caption: Experimental workflow for the synthesis of aminoketone derivatives.

troubleshooting_guide cluster_low_yield Low Yield Troubleshooting cluster_side_products Side Product Troubleshooting start Low Yield or Multiple Products check_time_temp Increase Reaction Time/ Ensure Correct Temperature start->check_time_temp check_reagents Verify Reagent Purity start->check_reagents use_base Add Mild Base (e.g., NaHCO3) start->use_base dialkylation Di-alkylation? start->dialkylation o_alkylation O-alkylation? start->o_alkylation stoichiometry Adjust Stoichiometry: Excess Amine dialkylation->stoichiometry Yes slow_addition Slow Addition of Alkylating Agent dialkylation->slow_addition Yes mild_base Use Mild Base o_alkylation->mild_base Yes solvent_choice Consider Polar Aprotic Solvent o_alkylation->solvent_choice Yes

Caption: Troubleshooting logic for synthesis issues.

Validation & Comparative

Purity Analysis of 3-Amino-4-hydroxybenzenesulfonamide: A Comparative Guide to NMR and LC-MS Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity analysis of 3-Amino-4-hydroxybenzenesulfonamide. Below, we present detailed experimental protocols, comparative data, and visualizations to aid researchers in selecting the most appropriate analytical technique for their specific needs.

Introduction to this compound and Purity Analysis

This compound is a key intermediate in the synthesis of various pharmaceuticals, including sulfonamide antibiotics and diuretic drugs. Its purity is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. Regulatory agencies mandate stringent purity thresholds, making robust analytical methods for impurity profiling essential.

Potential impurities in this compound can originate from the synthetic process, degradation, or storage. Common synthetic routes may introduce starting materials, by-products, or residual solvents. For instance, a typical synthesis involves the reduction of a nitro group, which if incomplete, can result in nitro-containing impurities.

This guide explores two powerful analytical techniques, NMR and LC-MS, for the qualitative and quantitative assessment of this compound purity.

Analytical Workflow Overview

The general workflow for purity analysis using either NMR or LC-MS involves several key stages, from sample preparation to data analysis and interpretation.

Purity Analysis Workflow General Workflow for Purity Analysis cluster_0 Sample Preparation cluster_1 Analytical Technique cluster_2 Data Acquisition cluster_3 Data Analysis cluster_4 Purity Assessment Sample Test Sample of This compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy Dissolution->NMR LCMS LC-MS Analysis Dissolution->LCMS NMR_Data Acquire 1H and/or qNMR Spectra NMR->NMR_Data LCMS_Data Acquire Chromatogram and Mass Spectra LCMS->LCMS_Data NMR_Analysis Integration and Chemical Shift Analysis NMR_Data->NMR_Analysis LCMS_Analysis Peak Integration and Mass-to-Charge Ratio Analysis LCMS_Data->LCMS_Analysis Purity Quantification of Impurities and Purity Calculation NMR_Analysis->Purity LCMS_Analysis->Purity

Caption: A generalized workflow for the purity analysis of a pharmaceutical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity Analysis

NMR spectroscopy is a powerful non-destructive technique that provides detailed structural information about a molecule and can be used for quantitative analysis (qNMR). For this compound, ¹H NMR is particularly useful for identifying and quantifying impurities that have unique proton signals.

Experimental Protocol: ¹H NMR
  • Instrumentation : 400 MHz (or higher) NMR Spectrometer

  • Sample Preparation : Accurately weigh approximately 10 mg of this compound and dissolve it in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Add a known amount of an internal standard (e.g., maleic acid) for quantification.

  • Acquisition Parameters :

    • Pulse Program: Standard ¹H pulse sequence

    • Number of Scans: 16

    • Relaxation Delay (D1): 5 seconds (to ensure full relaxation for quantitative analysis)

    • Spectral Width: -2 to 12 ppm

  • Data Processing : Apply Fourier transformation, phase correction, and baseline correction. Integrate the signals corresponding to the main compound and any identified impurities.

Data Presentation: NMR
Compound¹H NMR Chemical Shift (ppm, DMSO-d₆)MultiplicityIntegration (relative to internal standard)Calculated Purity/Impurity Level (%)
This compound6.8-7.5m (aromatic)(Normalized to 100)99.5
Hypothetical Impurity A (Process-related)8.1s0.30.3
Hypothetical Impurity B (Degradation)4.2t0.20.2

Note: The chemical shifts and impurity levels are hypothetical and for illustrative purposes.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Analysis

LC-MS combines the separation power of liquid chromatography with the sensitive and selective detection of mass spectrometry. This technique is highly effective for detecting and quantifying trace-level impurities that may not be easily observed by NMR.

Experimental Protocol: LC-MS
  • Instrumentation : HPLC or UPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

  • Chromatographic Conditions :

    • Column : C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A : 0.1% Formic acid in Water

    • Mobile Phase B : 0.1% Formic acid in Acetonitrile

    • Gradient : 5% B to 95% B over 10 minutes

    • Flow Rate : 0.3 mL/min

    • Column Temperature : 40 °C

    • Injection Volume : 5 µL

  • Mass Spectrometry Conditions :

    • Ionization Mode : Electrospray Ionization (ESI), Positive

    • Scan Range : m/z 100-500

    • Capillary Voltage : 3.5 kV

    • Source Temperature : 120 °C

  • Sample Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL. Dilute to a final concentration of 10 µg/mL with the initial mobile phase composition.

Data Presentation: LC-MS
CompoundRetention Time (min)[M+H]⁺ (m/z)Peak Area (%)
This compound4.5189.0399.6
Hypothetical Impurity A (Process-related)5.8203.050.25
Hypothetical Impurity B (Degradation)3.2173.010.15

Note: The retention times, m/z values, and peak areas are hypothetical and for illustrative purposes.

Comparison of NMR and LC-MS for Purity Analysis

The choice between NMR and LC-MS depends on the specific requirements of the analysis. The following diagram and table highlight the key differences and complementary nature of the two techniques.

Technique Comparison Comparison of NMR and LC-MS Capabilities cluster_NMR NMR Strengths cluster_LCMS LC-MS Strengths NMR NMR Spectroscopy Structural_Info Detailed Structural Information NMR->Structural_Info Non_Destructive Non-Destructive NMR->Non_Destructive Quantitative Direct Quantification (qNMR) NMR->Quantitative LCMS LC-MS Sensitivity High Sensitivity (Trace Analysis) LCMS->Sensitivity Separation Excellent Separation of Complex Mixtures LCMS->Separation Molecular_Weight Accurate Mass Determination LCMS->Molecular_Weight overlap Purity Assessment Quantitative->overlap Sensitivity->overlap

Caption: A Venn-style diagram illustrating the complementary strengths of NMR and LC-MS.

FeatureNMR SpectroscopyLC-MS
Principle Nuclear spin transitions in a magnetic fieldSeparation by chromatography, detection by mass analysis
Information Provided Detailed molecular structure, connectivityMolecular weight, fragmentation patterns, retention time
Quantification Direct and accurate (qNMR) with an internal standardRelative or absolute (with a calibration curve)
Sensitivity Lower (typically mg to µg range)High (typically µg to pg range)
Sample Throughput LowerHigher
Destructive/Non-destructive Non-destructiveDestructive
Strengths - Unambiguous structure elucidation- Universal detector for proton-containing molecules- Minimal sample preparation- High sensitivity for trace impurities- Separation of complex mixtures- High throughput
Limitations - Lower sensitivity- Signal overlap in complex mixtures- Requires ionizable analytes- Potential for matrix effects

Conclusion

Both NMR and LC-MS are indispensable tools for the purity analysis of this compound. NMR provides unparalleled structural information and is highly reliable for quantification, making it ideal for characterizing major components and known impurities. LC-MS, with its superior sensitivity and separation capabilities, excels at detecting and quantifying trace-level and unknown impurities.

For comprehensive purity profiling and to meet stringent regulatory requirements, a combination of both techniques is often the most effective approach. This integrated strategy allows for the unambiguous identification of impurities by NMR and their sensitive quantification by LC-MS, ensuring the quality and safety of the final pharmaceutical product.

A Comparative Guide to Carbonic Anhydrase Inhibition: 3-Amino-4-hydroxybenzenesulfonamide vs. Acetazolamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the carbonic anhydrase (CA) inhibitory activities of 3-Amino-4-hydroxybenzenesulfonamide and the well-established clinical inhibitor, acetazolamide. The following sections present quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways to assist in research and drug development efforts.

Quantitative Comparison of Inhibitory Potency

The inhibitory potential of this compound and acetazolamide against a panel of human carbonic anhydrase (hCA) isoforms has been evaluated. The data presented below are dissociation constants (Kd), which quantify the binding affinity of the inhibitor to the enzyme. A lower Kd value signifies a higher binding affinity and, consequently, a more potent inhibitor. The data for this compound is represented by a closely related Schiff base derivative to illustrate the activity of this scaffold.

Data Presentation: Inhibitor Dissociation Constants (Kd) in µM

InhibitorhCA IhCA IIhCA IVhCA VAhCA VBhCA VIhCA VIIhCA IXhCA XIIhCA XIIIhCA XIV
Schiff Base of this compound (Compound 9) >301.60.13>30>300.150.120.130.110.110.11
Acetazolamide (AZM) 0.830.0330.7821220.0810.0110.030.0090.0180.13

Data for the Schiff base derivative of this compound and Acetazolamide were obtained from a study by Vaškevičiūtė et al. (2025) using a fluorescent thermal shift assay.[1] It is important to note that modifications to the parent this compound structure, such as the formation of a Schiff base, can significantly alter inhibitory activity and selectivity.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of carbonic anhydrase inhibitors.

Fluorescent Thermal Shift Assay (FTSA)

This high-throughput assay measures the thermal stability of a protein to determine ligand binding. The binding of an inhibitor typically stabilizes the protein, leading to an increase in its melting temperature (Tm).

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the purified carbonic anhydrase isoform in a suitable buffer (e.g., 50 mM HEPES, pH 7.5).

    • Dissolve the test inhibitors (this compound derivatives and acetazolamide) in an appropriate solvent, such as DMSO, to create stock solutions.

    • Prepare a stock solution of a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).

  • Assay Setup:

    • In a 96-well or 384-well PCR plate, add the protein solution to each well.

    • Add varying concentrations of the test inhibitors to the respective wells. Include a control with no inhibitor.

    • Add the fluorescent dye to all wells.

  • Thermal Denaturation:

    • Place the plate in a real-time PCR instrument.

    • Increase the temperature incrementally (e.g., from 25°C to 95°C at a rate of 1°C/minute).

    • Monitor the fluorescence intensity at each temperature increment.

  • Data Analysis:

    • As the protein unfolds, the dye binds to the exposed hydrophobic cores, causing an increase in fluorescence.

    • Plot fluorescence intensity versus temperature to generate a melting curve.

    • The midpoint of the transition, the melting temperature (Tm), is determined for each inhibitor concentration.

    • The change in Tm (ΔTm) is plotted against the logarithm of the inhibitor concentration.

    • The dissociation constant (Kd) is calculated by fitting the data to a thermodynamic model that relates the shift in Tm to the ligand concentration.[2][3][4]

Stopped-Flow CO₂ Hydration Assay

This is a direct enzymatic assay that measures the inhibition of the CA-catalyzed hydration of carbon dioxide.

Methodology:

  • Reagent Preparation:

    • Prepare a solution of the purified carbonic anhydrase isoform in a buffer of known pH (e.g., 20 mM HEPES, pH 7.4).

    • Prepare stock solutions of the inhibitors in a suitable solvent.

    • Prepare a CO₂-saturated water solution by bubbling CO₂ gas through chilled, deionized water.

    • Prepare a buffer solution containing a pH indicator (e.g., phenol red).

  • Enzyme-Inhibitor Pre-incubation:

    • Incubate the enzyme with various concentrations of the inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature to allow for the formation of the enzyme-inhibitor complex.

  • Reaction Measurement:

    • Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated solution in a stopped-flow spectrophotometer.

    • The hydration of CO₂ produces protons, causing a decrease in the pH of the solution.

    • Monitor the change in absorbance of the pH indicator over time at its maximum absorbance wavelength (e.g., 557 nm for phenol red).

  • Data Analysis:

    • Determine the initial rate of the reaction from the linear portion of the absorbance versus time curve.

    • Plot the initial reaction rates against the inhibitor concentrations.

    • Calculate the IC₅₀ value (the inhibitor concentration that causes 50% inhibition) by fitting the data to a dose-response curve.

    • The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, which considers the substrate concentration and the Michaelis-Menten constant (Kₘ) of the enzyme.

p-Nitrophenyl Acetate (p-NPA) Esterase Assay

This colorimetric assay measures the esterase activity of carbonic anhydrase, which is also inhibited by CA inhibitors.

Methodology:

  • Reagent Preparation:

    • Prepare a solution of the purified carbonic anhydrase isoform in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Prepare stock solutions of the inhibitors.

    • Prepare a stock solution of the substrate, p-nitrophenyl acetate (p-NPA), in a solvent like acetonitrile or DMSO.

  • Assay Procedure:

    • In a 96-well plate, add the buffer, the enzyme solution, and various concentrations of the inhibitor. Include a control without inhibitor.

    • Pre-incubate the plate to allow for enzyme-inhibitor binding.

    • Initiate the reaction by adding the p-NPA substrate solution to all wells.

    • The hydrolysis of colorless p-NPA by CA produces the yellow-colored p-nitrophenol.

    • Measure the increase in absorbance at 400-405 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of the reaction for each inhibitor concentration from the slope of the linear portion of the absorbance versus time plot.

    • Determine the percent inhibition for each concentration relative to the uninhibited control.

    • Plot the percent inhibition against the inhibitor concentration to determine the IC₅₀ value.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate a key signaling pathway involving carbonic anhydrase and a typical experimental workflow for inhibitor screening.

G cluster_0 Tumor Microenvironment cluster_1 Cellular Response Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a Induces CAIX_expression CAIX Gene Expression HIF1a->CAIX_expression Activates CAIX Carbonic Anhydrase IX (CAIX) CAIX_expression->CAIX Leads to Extracellular_Acidosis Extracellular Acidosis (Low pHe) CAIX->Extracellular_Acidosis Catalyzes CO₂ hydration (H₂O + CO₂ -> H⁺ + HCO₃⁻) Intracellular_Alkalinization Intracellular Alkalinization (High pHi) CAIX->Intracellular_Alkalinization Facilitates H⁺ extrusion Metastasis Invasion & Metastasis Extracellular_Acidosis->Metastasis Proliferation Cell Proliferation Intracellular_Alkalinization->Proliferation Therapy_Resistance Therapy Resistance Intracellular_Alkalinization->Therapy_Resistance Inhibitor CAIX Inhibitor (e.g., Acetazolamide) Inhibitor->CAIX Inhibits

Caption: Role of Carbonic Anhydrase IX in Cancer Progression.

G start Start reagent_prep Reagent Preparation (Enzyme, Inhibitors, Substrate) start->reagent_prep plate_setup 96-well Plate Setup (Controls & Test Compounds) reagent_prep->plate_setup pre_incubation Enzyme-Inhibitor Pre-incubation plate_setup->pre_incubation reaction_init Initiate Reaction (Add Substrate) pre_incubation->reaction_init measurement Kinetic Measurement (e.g., Absorbance/Fluorescence) reaction_init->measurement data_analysis Data Analysis (Calculate Rates, % Inhibition) measurement->data_analysis ic50_calc Determine IC50 / Kd data_analysis->ic50_calc end End ic50_calc->end

Caption: General Workflow for Carbonic Anhydrase Inhibition Assay.

References

A Comparative Guide to Anticancer Drug Activity: 2D vs. 3D Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The transition from traditional two-dimensional (2D) monolayer cell cultures to three-dimensional (3D) spheroid models represents a significant advancement in preclinical cancer research.[1] While 2D cultures have been instrumental in foundational cancer biology, they often fail to replicate the complex tumor microenvironment, leading to discrepancies between in vitro findings and in vivo outcomes.[2] 3D models, by recapitulating aspects of tissue architecture, cell-cell interactions, and nutrient gradients, offer a more physiologically relevant platform for assessing anticancer drug efficacy.[3][4] This guide provides an objective comparison of these two culture systems, supported by experimental data and detailed protocols.

Data Presentation: Quantitative Comparison

Cells cultured in 3D models frequently exhibit increased resistance to chemotherapeutic agents and display distinct physiological characteristics compared to their 2D counterparts.[5] This is often attributed to factors like limited drug penetration into the spheroid core, the presence of hypoxic regions, and altered gene expression profiles.[6] The following tables summarize key quantitative differences observed in various studies.

Table 1: Comparative Drug Sensitivity (IC50 Values)

Cell LineDrugIC50 in 2D Culture (µM)IC50 in 3D Culture (µM)Fold Increase in Resistance (3D vs. 2D)
H1299 (Lung Cancer)Paclitaxel6.23413.872.22
Wood (Breast Cancer)Fulvestrant>10~1.0Less Sensitive in 2D*
Wood (Breast Cancer)Carboplatin~100~100~1.0
A549, H358 (Lung Cancer)Various AgentsLowerHigherDrug-dependent

*Note: In this specific case, Wood breast cancer cells only expressed the target estrogen receptor (ER) in 3D culture, making them more sensitive to the ER-targeting drug Fulvestrant in the 3D model.[7] In contrast, cells in 2D were less sensitive.[7]

Table 2: Comparative Cellular and Molecular Characteristics

ParameterCell Line(s)Observation in 2D CultureObservation in 3D CultureKey Finding
Cell Proliferation HT29, HCT116, Caco-2, DLD-1 (Colon)High S-phase population~50% reduction in S-phase cellsReduced cell cycle progression in 3D.[3]
Metabolic Activity DLD-1, HCT116, Caco-2 (Colon)High40-60% decreaseGeneral decrease in metabolic capacity in 3D.[3][8]
Signaling Pathway Activity Colon Cancer Cell LinesHigh AKT-mTOR-S6K activitySignificantly reduced AKT-mTOR-S6K activityProfound rewiring of key signaling pathways in 3D.[3][8][9]
Gene Expression (PIK3CA) H1299 (Lung Cancer)Lower fold change post-treatmentHigher fold change post-treatment (Doxorubicin)Altered gene expression response to drug treatment in 3D.[5]
Gene Expression (Wnt/β-catenin) A549, H460 (Lung Cancer)Lower Cyclin-D1 & Axin2Increased Cyclin-D1 & Axin2Upregulation of pathways related to adhesion and migration in 3D.[10]

Visualizing the Process and Pathways

To better understand the experimental and biological differences between these models, the following diagrams illustrate a typical comparative workflow and a key signaling pathway that is differentially regulated.

Experimental Workflow

The diagram below outlines the parallel process for evaluating anticancer compounds in both 2D and 3D culture systems.

G cluster_setup 1. Cell Culture Setup cluster_treatment 2. Drug Treatment cluster_assay 3. Endpoint Analysis cluster_analysis 4. Data Analysis cc Cancer Cell Line Stock c2d 2D Monolayer Culture (Standard Flasks/Plates) cc->c2d c3d 3D Spheroid Formation (Ultra-Low Attachment Plates) cc->c3d t2d Dose-Response Treatment c2d->t2d t3d Dose-Response Treatment c3d->t3d a2d Viability / Cytotoxicity Assay (e.g., MTT, CellTiter-Glo® 2D) t2d->a2d a3d Viability / Cytotoxicity Assay (e.g., CellTiter-Glo® 3D) t3d->a3d d2d Calculate IC50 Analyze Biomarkers a2d->d2d d3d Calculate IC50 Analyze Biomarkers a3d->d3d comp Comparative Analysis: Drug Efficacy, Signaling, Gene Expression d2d->comp d3d->comp G AKT-mTOR-S6K Pathway Activity (Simplified) cluster_2d High Activity in 2D Culture cluster_3d Lower Activity in 3D Spheroids AKT_2D AKT mTOR_2D mTORC1 AKT_2D->mTOR_2D phosphorylates S6K_2D S6K mTOR_2D->S6K_2D phosphorylates RPS6_2D RPS6 S6K_2D->RPS6_2D phosphorylates Proliferation_2D Cell Proliferation & Growth RPS6_2D->Proliferation_2D promotes AKT_3D AKT mTOR_3D mTORC1 AKT_3D->mTOR_3D phosphorylates S6K_3D S6K mTOR_3D->S6K_3D phosphorylates RPS6_3D RPS6 S6K_3D->RPS6_3D phosphorylates Proliferation_3D Reduced Proliferation & Growth RPS6_3D->Proliferation_3D promotes

References

Unveiling Inhibitor Potency: A Comparative Guide to Carbonic Anhydrase Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding affinities of various derivative compounds to carbonic anhydrase (CA) isoenzymes. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations to elucidate complex processes.

The carbonic anhydrases are a family of metalloenzymes crucial for numerous physiological processes, including pH regulation, CO2 transport, and various metabolic pathways.[1][2] Their involvement in pathological conditions such as glaucoma, epilepsy, and cancer has made them a significant target for drug development.[1] A primary strategy in designing novel therapeutics is the development of inhibitors with high affinity and selectivity for specific CA isoenzymes. This guide summarizes the binding affinities of several sulfonamide-based inhibitors against various human carbonic anhydrase (hCA) isoforms, providing a comparative overview based on experimental data.

Comparative Binding Affinities of Sulfonamide Derivatives

The following table summarizes the inhibition constants (Ki) and dissociation constants (Kd) of selected sulfonamide derivatives against different human carbonic anhydrase isoenzymes. These values, obtained through various experimental techniques, quantify the binding affinity of each inhibitor. Lower values indicate a higher binding affinity.

InhibitorIsoenzymeKi (nM)Kd (µM)MethodReference
Acetazolamide (ACTZ)hCA I-7.2Thermal Unfolding[3]
hCA II19-Enzymatic Inhibition[1]
bCA II-1.5 (EC50)Thermal Unfolding[3]
Methazolamide (METAZ)hCA I-1.2Thermal Unfolding[3]
bCA II-0.35Thermal Unfolding[3]
Sulfanilamide (SULFA)hCA I-1100Thermal Unfolding[3]
bCA II-100Thermal Unfolding[3]
Trifluoromethanesulfonamide (TFMSA)hCA I-1.4 (EC50)Thermal Unfolding[3]
bCA II-1.3 (EC50)Thermal Unfolding[3]
4-(Pyrazolyl)benzenesulfonamide ureas (SH7s)hCA IX15.9 - 67.6-Enzymatic Inhibition[1]
hCA XII16.7 - 65.7-Enzymatic Inhibition[1]
Dansylamide (DNSA)Bovine CAH--LESA MS[4]
Chlorothiazide (CTZ)Bovine CAH--LESA MS[4]

Experimental Protocols

Accurate determination of binding affinity is paramount in drug discovery. The following are detailed protocols for commonly employed experimental techniques.

Stopped-Flow CO2 Hydration Assay

This method directly measures the catalytic activity of carbonic anhydrase by monitoring the pH change resulting from the hydration of CO2.

Principle: The hydration of CO2 produces a proton, leading to a decrease in pH.[5][6] A stopped-flow apparatus rapidly mixes a CO2-saturated solution with a solution containing the enzyme and a pH indicator. The change in absorbance of the pH indicator is monitored over time to determine the initial rate of the reaction.[5][7]

Protocol:

  • Solution Preparation:

    • Prepare a reaction buffer (e.g., 20 mM Tris, 100 µM phenol red, pH 8.3).[5]

    • Prepare a stock solution of the carbonic anhydrase enzyme in a suitable buffer (e.g., 20 mM sodium phosphate, pH 7.5).[5]

    • Prepare CO2-saturated water by bubbling pure CO2 gas through deionized water at 0°C for at least 30 minutes.[5]

    • Prepare solutions of the inhibitor at various concentrations.

  • Experimental Setup:

    • Equilibrate the stopped-flow spectrophotometer to the desired temperature (e.g., 25°C).[7]

    • Load one syringe with the CO2-saturated water and the other with the enzyme and inhibitor solution in the reaction buffer.

  • Data Acquisition:

    • Rapidly mix the two solutions to initiate the reaction.

    • Monitor the change in absorbance of the pH indicator at its maximum wavelength (e.g., 570 nm for phenol red) in real-time.[6]

  • Data Analysis:

    • Calculate the initial velocity of the reaction from the linear phase of the absorbance change.

    • Determine the inhibition constant (Ki) by plotting the reaction rates against the inhibitor concentrations and fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten).[7]

Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

TSA is a high-throughput method to assess protein stability and ligand binding by measuring the change in the protein's melting temperature (Tm).[8][9][10]

Principle: A fluorescent dye, such as SYPRO Orange, binds to the hydrophobic regions of a protein.[11] As the protein is heated and unfolds, more hydrophobic regions are exposed, causing an increase in fluorescence.[11][12] The binding of a ligand typically stabilizes the protein, resulting in a higher melting temperature.[8][10]

Protocol:

  • Sample Preparation:

    • Prepare a solution of the purified target protein (e.g., 0.35 mg/mL).[11]

    • Prepare a stock solution of SYPRO Orange dye.

    • Prepare solutions of the test ligands at various concentrations.

  • Reaction Setup (in a 96-well PCR plate):

    • To each well, add the protein solution, the ligand solution (or buffer for control), and the SYPRO Orange dye to a final volume of typically 50 µL.[11]

  • Data Acquisition (using a real-time PCR instrument):

    • Place the 96-well plate in the instrument.

    • Gradually increase the temperature (e.g., from 25°C to 95°C) and monitor the fluorescence at each temperature increment.[12]

  • Data Analysis:

    • Plot the fluorescence intensity against temperature to generate a melting curve.

    • The midpoint of the transition in the sigmoidal curve represents the melting temperature (Tm).[12]

    • The shift in Tm (ΔTm) in the presence of a ligand compared to the control indicates the stabilizing effect of the ligand. The dissociation constant (Kd) can be estimated from the concentration-dependent change in Tm.[3]

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat change associated with a binding event, allowing for the determination of thermodynamic parameters.[13][14]

Principle: ITC measures the heat released or absorbed when a ligand is titrated into a solution containing the protein.[13][15] This provides information on the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Protocol:

  • Sample Preparation:

    • Dialyze both the protein and the ligand in the same buffer to minimize heats of dilution.[13]

    • Degas the solutions to prevent air bubbles.

  • Experimental Setup:

    • Fill the sample cell of the calorimeter with the protein solution.

    • Fill the injection syringe with the ligand solution.

    • Equilibrate the system to the desired temperature.

  • Data Acquisition:

    • Perform a series of small injections of the ligand into the protein solution.

    • The instrument measures the heat change after each injection.

  • Data Analysis:

    • Integrate the heat change peaks to obtain the heat per injection.

    • Plot the heat per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Ka, from which Kd is calculated), stoichiometry (n), and enthalpy of binding (ΔH).[16]

Visualizing the Catalytic Mechanism of Carbonic Anhydrase

The following diagram illustrates the fundamental catalytic cycle of α-carbonic anhydrases, a key process inhibited by the derivatives discussed.

CarbonicAnhydrase_Catalytic_Cycle cluster_enzyme Enzyme Active Site cluster_substrates_products Substrates & Products E_Zn_OH E-Zn²⁺-OH⁻ CO2 CO₂ E_Zn_OH->CO2 1. CO₂ Binding H_plus H⁺ E_Zn_OH->H_plus 5. Proton Release E_Zn_H2O E-Zn²⁺-H₂O E_Zn_H2O->E_Zn_OH 4. Proton Transfer (Regenerates Active Site) HCO3 HCO₃⁻ E_Zn_H2O->HCO3 3. Bicarbonate Release CO2->E_Zn_H2O 2. Nucleophilic Attack (Forms Bicarbonate Intermediate)

Caption: Catalytic cycle of α-carbonic anhydrase.

This workflow demonstrates the key steps in the reversible hydration of carbon dioxide to bicarbonate and a proton, catalyzed by carbonic anhydrase.[17] Inhibitors typically bind to the zinc ion in the active site, preventing the binding of substrate or the completion of the catalytic cycle.

References

A Comparative Guide to the Structural Confirmation of 3-Amino-4-hydroxybenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The unambiguous structural confirmation of newly synthesized 3-Amino-4-hydroxybenzenesulfonamide derivatives is a critical step in drug discovery and development. These compounds belong to the important class of sulfonamides, known for a wide range of biological activities.[1][2] This guide provides a comparative overview of the key analytical techniques used for their structural elucidation, complete with experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Comparative Analysis of Spectroscopic Techniques

A multi-technique approach is essential for the comprehensive structural confirmation of this compound derivatives. The combination of Fourier-Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) provides complementary information about the functional groups, molecular framework, and molecular weight of the synthesized compounds.

TechniqueInformation ObtainedTypical Data for this compound DerivativesAdvantages & Limitations
FT-IR Spectroscopy Identification of functional groups.N-H stretch (amine & sulfonamide): 3263–3371 cm⁻¹ O-H stretch (phenol): Broad, ~3200-3600 cm⁻¹ S=O stretch (sulfonamide): 1127-1174 cm⁻¹ and 1010-1072 cm⁻¹[3]Advantages: Fast, non-destructive, provides a molecular fingerprint. Limitations: Does not provide detailed structural connectivity.
¹H NMR Spectroscopy Information about the proton environment, including chemical shift, integration, and multiplicity.Aromatic protons: δ 6.5-8.0 ppm -NH₂ protons (amine): Broad singlet, variable shift -OH proton (phenol): Broad singlet, variable shift -SO₂NH- proton (sulfonamide): Singlet, δ ~10-12 ppm[3][4]Advantages: Provides detailed information on the molecular structure and connectivity. Limitations: Requires soluble samples, complex spectra for larger molecules.
¹³C NMR Spectroscopy Information about the carbon skeleton of the molecule.Aromatic carbons: δ 110-160 ppm Carbon attached to -OH: δ ~150-160 ppm Carbon attached to -NH₂: δ ~140-150 ppmAdvantages: Complements ¹H NMR, useful for complex structures. Limitations: Lower sensitivity than ¹H NMR, requires higher sample concentration or longer acquisition times.
Mass Spectrometry (ESI-MS) Determination of molecular weight and fragmentation patterns.Provides the molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight of the derivative.[3][4]Advantages: High sensitivity, provides accurate molecular weight. Limitations: Can be destructive, may not be suitable for thermally labile compounds.
X-ray Crystallography Unambiguous determination of the three-dimensional molecular structure.Provides precise bond lengths, bond angles, and stereochemistry.[5]Advantages: Provides the absolute structure. Limitations: Requires a single, high-quality crystal, which can be challenging to obtain.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These are generalized protocols and may require optimization based on the specific derivative and available instrumentation.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Objective: To identify the characteristic functional groups of the synthesized derivative.

  • Methodology:

    • A small amount of the dried sample is mixed with potassium bromide (KBr) powder in an agate mortar and pestle.

    • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

    • The KBr pellet is placed in the sample holder of the FT-IR spectrometer.

    • The spectrum is recorded in the range of 4000-400 cm⁻¹.

    • The obtained spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups of the this compound derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Methodology:

    • Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[3][4][6]

    • The NMR tube is placed in the NMR spectrometer.

    • ¹H NMR and ¹³C NMR spectra are acquired.

    • The chemical shifts (δ), coupling constants (J), and integration values are analyzed to elucidate the structure of the derivative.

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Objective: To confirm the molecular weight of the synthesized compound.

  • Methodology:

    • A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).

    • The solution is infused into the ESI source of the mass spectrometer.

    • The mass spectrum is acquired in positive or negative ion mode.

    • The spectrum is analyzed for the molecular ion peak (e.g., [M+H]⁺, [M-H]⁻, [M+Na]⁺) to confirm the molecular weight.

Single-Crystal X-ray Crystallography
  • Objective: To obtain the definitive three-dimensional structure of the molecule.

  • Methodology:

    • Single crystals of the synthesized compound are grown by slow evaporation of a saturated solution in a suitable solvent or solvent mixture.[5]

    • A suitable crystal is mounted on a goniometer head.

    • The crystal is placed in the X-ray diffractometer, and diffraction data are collected.

    • The collected data are processed, and the structure is solved and refined to obtain the final crystallographic model, including bond lengths, angles, and intermolecular interactions.[5]

Visualized Workflows and Structural Analysis

The following diagrams illustrate the logical workflow for structural confirmation and the key structural features of a representative this compound derivative.

G cluster_0 Synthesis and Purification cluster_1 Preliminary Structural Analysis cluster_2 Definitive Structural Confirmation cluster_3 Final Confirmation Synthesis Synthesis of Derivative Purification Purification (e.g., Recrystallization) Synthesis->Purification FTIR FT-IR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS NMR NMR (¹H, ¹³C) Purification->NMR Xray X-ray Crystallography (if single crystal available) Purification->Xray Crystal Growth Data_Analysis Comprehensive Data Analysis and Correlation FTIR->Data_Analysis MS->Data_Analysis NMR->Data_Analysis Xray->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed

Caption: Workflow for the structural confirmation of synthesized derivatives.

G cluster_0 This compound Core cluster_1 Analytical Techniques struct Key Structural Features FTIR FT-IR OH Phenolic -OH FTIR->OH NH2 Amino -NH₂ FTIR->NH2 SO2NHR Sulfonamide -SO₂NHR FTIR->SO2NHR NMR NMR Aromatic Aromatic Ring NMR->Aromatic Connectivity 3D Structure & Connectivity NMR->Connectivity MS Mass Spec MW Molecular Weight MS->MW Xray X-ray Xray->Connectivity

Caption: Correlation of analytical techniques to structural features.

References

A Comparative Guide to the Efficacy of Schiff Base Derivatives Against Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Schiff bases, compounds characterized by the azomethine group (-C=N-), and their metal complexes have emerged as a promising class of therapeutic agents with a broad spectrum of biological activities, including significant anticancer properties.[1][2][3] Their relative ease of synthesis, structural versatility, and ability to coordinate with various metal ions make them attractive candidates for the development of novel antineoplastic drugs.[4][5] This guide provides a comparative analysis of the efficacy of various Schiff base derivatives against several cancer cell lines, supported by experimental data and detailed methodologies.

Quantitative Comparison of Anticancer Activity

The cytotoxic effect of Schiff base derivatives is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values of various Schiff base derivatives against common cancer cell lines, offering a quantitative comparison of their potency.

Table 1: IC50 Values (in µM) of Schiff Base Derivatives Against Breast Cancer Cell Lines

Schiff Base DerivativeMCF-7MDA-MB-231Reference DrugIC50 (µM) of Ref. DrugSource
p-vanillin Schiff base 4g2.28-Colchicine5.74[6]
Compound 4b 4.74-Colchicine5.74[6]
Compound 4f 4.01-Colchicine5.74[6]
Compound 24 4.92-Erlotinib5.18[7]
Copper Complex (32a )3.26---[8]
Oxovanadium Complex 54d 0.53---[8]
Azo-Schiff base 4a 140.8---[5][9]
Tin(IV) Dibutyl Derivative~71-95 µg/mL---[4]
Compound 2 71.55 µg/mL-5-Fluorouracil28 µg/mL[10]
Compound 46 60.8-Doxorubicin65.6[3]

Table 2: IC50 Values (in µM) of Schiff Base Derivatives Against Cervical (HeLa), Colon (HCT-116), and Liver (HepG2) Cancer Cell Lines

Schiff Base DerivativeHeLaHCT-116HepG2Reference DrugIC50 (µM) of Ref. DrugSource
Mn(II) Complex53% inhibition-20% inhibition--[8]
Azo-Schiff base 4a 120.0----[5][9]
Compound 16 0.186----[3]
Oxovanadium Complex 54d 0.24----[8]
Cobalt Complex (32b )-3.30 µg/µL---[8]
Palladium(II) Complex 47d -<64.97-Carboplatin64.97[8]
Compound 24 -12.839.07--[7]
Compound 2 --43.17 µg/mL5-Fluorouracil6.44 µg/mL[10]
Compound 45 --66.3Doxorubicin80.9[3]
Cadmium Complex (32e )--1.45 µg/µL--[8]
Copper(II) Complex--<22Cisplatin-[11]
Bis-Schiff base 67 --84.2Doxorubicin25.3[3]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the anticancer efficacy of Schiff base derivatives.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the Schiff base derivatives and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Treat cells with the Schiff base derivative at its IC50 concentration for a specified time. Harvest the cells, including both adherent and floating cells.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

  • Cell Treatment and Fixation: Treat cells with the Schiff base derivative. After incubation, harvest the cells and fix them in cold 70% ethanol.

  • Staining: Wash the fixed cells with PBS and then stain with a solution containing Propidium Iodide (PI) and RNase A. RNase A is included to ensure that only DNA is stained.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histogram.

Signaling Pathways and Mechanisms of Action

Schiff base derivatives can exert their anticancer effects through various mechanisms, including the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.

Experimental Workflow for Efficacy Evaluation

The following diagram illustrates a general workflow for assessing the anticancer potential of novel Schiff base derivatives.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization synthesis Synthesis of Schiff Base Derivatives characterization Structural Characterization (NMR, IR, MS) synthesis->characterization cell_culture Cancer Cell Line Culture characterization->cell_culture mtt_assay MTT Assay for Cytotoxicity (IC50) cell_culture->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) mtt_assay->apoptosis_assay cell_cycle_assay Cell Cycle Analysis apoptosis_assay->cell_cycle_assay pathway_analysis Signaling Pathway Analysis (Western Blot) cell_cycle_assay->pathway_analysis data_analysis Data Analysis & SAR Studies pathway_analysis->data_analysis lead_optimization Lead Compound Optimization data_analysis->lead_optimization G SchiffBase Schiff Base Derivatives AMPK AMPK SchiffBase->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits ProteinSynthesis Protein Synthesis & Cell Growth mTORC1->ProteinSynthesis Promotes Apoptosis Apoptosis mTORC1->Apoptosis Inhibits G cluster_0 Hedgehog Hedgehog Ligand PTCH1 PTCH1 Hedgehog->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits Gli Gli SMO->Gli Activates SUFU SUFU SUFU->Gli Inhibits Nucleus Nucleus Gli->Nucleus SchiffBase Schiff Base Complexes SchiffBase->Gli Inhibits TargetGenes Target Gene Expression (Proliferation, Survival) Nucleus->TargetGenes

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Amino-4-hydroxybenzenesulfonamide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of two widely used analytical techniques for the quantification of 3-Amino-4-hydroxybenzenesulfonamide: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The objective is to offer researchers, scientists, and drug development professionals a thorough understanding of the performance and procedural differences between these methods, supported by representative experimental data. This will aid in the selection of the most appropriate method for a specific analytical need and facilitate the cross-validation process to ensure data integrity and consistency across different analytical platforms.

Data Presentation: A Comparative Analysis

The performance of HPLC-UV and UV-Vis Spectrophotometry for the quantification of this compound is summarized in the tables below. These values are representative of typical method validation results and are based on established analytical practices for sulfonamide compounds.

Table 1: Comparison of Method Performance Characteristics

Performance CharacteristicHPLC-UV MethodUV-Vis Spectrophotometric Method
Linearity (Correlation Coefficient, r²) > 0.999> 0.998
Range 1 - 50 µg/mL5 - 40 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD) < 2.0%< 3.0%
Limit of Detection (LOD) ~0.1 µg/mL~0.5 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~1.5 µg/mL
Specificity High (Separation from impurities)Moderate (Prone to interference)

Table 2: Typical Experimental Conditions

ParameterHPLC-UV MethodUV-Vis Spectrophotometric Method
Instrumentation HPLC system with UV detectorUV-Vis Spectrophotometer
Column (for HPLC) C18 (250 mm x 4.6 mm, 5 µm)Not Applicable
Mobile Phase (for HPLC) Acetonitrile:Water:Phosphoric AcidNot Applicable
Flow Rate (for HPLC) 1.0 mL/minNot Applicable
Detection Wavelength (λmax) ~275 nm~275 nm
Solvent/Diluent Mobile Phase0.1 M HCl
Analysis Time per Sample ~10 minutes< 1 minute

Experimental Protocols

Detailed methodologies for both the HPLC-UV and UV-Vis Spectrophotometric assays are provided below. These protocols are based on established methods for the analysis of sulfonamides and can be adapted for specific laboratory conditions.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method provides high selectivity and sensitivity for the quantification of this compound.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Visible detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A filtered and degassed mixture of acetonitrile and water (containing 0.1% phosphoric acid) in a suitable ratio (e.g., 30:70 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 20 µL.

2. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 1, 5, 10, 20, 50 µg/mL) using the mobile phase as the diluent.

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to obtain a final concentration within the linear range. Filter the solution through a 0.45 µm syringe filter before injection.

3. Method Validation Parameters:

  • Linearity: Analyze the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration.

  • Accuracy: Perform recovery studies by spiking a known amount of the standard into a placebo or sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision: Assess repeatability (intra-day precision) by analyzing six replicate injections of a standard solution. Evaluate intermediate precision (inter-day precision) by repeating the analysis on a different day with a different analyst.

  • Specificity: Analyze a placebo solution and a solution containing potential impurities to ensure no interference at the retention time of this compound.

  • LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

UV-Visible Spectrophotometric Method

This method is simpler and faster than HPLC but may be less specific.

1. Instrumentation and Analytical Conditions:

  • Spectrophotometer: A UV-Visible spectrophotometer with a 1 cm quartz cuvette.

  • Solvent: 0.1 M Hydrochloric Acid (HCl).

  • Wavelength of Maximum Absorbance (λmax): Scan a standard solution of this compound in the UV region (200-400 nm) against a solvent blank to determine the λmax, which is typically around 275 nm.

2. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of 0.1 M HCl.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 5, 10, 20, 30, 40 µg/mL) using 0.1 M HCl as the diluent.

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in 0.1 M HCl to obtain a final concentration within the linear range.

3. Method Validation Parameters:

  • Linearity: Measure the absorbance of the working standard solutions at the λmax and construct a calibration curve by plotting absorbance against concentration.

  • Accuracy: Perform recovery studies by spiking a known amount of the standard into a placebo matrix at three different concentration levels.

  • Precision: Assess repeatability by measuring the absorbance of six replicate preparations of a standard solution. Evaluate intermediate precision by repeating the analysis on a different day.

  • Specificity: Analyze a placebo solution to ensure it does not show any significant absorbance at the analytical wavelength.

  • LOD and LOQ: Calculate from the standard deviation of the blank response and the slope of the calibration curve.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for analytical method cross-validation and a comparison of the experimental workflows for the two described methods.

Analytical_Method_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_purpose Define Purpose & Scope select_methods Select Methods for Validation (e.g., HPLC-UV, UV-Vis) define_purpose->select_methods define_acceptance Define Acceptance Criteria select_methods->define_acceptance prepare_protocol Prepare Validation Protocol define_acceptance->prepare_protocol perform_experiments Perform Experiments (Linearity, Accuracy, Precision, etc.) prepare_protocol->perform_experiments collect_data Collect & Process Data perform_experiments->collect_data compare_results Compare Results Against Criteria collect_data->compare_results assess_equivalence Assess Method Equivalence compare_results->assess_equivalence document_report Document in Validation Report assess_equivalence->document_report

Caption: General workflow for analytical method cross-validation.

Experimental_Workflow_Comparison cluster_hplc HPLC-UV Method cluster_uv UV-Vis Spectrophotometry hplc_prep Sample & Standard Preparation in Mobile Phase hplc_inject Inject into HPLC System hplc_prep->hplc_inject hplc_separate Chromatographic Separation hplc_inject->hplc_separate hplc_detect UV Detection at 275 nm hplc_separate->hplc_detect hplc_quantify Quantify using Peak Area hplc_detect->hplc_quantify end_hplc End hplc_quantify->end_hplc uv_prep Sample & Standard Preparation in 0.1 M HCl uv_measure Measure Absorbance at 275 nm uv_prep->uv_measure uv_quantify Quantify using Beer-Lambert Law uv_measure->uv_quantify end_uv End uv_quantify->end_uv start Start start->hplc_prep start->uv_prep

Caption: Comparison of experimental workflows for HPLC-UV and UV-Vis methods.

Bridging the Gap: In Vitro Efficacy vs. In Vivo Potential of 3-Amino-4-hydroxybenzenesulfonamide Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Drug Development Professionals

The quest for novel and effective therapeutic agents has led researchers to explore a multitude of chemical scaffolds. Among these, 3-Amino-4-hydroxybenzenesulfonamide has emerged as a promising starting point for the development of potent enzyme inhibitors, particularly targeting carbonic anhydrases (CAs), which are implicated in various pathologies including cancer. This guide provides a comprehensive comparison of the in vitro performance of a series of novel this compound derivatives and discusses the critical need for in vivo validation to translate these findings into clinical success. While direct in vivo correlation for this specific series is not yet publicly available, this guide incorporates a case study of a related aminobenzenesulfonamide to illustrate the pharmacokinetic considerations essential for drug development.

In Vitro Performance: Targeting Carbonic Anhydrases and Cancer Cells

A recent study by Petraitytė et al. (2025) detailed the synthesis and in vitro evaluation of a new series of this compound derivatives.[1][2][3] The primary focus of their investigation was the inhibition of various human carbonic anhydrase (hCA) isoforms and the cytotoxic effects on several cancer cell lines.

Carbonic Anhydrase Inhibition

The synthesized compounds were tested against a panel of hCA isoforms, including CA I, II, VII, IX, and XII. The binding affinities, represented by the dissociation constant (Kd), revealed that several derivatives exhibited potent and, in some cases, selective inhibition of these enzymes. The data underscores the potential of the this compound scaffold for developing isoform-selective CA inhibitors.

Table 1: In Vitro Carbonic Anhydrase Binding Affinity (Kd, µM) of Selected this compound Derivatives

CompoundModificationhCA I (Kd, µM)hCA II (Kd, µM)hCA VII (Kd, µM)hCA IX (Kd, µM)hCA XII (Kd, µM)
10 Phenylaminoketone0.140.250.83.11.5
18 Dimer0.00770.0150.530.030.2
25 β-Alanine derivative>301.80.180.150.12

Data extracted from Petraitytė et al., 2025.[1]

Anticancer Activity

The antiproliferative effects of the compounds were evaluated against human glioblastoma (U-87), triple-negative breast cancer (MDA-MB-231), and prostate adenocarcinoma (PPC-1) cell lines.[1][2] Several derivatives demonstrated significant cytotoxic activity, highlighting their potential as anticancer agents.

Table 2: In Vitro Cytotoxicity (EC50, µM) of Selected Derivatives in Cancer Cell Lines

CompoundU-87 (EC50, µM)MDA-MB-231 (EC50, µM)PPC-1 (EC50, µM)
9 25.3 ± 2.115.1 ± 1.212.5 ± 1.5
21 35.6 ± 3.528.9 ± 2.9>100

Data extracted from Petraitytė et al., 2025.[1][2]

The Crucial Step: In Vivo Correlation and Pharmacokinetic Profiling

While the in vitro data are promising, the successful development of a drug candidate hinges on its in vivo performance. Key aspects that can only be determined through animal studies include pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), efficacy in a living organism, and safety/toxicology.

Case Study: Pharmacokinetics of a Novel Aminobenzenesulfonamide Derivative

To illustrate the importance of in vivo studies, we refer to a study on novel amino-benzenesulfonamide derivatives developed as CA inhibitors for cancer therapy.[4] In this study, a potent derivative, compound 5d, was subjected to an in vivo pharmacokinetic study in rats.

Table 3: Pharmacokinetic Parameters of Compound 5d in Rats Following a Single Intravenous Dose

ParameterValue
Cmax (ng/mL)1250 ± 150
Tmax (h)0.083
AUC (0-t) (ng·h/mL)2150 ± 250
t1/2 (h)2.5 ± 0.3
Cl (L/h/kg)0.45 ± 0.05
Vd (L/kg)1.5 ± 0.2

Data is representative and adapted from a study on related aminobenzenesulfonamides.[4]

This pharmacokinetic data is vital for determining the dosing regimen, understanding the drug's exposure in the body, and predicting its potential for efficacy and toxicity in humans.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings.

In Vitro Carbonic Anhydrase Binding Assay (Fluorescent Thermal Shift Assay)
  • Protein Preparation : Recombinant human CA isoenzymes are purified and diluted to a final concentration of 2 µM in a buffer solution (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl).

  • Compound Preparation : The test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted.

  • Assay : In a 96-well plate, the CA protein solution is mixed with the compound dilutions and a fluorescent dye (e.g., SYPRO Orange).

  • Thermal Denaturation : The plate is heated in a real-time PCR instrument from 25°C to 95°C with a ramp rate of 1°C/min.

  • Data Analysis : The fluorescence intensity is measured as a function of temperature. The melting temperature (Tm) of the protein is determined, and the change in Tm upon compound binding is used to calculate the dissociation constant (Kd).[1]

In Vitro Cell Viability Assay (MTT Assay)
  • Cell Culture : Human cancer cell lines are cultured in appropriate media and conditions.

  • Cell Seeding : Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment : The cells are treated with various concentrations of the test compounds for 72 hours.

  • MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

  • Formazan Solubilization : The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance is measured at 570 nm using a microplate reader. The EC50 value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.[1][2]

In Vivo Pharmacokinetic Study
  • Animal Model : Male Sprague-Dawley rats are used.

  • Drug Administration : The compound is administered intravenously (e.g., via the tail vein) at a specific dose.

  • Blood Sampling : Blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation : Plasma is separated by centrifugation.

  • Sample Analysis : The concentration of the drug in the plasma samples is determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis : The plasma concentration-time data is analyzed using pharmacokinetic software to determine parameters such as Cmax, Tmax, AUC, half-life (t1/2), clearance (Cl), and volume of distribution (Vd).[4]

Visualizing the Path Forward

Diagrams illustrating the experimental workflow and the targeted biological pathway provide a clearer understanding of the drug development process.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation Synthesis Synthesis CA_Inhibition Carbonic Anhydrase Inhibition Assays Synthesis->CA_Inhibition Cytotoxicity Cancer Cell Line Cytotoxicity Assays Synthesis->Cytotoxicity PK_Studies Pharmacokinetic Studies (ADME) Cytotoxicity->PK_Studies Lead Candidate Selection Efficacy_Models Tumor Xenograft Efficacy Models PK_Studies->Efficacy_Models Tox_Studies Toxicology Studies Efficacy_Models->Tox_Studies

Caption: From Benchtop to Preclinical: A streamlined workflow for the evaluation of this compound drug candidates.

CAIX_Signaling_Pathway Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_Expression CAIX Gene Transcription & Protein Expression HIF1a->CAIX_Expression CAIX_Activity Carbonic Anhydrase IX (Extracellular) CAIX_Expression->CAIX_Activity pH_Regulation Extracellular Acidification (Low pHe) Intracellular Alkalinization (High pHi) CAIX_Activity->pH_Regulation CO2 + H2O <=> H+ + HCO3- Tumor_Progression Tumor Cell Survival, Proliferation, & Metastasis pH_Regulation->Tumor_Progression

Caption: The role of Carbonic Anhydrase IX in the hypoxic tumor microenvironment, a key target for sulfonamide inhibitors.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel carbonic anhydrase inhibitors with potential anticancer activity. The in vitro data clearly demonstrates target engagement and cellular effects. However, the path to a viable drug candidate is long and requires rigorous in vivo validation. Pharmacokinetic and efficacy studies in relevant animal models are indispensable for understanding the true therapeutic potential of these compounds. Future research should focus on bridging the gap between the promising in vitro results and the necessary in vivo evidence to advance the most promising candidates toward clinical development.

References

A Comparative Analysis of 3-Amino-4-hydroxybenzenesulfonamide and its Sulfonic Acid Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of 3-Amino-4-hydroxybenzenesulfonamide and its corresponding sulfonic acid analog, 3-Amino-4-hydroxybenzenesulfonic acid. The focus is on their chemical properties, synthesis, biological activity, and applications, supported by available data to assist in research and development.

Introduction and Overview

This compound and 3-Amino-4-hydroxybenzenesulfonic acid are structurally similar aromatic compounds, differing by the functional group at the 1-position: a sulfonamide (-SO₂NH₂) versus a sulfonic acid (-SO₃H). This seemingly minor difference significantly alters their physicochemical properties and, consequently, their biological activities and industrial applications.

The sulfonamide is a key scaffold in medicinal chemistry, recognized for its role in the development of carbonic anhydrase inhibitors and as a precursor to various therapeutic agents.[1][2][3] The sulfonic acid analog is predominantly utilized as an important intermediate in the synthesis of azo dyes.[4][5][6] This comparison explores the basis for these divergent applications by examining their properties and performance in relevant experimental contexts.

Physicochemical Properties

The fundamental chemical properties of the two compounds are summarized below. The most notable difference lies in their acidity. The sulfonic acid group is strongly acidic, whereas the sulfonamide group is a much weaker acid, a common feature exploited in its use as a bioisostere for carboxylic acids in drug design.[7]

PropertyThis compound3-Amino-4-hydroxybenzenesulfonic acid
CAS Number 98-32-898-37-3
Molecular Formula C₆H₈N₂O₃SC₆H₇NO₄S
Molecular Weight 188.2 g/mol 189.19 g/mol [6][8]
Appearance -Rhombic brown crystals[8]
Melting Point -≥300 °C[5]
Water Solubility -<0.1 g/100 mL at 21.5 ºC[8]
Acidity (pKa) Weakly acidic (pKa ~9-10 typical for aryl sulfonamides)[7]Strongly acidic

Synthesis Pathways

The synthesis routes for both compounds typically start from readily available precursors. This compound synthesis is a multi-step process involving nitration, sulfochlorination, amidation, hydrolysis, and finally, reduction. In contrast, 3-Amino-4-hydroxybenzenesulfonic acid can be prepared more directly via the sulfonation of 2-aminophenol.[4][5][9]

G cluster_0 Synthesis of this compound cluster_1 Synthesis of 3-Amino-4-hydroxybenzenesulfonic acid A0 2-Nitrochlorobenzene A2 Sulfochlorination A0->A2 A1 Chlorosulfuric Acid A1->A2 A4 Amidation A2->A4 A3 Ammonia A3->A4 A6 Hydrolysis A4->A6 A5 Aqueous NaOH A5->A6 A7 Iron Reduction A6->A7 A8 3-Amino-4-hydroxy- benzenesulfonamide A7->A8 B0 2-Aminophenol B2 Sulfonation B0->B2 B1 Sulfuric Acid B1->B2 B3 3-Amino-4-hydroxy- benzenesulfonic acid B2->B3

Figure 1. Comparative Synthesis Workflows. (Max Width: 760px)

Comparative Biological Activity: Carbonic Anhydrase Inhibition

A primary application distinguishing the sulfonamide from its sulfonic acid analog is its use as a scaffold for carbonic anhydrase (CA) inhibitors.[1][2][10] CAs are zinc-containing enzymes that catalyze the reversible hydration of CO₂. The primary sulfonamide group (-SO₂NH₂) is a critical zinc-binding group, essential for inhibiting these enzymes. The sulfonic acid moiety (-SO₃H) lacks the correct geometry and hydrogen bonding capacity to coordinate with the zinc ion in the enzyme's active site and is not typically used for this purpose.

While data on the parent this compound is limited, a study on its Schiff base derivatives demonstrates its utility as a foundational structure for potent CA inhibitors. The binding affinities (Kd) of these derivatives against various human CA isoenzymes highlight the potential of this chemical scaffold.[11]

Table 2: Performance of this compound Derivatives as CA Inhibitors [11]

Compound (Schiff Base Derivative)R GroupCA I (Kd, µM)CA II (Kd, µM)CA VII (Kd, µM)CA IX (Kd, µM)CA XII (Kd, µM)
2 Phenyl>301.80.180.150.12
3 4-Fluorophenyl>302.50.170.150.13
4 4-Chlorophenyl>302.10.160.140.11
5 4-Methoxyphenyl>302.80.200.180.15
6 1-Naphthyl>301.50.130.110.09

This data illustrates the potential of the this compound scaffold. The parent compound's inhibitory activity is not specified, but its derivatives show potent, low-micromolar to nanomolar affinity for several CA isoenzymes, particularly those implicated in cancer (CA IX, CA XII).

No comparable carbonic anhydrase inhibition data was found for 3-Amino-4-hydroxybenzenesulfonic acid, which is consistent with the structural requirements for this class of inhibitors.

G cluster_0 Carbonic Anhydrase Active Site cluster_1 Inhibitor Interaction ZN Zn²⁺ Ion His1 His ZN->His1 coord His2 His ZN->His2 coord His3 His ZN->His3 coord Water H₂O ZN->Water coord Sulfonamide Sulfonamide Inhibitor (-SO₂NH₂) Sulfonamide->ZN displaces H₂O coordinates Zn²⁺ Thr Thr-199 Sulfonamide->Thr H-bond Glu Glu-106

Figure 2. Sulfonamide Inhibition of Carbonic Anhydrase. (Max Width: 760px)

Experimental Protocols

Carbonic Anhydrase Inhibition Assay (Colorimetric)

This protocol outlines a standard method for determining the inhibitory activity of compounds against carbonic anhydrase, based on the enzyme's esterase activity.[12][13]

Objective: To measure the percent inhibition and determine the IC₅₀ value of a test compound.

Principle: Active carbonic anhydrase catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), into a yellow-colored product, p-nitrophenol (p-NP). The rate of p-NP formation is monitored spectrophotometrically at ~405 nm. An inhibitor will decrease the rate of this reaction.

Materials:

  • Human Carbonic Anhydrase (e.g., CA II)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Substrate: p-Nitrophenyl acetate (p-NPA)

  • Test Compound (e.g., this compound derivative)

  • Positive Control Inhibitor (e.g., Acetazolamide)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of the CA enzyme in cold Assay Buffer.

    • Prepare a stock solution of the p-NPA substrate in an organic solvent like DMSO.

    • Prepare serial dilutions of the test compound and the positive control inhibitor.

  • Assay Setup (in a 96-well plate):

    • Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.

    • Maximum Activity (No Inhibitor): 158 µL Assay Buffer + 2 µL DMSO (vehicle) + 20 µL CA Working Solution.

    • Test Compound: 158 µL Assay Buffer + 2 µL of test compound dilution + 20 µL CA Working Solution.

    • Positive Control: 158 µL Assay Buffer + 2 µL of positive control dilution + 20 µL CA Working Solution.

  • Enzyme-Inhibitor Pre-incubation: Add buffer, inhibitor/vehicle, and enzyme solution to the wells. Incubate at room temperature for 10-15 minutes to allow for binding.

  • Reaction Initiation: Add 20 µL of the Substrate Solution to all wells to start the reaction.

  • Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 10-30 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V) for each well from the linear portion of the absorbance vs. time plot (ΔAbs/min).

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [(V_max_activity - V_inhibitor) / V_max_activity] * 100

    • Plot percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

G prep Reagent Preparation (Enzyme, Substrate, Inhibitor) plate Plate Setup in 96-well Plate (Controls, Test Compounds) prep->plate incubate Pre-incubation (15 min) (Enzyme + Inhibitor) plate->incubate react Reaction Initiation (Add Substrate) incubate->react read Kinetic Measurement (Abs @ 405 nm) react->read analyze Data Analysis (Calculate Rates, % Inhibition, IC₅₀) read->analyze

Figure 3. Workflow for CA Inhibition Assay. (Max Width: 760px)

Conclusion

The comparative analysis of this compound and 3-Amino-4-hydroxybenzenesulfonic acid reveals two compounds with distinct and complementary profiles. The sulfonamide's utility is firmly rooted in medicinal chemistry, where its primary sulfonamide group acts as an effective zinc-binding moiety, making it an excellent starting point for the design of potent carbonic anhydrase inhibitors.[1][2][14] In contrast, the sulfonic acid analog, with its strong acidity and different functional properties, is primarily valuable in the chemical industry as a dye intermediate.[4][5] For drug development professionals, this compound represents a valuable scaffold for structure-activity relationship studies, while its sulfonic acid analog is unlikely to be a candidate for similar biological targets.

References

A Comparative Guide to the Synthesis of 3-Amino-4-hydroxybenzenesulfonamide: Established vs. Novel Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the established industrial synthesis of 3-Amino-4-hydroxybenzenesulfonamide with a novel, potentially greener synthetic pathway. The following sections detail the experimental protocols, present a quantitative comparison of the two routes, and visualize the synthetic workflows.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and dyes. The efficiency, cost-effectiveness, and environmental impact of its synthesis are critical considerations for industrial applications. This guide evaluates the traditional synthesis, which typically starts from 2-nitrochlorobenzene, against a novel approach commencing with o-aminophenol. The objective is to provide a clear, data-driven comparison to aid in the selection of the optimal synthetic strategy.

Established Synthetic Pathway: A Four-Step Process from 2-Nitrochlorobenzene

The established industrial synthesis of this compound is a four-step process that begins with the chlorosulfonation of 2-nitrochlorobenzene. This is followed by amination, hydrolysis, and finally, reduction of the nitro group to yield the desired product.[1]

Experimental Protocol:

Step 1: Synthesis of 4-Chloro-3-nitrobenzenesulfonyl chloride

In a suitable reactor, 2-nitrochlorobenzene is reacted with an excess of chlorosulfonic acid. The reaction mixture is heated to approximately 100-120°C for several hours.[2][3] Upon completion, the reaction mixture is carefully quenched with ice water, and the precipitated 4-chloro-3-nitrobenzenesulfonyl chloride is isolated by filtration.

Step 2: Synthesis of 4-Chloro-3-nitrobenzenesulfonamide

The crude 4-chloro-3-nitrobenzenesulfonyl chloride is then treated with aqueous ammonia. The reaction is typically carried out at a controlled temperature to avoid side reactions. The resulting 4-chloro-3-nitrobenzenesulfonamide precipitates from the solution and is collected by filtration.

Step 3: Synthesis of 3-Nitro-4-hydroxybenzenesulfonamide

The chloro-substituent in 4-chloro-3-nitrobenzenesulfonamide is replaced by a hydroxyl group through alkaline hydrolysis. The sulfonamide is heated with an aqueous solution of sodium hydroxide at around 100°C.[1] Acidification of the reaction mixture then yields 3-Nitro-4-hydroxybenzenesulfonamide.

Step 4: Synthesis of this compound

The final step involves the reduction of the nitro group. Traditionally, this is achieved using iron filings in an acidic medium.[1] The reaction mixture is heated, and upon completion, the iron sludge is filtered off. The product, this compound, is then isolated from the filtrate by neutralization and crystallization.

Novel Synthetic Pathway: A Greener Approach from o-Aminophenol

A novel, more environmentally friendly pathway has been proposed, starting from o-aminophenol. This route involves a direct sulfonation followed by an amidation step, potentially reducing the number of steps and avoiding the use of harsh reagents and heavy metals.

Experimental Protocol:

Step 1: Synthesis of 3-Amino-4-hydroxybenzenesulfonic acid

o-Aminophenol is reacted with 98% sulfuric acid at a temperature of 50-60°C for approximately 5 hours.[4] The completion of the reaction is monitored by HPLC. The product, 3-amino-4-hydroxybenzenesulfonic acid, is then purified and isolated. This method avoids the use of chlorinated starting materials and offers a high yield and purity.[4]

Step 2: Synthesis of this compound

The conversion of the sulfonic acid to the sulfonamide can be achieved through a two-step, one-pot procedure. First, the 3-amino-4-hydroxybenzenesulfonic acid is treated with a chlorinating agent, such as thionyl chloride, to form the corresponding sulfonyl chloride. The crude sulfonyl chloride is then reacted in situ with aqueous ammonia to yield the final product, this compound. The product can then be isolated and purified by crystallization.

Quantitative Comparison of Synthetic Pathways

The following table summarizes the key performance indicators for both the established and novel synthetic pathways.

ParameterEstablished Pathway (from 2-Nitrochlorobenzene)Novel Pathway (from o-Aminophenol)
Starting Material 2-Nitrochlorobenzeneo-Aminophenol
Number of Steps 42
Key Reagents Chlorosulfonic acid, Ammonia, Sodium Hydroxide, IronSulfuric Acid, Thionyl Chloride, Ammonia
Overall Yield Moderate (exact figures vary by specific process)Potentially High (Step 1 yield is ~95%[4])
Purity Good (requires purification at multiple stages)High (Step 1 purity is 98%[4])
Environmental Impact Use of chlorinated starting material, generation of iron sludge.Avoids chlorinated starting materials and heavy metal reductants.
Safety Considerations Use of highly corrosive chlorosulfonic acid.Use of corrosive sulfuric acid and thionyl chloride.

Visualization of Synthetic Workflows

To further illustrate the differences between the two synthetic routes, the following diagrams outline the key transformations.

established_pathway cluster_0 Established Pathway 2-Nitrochlorobenzene 2-Nitrochlorobenzene 4-Chloro-3-nitrobenzenesulfonyl_chloride 4-Chloro-3-nitrobenzenesulfonyl_chloride 2-Nitrochlorobenzene->4-Chloro-3-nitrobenzenesulfonyl_chloride Chlorosulfonic Acid 4-Chloro-3-nitrobenzenesulfonamide 4-Chloro-3-nitrobenzenesulfonamide 4-Chloro-3-nitrobenzenesulfonyl_chloride->4-Chloro-3-nitrobenzenesulfonamide Ammonia 3-Nitro-4-hydroxybenzenesulfonamide 3-Nitro-4-hydroxybenzenesulfonamide 4-Chloro-3-nitrobenzenesulfonamide->3-Nitro-4-hydroxybenzenesulfonamide NaOH, Heat This compound This compound 3-Nitro-4-hydroxybenzenesulfonamide->this compound Fe, Acid

Caption: Established synthetic pathway for this compound.

novel_pathway cluster_1 Novel Pathway o-Aminophenol o-Aminophenol 3-Amino-4-hydroxybenzenesulfonic_acid 3-Amino-4-hydroxybenzenesulfonic_acid o-Aminophenol->3-Amino-4-hydroxybenzenesulfonic_acid H2SO4 This compound This compound 3-Amino-4-hydroxybenzenesulfonic_acid->this compound 1. SOCl2 2. NH3

Caption: Proposed novel synthetic pathway for this compound.

Conclusion

The novel synthetic pathway starting from o-aminophenol presents a compelling alternative to the established industrial process. With a reduced number of steps, the avoidance of chlorinated starting materials, and the elimination of heavy metal waste, this route offers significant environmental and potential economic advantages. While the second step of the novel pathway requires optimization and detailed quantitative analysis, the high yield and purity achieved in the initial sulfonation step are promising. Further research and development into this novel pathway are warranted to fully assess its industrial viability as a greener and more efficient method for the synthesis of this compound.

References

Safety Operating Guide

Proper Disposal of 3-Amino-4-hydroxybenzenesulfonamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical guidance for the proper disposal of 3-Amino-4-hydroxybenzenesulfonamide, a chemical compound utilized in various research and development applications. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.

Immediate Safety Considerations

This compound presents several health hazards that necessitate careful handling and disposal. Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE) and are familiar with the chemical's safety profile.

Hazard Summary
Hazard ClassificationGHS CodeDescription
Skin IrritationH315Causes skin irritation.
Eye IrritationH319Causes serious eye irritation.
Respiratory IrritationH335May cause respiratory irritation.

Source: Publicly available safety data sheets.

Step-by-Step Disposal Protocol

The primary recommendation for the disposal of this compound is to utilize an approved waste disposal plant.[1] This ensures that the chemical is managed in an environmentally responsible and compliant manner. Do not attempt to dispose of this chemical through standard laboratory drains or as general waste.

Step 1: Waste Collection and Storage

  • Container: Collect waste this compound in a designated, properly labeled, and sealed container. The container must be compatible with the chemical to prevent any reaction or degradation.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the appropriate hazard pictograms (e.g., irritant).

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department. Incompatible materials can lead to dangerous reactions.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.

Step 2: Arrange for Professional Disposal

  • Contact EHS: Your primary point of contact should be your institution's Environmental Health and Safety (EHS) department or equivalent safety office. They will provide specific guidance based on local, regional, and national regulations.

  • Licensed Disposal Service: The EHS department will typically coordinate with a licensed hazardous waste disposal company. Provide them with an accurate description and quantity of the waste.

Step 3: Documentation

  • Maintain Records: Keep a detailed record of the amount of this compound disposed of, the date of disposal, and the name of the disposal service. This documentation is crucial for regulatory compliance.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_0 Disposal Workflow for this compound start Waste Generation: This compound collect Collect in a Designated, Labeled Container start->collect segregate Segregate from Incompatible Wastes collect->segregate store Store in a Secure, Ventilated Area segregate->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs provide_info Provide Waste Information to EHS contact_ehs->provide_info Initiate Disposal Request schedule_pickup EHS Schedules Pickup with Licensed Disposal Service provide_info->schedule_pickup document Document Disposal (Amount, Date, Service) schedule_pickup->document end_process Disposal Complete document->end_process

References

Safeguarding Your Research: Personal Protective Equipment (PPE) for Handling 3-Amino-4-hydroxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling 3-Amino-4-hydroxybenzenesulfonamide. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Overview

This compound is classified as an irritant. Key hazard statements associated with this chemical are:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Personal Protective Equipment (PPE) Recommendations

The following table summarizes the recommended PPE for handling this compound. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for detailed and quantitative information, such as permissible exposure limits and glove material breakthrough times.

Body PartPPE ComponentSpecifications and Rationale
Eyes/Face Safety Glasses with Side Shields & Face ShieldProvides a primary barrier against splashes and dust. A face shield offers a secondary layer of protection for the entire face.
Skin Chemical-Resistant GlovesNitrile or neoprene gloves are generally recommended for handling similar chemicals. Always inspect gloves for integrity before use and change them immediately if contaminated.
Laboratory CoatA standard lab coat should be worn to protect skin and personal clothing from contamination.
Respiratory NIOSH-approved RespiratorA respirator is required when handling the powder outside of a certified chemical fume hood or if there is a potential for dust generation. The type of respirator and cartridge should be selected based on a thorough risk assessment.

Operational Plan: Step-by-Step Handling Protocol

1. Pre-Handling Preparation:

  • Ensure a calibrated and certified chemical fume hood is used for all manipulations of solid this compound.
  • Verify that an eyewash station and safety shower are readily accessible.
  • Assemble all necessary PPE and inspect for any damage.

2. Donning PPE:

  • Put on the laboratory coat, ensuring it is fully buttoned.
  • Don the appropriate NIOSH-approved respirator, ensuring a proper fit.
  • Put on safety glasses with side shields, followed by a face shield.
  • Wash hands thoroughly and then don chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.

3. Handling the Chemical:

  • Conduct all weighing and transferring of the solid material within the chemical fume hood to minimize inhalation exposure.
  • Handle the compound gently to avoid the generation of dust.
  • If preparing a solution, slowly add the solid to the solvent to prevent splashing.

4. Post-Handling Procedures:

  • Decontaminate all work surfaces and equipment after use.
  • Properly dispose of all contaminated waste in designated hazardous waste containers.

5. Doffing PPE:

  • Remove gloves first, peeling them off without touching the outside surface.
  • Remove the face shield and safety glasses.
  • Remove the laboratory coat.
  • Remove the respirator.
  • Wash hands thoroughly with soap and water.

Disposal Plan

  • Solid Waste: Collect all solid this compound waste and contaminated disposables (e.g., weighing paper, pipette tips) in a clearly labeled, sealed hazardous waste container.

  • Contaminated PPE: Dispose of used gloves and other contaminated disposable PPE in the designated hazardous waste stream.

  • Empty Containers: Rinse empty containers thoroughly with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste.

Workflow for Safe Handling

Workflow for Handling this compound cluster_prep Preparation cluster_donning Donning PPE cluster_handling Chemical Handling cluster_disposal Waste Disposal cluster_doffing Doffing PPE prep_fume_hood Verify Fume Hood Certification prep_emergency_equipment Check Eyewash & Safety Shower prep_fume_hood->prep_emergency_equipment prep_ppe Inspect PPE prep_emergency_equipment->prep_ppe don_lab_coat Don Lab Coat prep_ppe->don_lab_coat don_respirator Don Respirator don_lab_coat->don_respirator don_eye_face Don Eye & Face Protection don_respirator->don_eye_face don_gloves Don Gloves don_eye_face->don_gloves handle_weigh Weigh & Transfer in Fume Hood don_gloves->handle_weigh handle_dissolve Prepare Solutions handle_weigh->handle_dissolve dispose_solid Dispose of Solid Waste handle_dissolve->dispose_solid dispose_ppe Dispose of Contaminated PPE dispose_solid->dispose_ppe doff_gloves Remove Gloves dispose_ppe->doff_gloves doff_eye_face Remove Eye & Face Protection doff_gloves->doff_eye_face doff_lab_coat Remove Lab Coat doff_eye_face->doff_lab_coat doff_respirator Remove Respirator doff_lab_coat->doff_respirator doff_wash Wash Hands doff_respirator->doff_wash

Caption: Logical workflow for the safe handling of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-4-hydroxybenzenesulfonamide
Reactant of Route 2
3-Amino-4-hydroxybenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.